What is the chemical structure of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
An In-Depth Technical Guide to 3,3,5,5-Tetramethyl-1,2,4-trithiolane Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3,3,5,5-tetramethyl-1,2,4-trit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3,3,5,5-Tetramethyl-1,2,4-trithiolane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3,5,5-tetramethyl-1,2,4-trithiolane, an intriguing organosulfur heterocyclic compound. We will delve into its chemical structure, synthesis, spectroscopic characterization, and potential areas of application, offering a foundational resource for its scientific exploration.
Core Chemical Identity and Structure
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a saturated five-membered heterocycle containing two carbon atoms and three sulfur atoms at the 1, 2, and 4 positions. The carbon atoms at positions 3 and 5 are quaternary, each bearing two methyl groups. This gem-dimethyl substitution pattern significantly influences the molecule's stability and steric profile.
The core structure is the 1,2,4-trithiolane ring, which features a disulfide bond (S-S) and a thioether linkage (C-S-C). This arrangement distinguishes it from its isomer, 1,2,3-trithiolane, and is central to its chemical reactivity.
Caption: 2D representation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
The synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane is notable for its directness, typically proceeding from simple precursors. The primary route involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[5] This reaction exemplifies a classic approach to forming sulfur heterocycles from carbonyl compounds.
The causality behind this experimental choice lies in the electrophilic nature of the protonated carbonyl carbon of acetone, which becomes susceptible to nucleophilic attack by hydrogen sulfide. The subsequent intramolecular reactions, driven by the formation of stable C-S bonds, lead to the thermodynamically favored trithiolane ring system. The use of a strong acid catalyst like hydrogen iodide has been shown to be effective.[5]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative method based on published procedures.[5]
Reaction Setup: In a suitable reaction vessel equipped with a gas inlet and magnetic stirring, dissolve acetone in an appropriate solvent.
Catalyst Addition: Introduce a catalytic amount of a strong acid, such as hydrogen iodide.
H₂S Addition: Bubble hydrogen sulfide gas through the solution at a controlled rate. The reaction is typically performed at room temperature.
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Upon completion, neutralize the acid catalyst. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the pure 3,3,5,5-tetramethyl-1,2,4-trithiolane.[5]
Structural Verification via Spectroscopy
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques. The symmetry of the molecule—with two equivalent C(CH₃)₂ groups—leads to a characteristically simple NMR spectrum.
Table 2: Spectroscopic Data for Structural Confirmation
Corresponds to the 12 equivalent protons of the four methyl groups. The singlet nature confirms the absence of adjacent protons.
¹³C NMR
Two distinct signals are observed at δ 31.08 ppm and δ 53.43 ppm.[5]
The signal at 31.08 ppm is assigned to the four equivalent methyl carbons. The signal at 53.43 ppm is assigned to the two equivalent quaternary carbons (C3 and C5) of the trithiolane ring.[5]
Mass Spec.
A strong molecular ion peak [M]⁺ is observed at m/z 180.[5]
This confirms the molecular weight of the compound, consistent with the formula C₆H₁₂S₃.
These are characteristic of C-S-C and S-S stretching vibrations, respectively, providing evidence for the trithiolane ring structure.[5]
Potential Applications in Research and Development
While 3,3,5,5-tetramethyl-1,2,4-trithiolane itself is not widely commercialized, its structural motifs are of interest to researchers, particularly in drug development and materials science. Many related 1,2,4-trithiolane derivatives are known for their potent aroma and are used as flavoring agents in the food industry.[6][7][8][9]
For drug development professionals, organosulfur compounds are a rich source of bioactive molecules. The 1,2,4-trithiolane scaffold could serve as:
A Bioisostere: The trithiolane ring could be used as a stable, lipophilic replacement for other chemical groups in drug candidates to modulate pharmacokinetic properties.
A Covalent Warhead: The disulfide bond within the ring is a redox-sensitive functional group. It could potentially react with cysteine residues in target proteins, a mechanism employed by several approved drugs.
A Precursor for Novel Scaffolds: Ring-opening or ring-transformation reactions of the trithiolane could provide access to novel sulfur-containing chemical entities for screening libraries. The synthesis of various 3-thioxo-1,2,4-triazine-5-one derivatives with antimicrobial activities highlights the utility of sulfur-containing heterocycles in developing bioactive compounds.[10]
Conclusion
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a structurally well-defined organosulfur compound accessible through a straightforward synthetic route. Its high degree of symmetry simplifies its spectroscopic analysis, making it an excellent model compound for studying the properties of the 1,2,4-trithiolane ring system. While its direct applications are still emerging, its structure presents intriguing possibilities for the design of novel molecules in medicinal chemistry and materials science, warranting further investigation by the scientific community.
References
NextSDS. (n.d.). 3,3,5,5-Tetramethyl-1,2,4-trithiolane — Chemical Substance Information. Retrieved from [Link]
Nakayama, J., et al. (n.d.). Reaction of 3,3,5,5-Tetramethylthiolane-2,4-dithione with Benzyne: Novel Formation of Benzodithiole. ResearchGate. Retrieved from [Link]
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Wikipedia. (n.d.). Trithiolane. Retrieved from [Link]
SciSpace. (n.d.). Identification, synthesis, and conformation of tri- and tetrathiacycloalkanes from marine bacteria. Retrieved from [Link]
Google Patents. (n.d.). US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane.
PubChem. (n.d.). trans-3,5-Diethyl-1,2,4-trithiolane. Retrieved from [Link]
PubChem. (n.d.). 3,5-Diethyl-1,2,4-trithiolane. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dimethyl-1,2,4-trithiolane. Retrieved from [Link]
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Dorofeev, I. A., et al. (2008). New synthesis of 1,2,4-trithiolane derivatives. Russian Journal of Organic Chemistry, 44(9), 1403–1405. Retrieved from [Link]
Data Catalog. (2025). Compound 529051: 1,2,4-Trithiolane, 3-methyl-5-(1-methylethyl), #1. Retrieved from [Link]
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]
The Formation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in Maillard Reactions: A Mechanistic Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions betw...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds.[1][2] Within this intricate web of reactions, sulfur-containing amino acids, particularly cysteine, are precursors to a potent class of volatile compounds that define the characteristic aromas of cooked meats and other savory foods.[3][4] This technical guide provides an in-depth exploration of the formation mechanism of a specific and potent sulfur-containing volatile, 3,3,5,5-tetramethyl-1,2,4-trithiolane. We will dissect the generation of its key precursors—hydrogen sulfide, ammonia, and acetone—from initial Maillard reactants and elucidate the subsequent steps leading to the formation of the trithiolane ring. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular transformations that underpin flavor generation and the formation of novel heterocyclic compounds.
The Maillard Reaction: A Brief Overview
The Maillard reaction is broadly categorized into three stages:
Initial Stage: This stage involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. Subsequent Amadori or Heyns rearrangement leads to the formation of ketosamines or aldosamines, respectively.[5][6] These initial products are colorless and do not possess significant flavor.
Intermediate Stage: This is the powerhouse of flavor generation. The Amadori/Heyns products undergo dehydration and fragmentation to produce a plethora of reactive intermediates, including furfural, hydroxymethylfurfural (HMF), and various dicarbonyl compounds.[3][7] This stage also sees the Strecker degradation of amino acids, a critical step for the formation of many key aroma compounds.[8][9][10]
Final Stage: In the final stage, the highly reactive intermediates from the second stage polymerize and condense to form high molecular weight, brown-colored pigments known as melanoidins.[5][7]
It is within the complex milieu of the intermediate stage that the necessary precursors for 3,3,5,5-tetramethyl-1,2,4-trithiolane are generated.
Generation of Key Precursors
The formation of 3,3,5,5-tetramethyl-1,2,4-trithiolane is contingent on the availability of three key precursors: hydrogen sulfide (H₂S), ammonia (NH₃), and acetone.
Hydrogen Sulfide and Ammonia from Cysteine Degradation
The sulfur-containing amino acid cysteine is a primary source of hydrogen sulfide in Maillard reactions. Through a process known as Strecker degradation, cysteine reacts with dicarbonyl compounds (generated from sugar degradation) to yield methional, which is unstable and readily decomposes to produce H₂S, ammonia, and other volatile compounds.[4] Thermal degradation of cysteine outside of the Strecker pathway also contributes to the pool of available H₂S and NH₃.
Acetone via Sugar Fragmentation
While not as commonly highlighted as aldehydes, ketones are also products of sugar fragmentation during the intermediate stage of the Maillard reaction.[5] Retro-aldol reactions and other cleavage pathways of the carbohydrate backbone can lead to the formation of smaller, highly reactive carbonyl compounds, including acetone. For instance, studies on the degradation of glucose have shown the formation of acetic acid from the C-1/C-2 and C-5/C-6 positions, indicating that the sugar molecule undergoes significant fragmentation into smaller units.[11] It is through these complex fragmentation patterns that acetone is made available for subsequent reactions.
The overall pathway from initial Maillard reactants to the final trithiolane product is visualized in the following diagram:
Caption: Overall reaction pathway from Maillard reactants to the target trithiolane.
The Core Mechanism: Formation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
The formation of the trithiolane ring from acetone and hydrogen sulfide is a fascinating example of self-assembly driven by the reactive nature of the precursors. While the reaction can be catalyzed by Lewis acids, the presence of ammonia in the Maillard reaction system can also facilitate this transformation.[12]
The proposed mechanism involves the following key steps:
Nucleophilic Attack and Hemithioacetal Formation: The reaction initiates with the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of acetone. This is a reversible step that forms a hemithioacetal intermediate. A second molecule of hydrogen sulfide can then react to form a gem-dithiol (propane-2,2-dithiol). Ammonia can act as a catalyst by deprotonating H₂S to the more nucleophilic hydrosulfide anion (HS⁻) or by activating the carbonyl group of acetone.
Dimerization and Cyclization: The highly reactive gem-dithiol intermediate can then undergo a series of condensation and cyclization reactions. A plausible pathway involves the reaction of two molecules of the gem-dithiol, or the reaction of one molecule of the gem-dithiol with a molecule of acetone and hydrogen sulfide, to form the stable five-membered 1,2,4-trithiolane ring.
The detailed chemical mechanism is illustrated in the following diagram:
Caption: Proposed mechanism for the formation of 3,3,5,5-tetramethyl-1,2,4-trithiolane.
Experimental Protocol for Mechanistic Validation
To validate the proposed formation mechanism, a combination of a model system study and isotopic labeling would be highly effective.
Model System and Analytical Methodology
Objective: To identify 3,3,5,5-tetramethyl-1,2,4-trithiolane in a controlled Maillard reaction and correlate its formation with the presence of cysteine and a reducing sugar.
Protocol:
Reaction Mixture Preparation: Prepare a model system consisting of L-cysteine and D-glucose in a phosphate buffer (pH 7.0). A typical concentration would be 0.1 M for each reactant.
Thermal Processing: Heat the reaction mixture in a sealed vessel at a temperature relevant to food processing (e.g., 120-140°C) for a defined period (e.g., 1-2 hours).
Volatile Compound Extraction: Utilize headspace solid-phase microextraction (HS-SPME) to extract the volatile compounds from the reaction mixture.
Analysis: Analyze the extracted volatiles using gas chromatography-mass spectrometry (GC-MS).
Identification: Identify 3,3,5,5-tetramethyl-1,2,4-trithiolane by comparing its mass spectrum and retention index with an authentic standard.
Isotopic Labeling Study
Objective: To trace the carbon atoms of the trithiolane back to the initial glucose molecule, confirming acetone as an intermediate.
Protocol:
Labeled Reactant: Prepare a model system as described above, but replace D-glucose with a uniformly labeled ¹³C-glucose ([U-¹³C₆]-D-glucose).
Reaction and Analysis: Perform the thermal processing and GC-MS analysis as previously described.
Mass Spectral Analysis: Analyze the mass spectrum of the identified 3,3,5,5-tetramethyl-1,2,4-trithiolane peak. The presence of ¹³C atoms in the molecule, as indicated by a shift in the molecular ion and fragment ions, would provide strong evidence that the carbon skeleton originates from the glucose.
The proposed experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for validating the proposed mechanism.
Conclusion
The formation of 3,3,5,5-tetramethyl-1,2,4-trithiolane in Maillard reactions is a testament to the complexity and elegance of this fundamental process in flavor chemistry. By understanding the degradation of primary reactants into key precursors—hydrogen sulfide, ammonia, and acetone—and the subsequent self-assembly into the final heterocyclic product, we gain deeper insights into the molecular basis of flavor. The proposed mechanism, grounded in established principles of organic chemistry, provides a robust framework for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to validate and expand upon this knowledge, ultimately enabling greater control over flavor formation in food and the synthesis of novel compounds in other scientific disciplines.
References
Ukrainian Journal of Food Science. (2023). Maillard reaction in food technologies. Ukrainian Journal of Food Science, 11(2).
Zhang, Q., et al. (2022).
Kim, H., et al. (2023). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Food Science of Animal Resources, 43(4), 695-712.
ResearchGate. (n.d.). Conversion of acetone into 3,3,5,5‐tetramethyl‐1,2,4‐trithiolane (1f) by treatment with hydrogen sulfide... [Image]. Retrieved from [Link]
Kwon, D., et al. (2015). Catalytic Organometallic Reactions of Ammonia. Chemical Reviews, 115(23), 12958-13012.
Zamora, R., et al. (2004). Strecker-type Degradation Produced by the Lipid Oxidation Products 4,5-Epoxy-2-Alkenals. Journal of Agricultural and Food Chemistry, 52(23), 7104-7110.
Delgado, F. J., et al. (2021).
Cremer, D. R., et al. (2000). Investigation of the formation of Strecker aldehydes from the reaction of Amadori rearrangement products with α-amino acids in low moisture model systems. Journal of Agricultural and Food Chemistry, 48(6), 2358-2363.
Paravisini, L., & Peterson, D. G. (2019).
Caballero, L. C., & Nigra, M. M. (2022). Catalytic Ammonia Reforming: Alternative Routes to Net-Zero-Carbon Hydrogen and Fuel. Energy & Fuels, 36(21), 12591-12606.
Hofmann, T., & Schieberle, P. (2000). Formation of Aroma-Active Strecker-Aldehydes by a Direct Oxidative Degradation of Amadori Compounds. Journal of Agricultural and Food Chemistry, 48(9), 4301-4305.
Majumdar, S., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(15), 4642.
Zamora, R., et al. (2004). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of Agricultural and Food Chemistry, 52(23), 7104-7110.
CN1413993A - Synthetic method of trithioaceton and its homologous compound. (2003).
Davidek, T., et al. (2006). Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid by a Hydrolytic β-Dicarbonyl Cleavage Mechanism. Journal of Agricultural and Food Chemistry, 54(18), 6679-6686.
van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances, 24(2), 230-233.
Huisgen, R., & Rapp, J. (1997). The conversion of thioketones to 1,2,4,5-tetrathianes and its mechanism. Heterocycles, 45(3), 507-516.
Blank, I., et al. (2002). Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. In Flavour Research at the Dawn of the Twenty-first Century (pp. 303-308).
Levalois-Grützmacher, J., et al. (2021). The formation of cyclotriazane (N3H3) from ammonia in contact with a silver-exchanged LTA zeolite: a reliable synthesis pathway? New Journal of Chemistry, 45(44), 20563-20569.
Velíšek, J., et al. (2001). Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. Czech Journal of Food Sciences, 19(2), 41-45.
National Center for Biotechnology Information. (n.d.). Maillard Reaction. In PubChem. Retrieved from [Link]
Hill Publishing Group. (2024). Mechanism and Examples of Maillard Reaction. Journal of Food Science and Nutrition Research, 7(2).
The Enigmatic Presence of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in Food Volatiles: A Technical Guide
Abstract This technical guide provides an in-depth exploration of 3,3,5,5-tetramethyl-1,2,4-trithiolane, a potent sulfur-containing volatile compound that contributes to the characteristic aroma of a select group of food...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of 3,3,5,5-tetramethyl-1,2,4-trithiolane, a potent sulfur-containing volatile compound that contributes to the characteristic aroma of a select group of foods. While its close analog, 3,5-dimethyl-1,2,4-trithiolane, is more widely documented, the tetramethyl derivative presents a unique case study in the complex interplay of precursors and reaction conditions that govern the formation of food aromas. This guide is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who seek a comprehensive understanding of this molecule's natural occurrence, formation pathways, sensory impact, and analytical challenges. We will delve into the causality behind experimental choices for its detection and synthesis, grounding our discussion in authoritative references to ensure scientific integrity.
Introduction: The Subtle Power of Sulfur Volatiles
The aroma of food is a complex mosaic of hundreds, if not thousands, of volatile organic compounds. Among these, sulfur-containing compounds often play a disproportionately significant role due to their exceptionally low odor thresholds[1][2]. Present at concentrations that can be orders of magnitude lower than other volatiles, they can define the characteristic aroma of a food, for better or for worse. 3,3,5,5-Tetramethyl-1,2,4-trithiolane is a member of the trithiolane family of heterocyclic sulfur compounds, which are known to contribute to the savory and often pungent aromas of cooked meats and certain fruits[3]. This guide will specifically focus on the tetramethyl derivative, a less-studied but nonetheless important contributor to the volatile profile of specific foods.
Natural Occurrence: A Tale of Two Matrices
The known natural occurrence of 3,3,5,5-tetramethyl-1,2,4-trithiolane is primarily concentrated in two distinct food categories: the exotic durian fruit and cooked meats. This dual presence highlights the diverse conditions under which this compound can be formed.
The "King of Fruits": Durian
The notoriously pungent aroma of durian (Durio zibethinus) is a complex symphony of esters and sulfur compounds. While much attention has been given to volatiles like ethanethiol and various disulfides and trisulfides, trithiolanes are also key contributors. Specifically, 3,5-dimethyl-1,2,4-trithiolane has been identified as a potent odorant in several durian cultivars[4][5]. The presence of 3,3,5,5-tetramethyl-1,2,4-trithiolane, while less frequently reported, is indicative of the abundance of its specific precursors in this fruit.
The Maillard Reaction's Offspring: Cooked Meats
The cooking of meat is a masterclass in flavor generation, with the Maillard reaction and lipid degradation being the primary engines[6][7]. It is within this high-temperature, complex chemical environment that a variety of heterocyclic aroma compounds are born. Trithiolanes, including the dimethyl and other alkylated derivatives, have been identified in cooked beef, pork, and chicken[3]. The formation of the tetramethyl version is intrinsically linked to the presence of acetone as a key precursor, which can arise from the thermal degradation of various components in the meat matrix.
Table 1: Reported Occurrences of 3,3,5,5-Tetramethyl-1,2,4-trithiolane and Related Compounds in Food
Note: Quantitative data for 3,3,5,5-tetramethyl-1,2,4-trithiolane is notably scarce in the literature, highlighting a need for further research in this area.
Formation Mechanisms: From Simple Precursors to a Complex Heterocycle
The synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane in food is not a result of enzymatic biosynthesis but rather the product of chemical reactions driven by heat. The key precursors are acetone and a source of sulfur, typically hydrogen sulfide derived from the degradation of sulfur-containing amino acids like cysteine.
The proposed formation pathway involves the acid-catalyzed reaction of acetone with hydrogen sulfide. This reaction proceeds through several intermediates, including the unstable thioacetone, which can then react further to form the stable five-membered trithiolane ring.
Figure 1: Simplified formation pathway of 3,3,5,5-tetramethyl-1,2,4-trithiolane from precursors in a food matrix.
Sensory Significance: A Pungent Contributor
Volatile sulfur compounds are renowned for their potent, often overpowering aromas. While the specific odor threshold for 3,3,5,5-tetramethyl-1,2,4-trithiolane has not been definitively established in the literature, related compounds exhibit extremely low thresholds. For instance, the odor thresholds for various sulfur compounds can be in the parts-per-billion or even parts-per-trillion range[1][2][10].
The sensory profile of trithiolanes is generally described as "sulfurous," "meaty," "roasted," and sometimes with "onion" or "garlic" notes. The tetramethyl substitution likely modulates this aroma, and its contribution to the overall flavor of durian or cooked meat is dependent on its concentration relative to its odor threshold. Given the potent nature of this class of compounds, it is highly probable that 3,3,5,5-tetramethyl-1,2,4-trithiolane is a significant, albeit not overpowering, contributor to the characteristic aromas of the foods in which it is found.
Analytical Methodologies: The Challenge of Detection and Quantification
The analysis of 3,3,5,5-tetramethyl-1,2,4-trithiolane in complex food matrices presents several challenges, including its volatility, potential for thermal degradation, and typically low concentration. The gold standard for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sensitive extraction technique like Headspace Solid-Phase Microextraction (HS-SPME).
Extraction: Isolating the Volatiles
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from food matrices[7][11][12]. The choice of fiber coating is critical for the selective and efficient extraction of sulfur compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles, including sulfur compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides the necessary separation and identification capabilities for complex volatile mixtures. A non-polar or mid-polar capillary column is typically used for the separation of sulfur compounds.
Quantification: The Importance of Isotope Dilution
For accurate quantification, a Stable Isotope Dilution Assay (SIDA) is the preferred method[9][13][14]. This involves synthesizing an isotopically labeled version of 3,3,5,5-tetramethyl-1,2,4-trithiolane (e.g., with deuterium or carbon-13) to be used as an internal standard. This approach corrects for losses during sample preparation and analysis, leading to highly accurate and precise results.
Figure 2: A typical workflow for the quantitative analysis of 3,3,5,5-tetramethyl-1,2,4-trithiolane in food using HS-SPME-GC-MS with stable isotope dilution.
Detailed Experimental Protocol: A Hypothetical Method
The following is a detailed, hypothetical protocol for the quantification of 3,3,5,5-tetramethyl-1,2,4-trithiolane in a food matrix, based on established methods for similar analytes[7][9][11][12][13][15].
1. Sample Preparation and Extraction:
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
Add a known concentration of the isotopically labeled internal standard.
Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatiles.
Seal the vial with a PTFE/silicone septum.
Equilibrate the sample at 60°C for 15 minutes.
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis:
Injector: Splitless mode, 250°C.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp to 150°C at 5°C/min.
Ramp to 250°C at 15°C/min, hold for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-350.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for Quantification:
Target Analyte (m/z): Monitor characteristic ions (e.g., molecular ion and key fragments).
Internal Standard (m/z): Monitor the corresponding ions for the labeled standard.
Synthesis of a Reference Standard
The availability of a pure reference standard is paramount for accurate identification and quantification. 3,3,5,5-Tetramethyl-1,2,4-trithiolane can be synthesized in the laboratory via the reaction of acetone with hydrogen sulfide, often in the presence of an acid catalyst[16].
Laboratory Synthesis Protocol
The following protocol is adapted from literature procedures for the synthesis of trithiolanes from ketones[16][17][18].
1. Reaction Setup:
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a mechanical stirrer, and a condenser.
Cool the flask in an ice bath.
Add acetone to the flask.
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a strong protic acid.
2. Reaction:
Bubble hydrogen sulfide gas through the stirred acetone solution at a controlled rate, maintaining the temperature below 10°C.
Continue the reaction for several hours until the reaction mixture becomes turbid.
3. Work-up and Purification:
Quench the reaction by pouring the mixture into water.
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
4. Characterization:
Confirm the structure and purity of the synthesized 3,3,5,5-tetramethyl-1,2,4-trithiolane using NMR (¹H and ¹³C) and GC-MS.
Toxicology and Regulatory Status
Conclusion and Future Perspectives
3,3,5,5-Tetramethyl-1,2,4-trithiolane represents a fascinating, albeit understudied, component of the food volatilome. Its presence in foods as diverse as durian and cooked meat underscores the universal nature of certain chemical reactions in flavor formation. While its qualitative occurrence is established, there is a clear need for further research, particularly in the following areas:
Quantitative Analysis: The development and application of robust, validated quantitative methods, such as SIDA, are crucial to determine the precise concentration of this compound in various foods. This will enable a more accurate assessment of its contribution to food aroma.
Sensory Evaluation: The determination of the odor threshold and a detailed sensory characterization of pure 3,3,5,5-tetramethyl-1,2,4-trithiolane are essential to fully understand its role in food flavor.
Toxicological Assessment: A formal toxicological evaluation would be beneficial to establish its safety profile for consumption.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of this enigmatic sulfur compound and its place in the complex and captivating world of food flavor.
References
Mottram, D. S. (1994). Important Sulfur-Containing Aroma Volatiles in Meat. In Sulfur Compounds in Foods (ACS Symposium Series, Vol. 564, pp. 180-187). American Chemical Society. [Link]
ATSDR. (2016). ToxGuide for Hydrogen Sulfide and Carbonyl Sulfide. Agency for Toxic Substances and Disease Registry. [Link]
Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals. Journal of the Air Pollution Control Association, 19(2), 91-95. [Link]
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]
Mlostoń, G., & Heimgartner, H. (2017). Organic and Coordination Chemistry of 1,2,4‐Trithiolanes. Chemistry of Heterocyclic Compounds, 53(6-7), 646-659. [Link]
Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., & Lorenzo, J. M. (2021). Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry. Foods, 10(9), 2056. [Link]
PubChem. (n.d.). 1,2,4-Trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
Di Rosa, A. R., Leone, F., Scattareggia, C., & Chiofalo, V. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C. Food Chemistry, 450, 139268. [Link]
Saliy, K. V., Saliy, T. V., & Kaplaushenko, A. G. (2023). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Regulatory Mechanisms in Biosystems, 14(1), 104-108. [Link]
Sun, A., Wu, W., Soladoye, O. P., & Fu, Y. (2022). Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS). Food Science and Technology Research, 28(2), 193-205. [Link]
PubChem. (n.d.). 3,5-Dimethyl-1,2,4-trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
European Food Safety Authority. (2015). Advice on toxicological evaluation of 1,2,4-triazole. EFSA Supporting Publications. [Link]
Zazharskyi, V., Parchenko, V., Fotina, T., Kulishenko, O., & Palii, A. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 116-120. [Link]
Pranata, A. W., Amalia, L., & Marsono, Y. (2024). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 44(4), 633-649. [Link]
Li, S., Sirisakulwat, S., & Wu, C. (2022). Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose. Foods, 11(4), 543. [Link]
Magnusson, B. (2010). The reaction of acetone with hydrogen sulfide. Tetrahedron Letters, 51(35), 4677-4679. [Link]
Agilent Technologies. (2022). Analysis of 197 Pesticides in Durian by Agilent PAL 3 Autosampler and 7000E Triple Quadrupole GC/MSD. Application Note. [Link]
Werkhoff, P., Bruening, J., Emberger, R., Guentert, M., Koepsel, M., Kuhn, W., & Surburg, H. (1990). Isolation and characterization of volatile sulfur-containing meat flavor components in model systems. Journal of Agricultural and Food Chemistry, 38(3), 777-791. [Link]
Magnusson, B. (2010). The reaction of acetone with hydrogen sulfide. Semantic Scholar. [Link]
Wikipedia. (n.d.). Trithioacetone. Retrieved from [Link]
Google Patents. (n.d.). CN1413993A - Synthetic method of trithioaceton and its homologous compound.
Wang, S., et al. (2024). Formation and prevention of warmed-over flavor in precooked Chinese stewed beef dishes. ORBi. [Link]
Li, J., et al. (2021). Insights into the Key Compounds of Durian (Durio zibethinus L. 'Monthong') Pulp Odor by Odorant Quantitation and Aroma Simulation Experiments. Foods, 10(11), 2637. [Link]
Google Patents. (n.d.). US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane.
Aschariyaphotha, A., et al. (2022). Assessing Dynamic Changes of Taste-Related Primary Metabolism During Ripening of Durian Pulp Using Metabolomic and Transcriptomic Analyses. Frontiers in Plant Science, 13, 848593. [Link]
Aziz, N. A., & Manaf, Y. N. A. (2019). Analysis of volatile compounds from Malaysian durians (Durio zibethinus) using headspace SPME coupled to fast GC-MS. ResearchGate. [Link]
Granvogl, M., & Schieberle, P. (2015). Quantitation of cis- and trans-3,5-Diethyl-1,2,4-trithiolanes in Cooked Allium Varieties Using a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 63(31), 7079-7085. [Link]
Flavor and Extract Manufacturers Association. (n.d.). 4030 | (+/-)-3,5-diethyl-1,2,4-trithiolane. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]
Flavor and Extract Manufacturers Association. (n.d.). GRAS. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]
Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
Analytical and Bioanalytical Chemistry. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptides. [Link]
Thienpont, L. M., et al. (2004). Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(9), 1646-1653. [Link]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS 38348-31-1)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS 38348-31-1). Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from available chemical databases and supplements it with data from structurally analogous trithiolane compounds. The document covers the compound's identity, physicochemical properties, potential synthetic pathways, reactivity, and proposed analytical methodologies. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this unique sulfur-containing heterocycle.
Introduction
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic organic compound. The trithiolane ring system, characterized by a five-membered ring containing three sulfur atoms and two carbon atoms, is a structural motif found in some natural products and is of interest in various fields, including flavor chemistry and materials science. The tetramethyl substitution on the carbon atoms of the ring is expected to influence its physical and chemical properties, such as its volatility, solubility, and reactivity, compared to its unsubstituted or less substituted counterparts.
This guide provides a detailed examination of the available data for 3,3,5,5-Tetramethyl-1,2,4-trithiolane, offering insights into its molecular characteristics and potential for further investigation and application.
Chemical Identity and Structure
The fundamental identity of CAS 38348-31-1 is established by its chemical name, molecular formula, and structure.
A general and established method for the synthesis of 1,2,4-trithiolanes involves the reaction of an aldehyde or ketone with a source of sulfur, often in the presence of an amine catalyst. A plausible synthetic route for 3,3,5,5-Tetramethyl-1,2,4-trithiolane could involve the reaction of acetone with hydrogen sulfide in the presence of an acid or base catalyst.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Experimental Protocol (Hypothetical):
A solution of acetone in an appropriate organic solvent (e.g., ethanol) is cooled in an ice bath.
A stream of hydrogen sulfide gas is bubbled through the cooled solution.
A catalyst, such as a strong acid (e.g., HCl) or a base (e.g., an amine), is added dropwise to the reaction mixture.
The reaction is stirred for several hours at a controlled temperature.
The reaction mixture is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
The crude product is purified by distillation under reduced pressure or by column chromatography.
Reactivity
The 1,2,4-trithiolane ring is generally stable under neutral conditions but can undergo reactions involving the sulfur atoms.
Oxidation: The sulfur atoms can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be cleaved by reducing agents.
Ring-opening reactions: The trithiolane ring may undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or electrophiles.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be employed for the comprehensive characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: A single sharp singlet would be expected for the twelve equivalent protons of the four methyl groups. The chemical shift would likely be in the range of 1.5-2.0 ppm.
¹³C NMR: Two distinct signals would be anticipated: one for the quaternary carbons of the ring and another for the methyl carbons.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) would be observed at m/z 180.
Fragmentation patterns would likely involve the loss of methyl groups and sulfur-containing fragments. Data from related compounds like 3,5-dimethyl-1,2,4-trithiolane show a base peak at m/z 59, which could correspond to a fragment from the cleavage of the ring.[4]
Infrared (IR) Spectroscopy:
Characteristic C-H stretching and bending vibrations for the methyl groups would be observed.
C-S stretching vibrations would be expected in the fingerprint region (around 600-800 cm⁻¹).
Chromatographic Methods
Gas Chromatography (GC):
GC coupled with a mass spectrometer (GC-MS) would be the ideal method for the separation and identification of this volatile compound.
The retention index of the compound could be determined on different stationary phases to aid in its identification in complex mixtures. For analogous compounds like cis-3,5-dimethyl-1,2,4-trithiolane, the Kovats retention index on a non-polar column is reported to be around 1127-1181.[5]
Workflow for Analytical Characterization:
Caption: Analytical workflow for the characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Potential Applications in Drug Development and Research
While there is no specific information on the biological activity or drug development applications of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, the trithiolane scaffold is of interest. Sulfur-containing compounds are known to exhibit a wide range of biological activities. For instance, some 1,2,4-triazole derivatives, which also contain a five-membered heterocyclic ring, have shown potential as antiviral and anti-infective agents.[6]
The presence of multiple sulfur atoms in 3,3,5,5-Tetramethyl-1,2,4-trithiolane could impart unique properties relevant to drug design, such as:
Modulation of redox processes: The disulfide bond could interact with biological thiols.
Lipophilicity: The tetramethyl substitution would increase the lipophilicity of the molecule, potentially influencing its membrane permeability and distribution.
Further research, including biological screening and toxicological studies, is necessary to evaluate the potential of this compound in drug development.
Safety and Handling
Specific safety and handling data for 3,3,5,5-Tetramethyl-1,2,4-trithiolane are not available. However, based on the properties of similar sulfur-containing compounds, the following precautions should be taken:
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.
Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially hazardous and handle it with care. Some related sulfur-containing compounds can be irritants.
Conclusion
3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS 38348-31-1) is a unique organosulfur compound for which specific experimental data is limited. This guide has compiled the available information and provided context by referencing data from structurally similar compounds. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in further investigating this molecule. Its potential applications, particularly in drug development, remain to be explored and warrant further study to elucidate its biological activity and toxicological profile. This document serves as a foundational resource to stimulate and guide future research on this intriguing trithiolane derivative.
The Unseen Forces: A Technical Guide to the Thermodynamic Stability of Tetramethyl-1,2,4-trithiolane Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate world of drug discovery and materials science, the stability of a molecule is paramount. It dict...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of drug discovery and materials science, the stability of a molecule is paramount. It dictates shelf-life, dictates efficacy, and ultimately, determines its viability. Among the diverse scaffolds of heterocyclic chemistry, the 1,2,4-trithiolane ring system presents a unique combination of properties. The introduction of four methyl groups to this core, creating tetramethyl-1,2,4-trithiolane, further refines its characteristics, introducing a fascinating interplay of steric and electronic effects that govern its thermodynamic stability. This guide provides an in-depth exploration of the factors influencing the stability of these derivatives, the methodologies to assess it, and the underlying principles that are crucial for their application.
The Tetramethyl-1,2,4-trithiolane Core: A Structural Overview
The 1,2,4-trithiolane ring is a five-membered heterocycle containing three sulfur atoms and two carbon atoms. In the tetramethyl derivative, each carbon atom of the trithiolane ring is geminally substituted with two methyl groups. This specific substitution pattern has profound implications for the molecule's conformation and, consequently, its stability.
The inherent presence of sulfur-sulfur (S-S) bonds in the trithiolane ring is a key determinant of its chemical behavior. These bonds are generally weaker and more labile than carbon-carbon (C-C) or carbon-sulfur (C-S) bonds, making them susceptible to cleavage under thermal or photochemical stress.[1]
The Pillars of Stability: Steric and Electronic Effects
The thermodynamic stability of tetramethyl-1,2,4-trithiolane derivatives is a delicate balance between opposing forces. The four methyl groups introduce both steric hindrance and electronic effects that significantly influence the integrity of the trithiolane ring.
Steric Hindrance: A Double-Edged Sword
The presence of four methyl groups in close proximity creates significant steric congestion around the trithiolane core. This steric hindrance can have both stabilizing and destabilizing effects.
Stabilizing Effect: The bulky methyl groups can shield the reactive sulfur-sulfur bonds from external reagents, thereby kinetically hindering decomposition pathways that require molecular collisions. This "steric protection" can enhance the compound's resistance to certain chemical degradation mechanisms.
Destabilizing Effect: Conversely, the steric strain introduced by the gem-dimethyl groups can distort the ideal bond angles and lengths within the five-membered ring. This ring strain increases the molecule's internal energy, making it thermodynamically less stable and more prone to decomposition pathways that relieve this strain. The repulsive interactions between the hydrogen atoms of the methyl groups further contribute to this destabilization.
Electronic Effects: The Subtle Influence of Methyl Groups
Methyl groups are known to be weakly electron-donating through an inductive effect (+I). This electronic contribution can influence the stability of the trithiolane ring in several ways:
Modulation of Bond Strengths: The electron-donating nature of the methyl groups can slightly increase the electron density in the C-S and S-S bonds. This can have a minor, but not insignificant, impact on their bond dissociation energies.
Influence on Reactive Intermediates: In potential decomposition pathways involving charged or radical intermediates, the electron-donating methyl groups can stabilize adjacent carbocations or radical centers, thereby lowering the activation energy for these pathways.
The interplay between these steric and electronic factors is complex and often context-dependent, making the prediction of stability a non-trivial task.
Unraveling Instability: Decomposition Pathways
Understanding the potential decomposition pathways of tetramethyl-1,2,4-trithiolane derivatives is crucial for predicting their long-term stability and handling requirements. The primary modes of degradation are expected to be initiated by the cleavage of the weak sulfur-sulfur bonds.
Thermal Decomposition
Upon heating, the S-S bond is likely to undergo homolytic cleavage, forming a diradical intermediate.[1] This highly reactive species can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or polymerization, leading to a complex mixture of degradation products.
Diagram: Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of tetramethyl-1,2,4-trithiolane.
Photochemical Decomposition
Exposure to light, particularly in the UV region, can also provide sufficient energy to cleave the S-S bond, initiating similar decomposition pathways as observed under thermal stress.[1] The photostability of these compounds is a critical consideration for their storage and use in applications where light exposure is unavoidable.
Methodologies for Stability Assessment: A Practical Guide
A comprehensive assessment of the thermodynamic stability of tetramethyl-1,2,4-trithiolane derivatives requires a combination of experimental and computational techniques.
Experimental Approaches
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of materials.[2][3][4]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique can determine the onset temperature of decomposition, the rate of mass loss, and the amount of residual material.
Sample Preparation: Accurately weigh 5-10 mg of the tetramethyl-1,2,4-trithiolane derivative into a tared TGA pan (e.g., aluminum or platinum).
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Determine the onset decomposition temperature (Tonset) from the TGA curve, which corresponds to the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. The enthalpy of decomposition (ΔHdecomp) can be quantified from the DSC data, providing a measure of the energy released or absorbed during the process.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
Instrument Setup: Place the sample and reference pans in the DSC cell.
Heating Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over a desired temperature range.
Data Acquisition: Record the differential heat flow between the sample and the reference.
Data Analysis: Integrate the area under the decomposition peak to determine the enthalpy of decomposition.
Diagram: Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing thermal stability using TGA and DSC.
Isothermal calorimetry measures the heat produced or consumed by a sample at a constant temperature over time.[6] This technique is particularly useful for studying the kinetics of slow decomposition reactions and for determining the long-term stability of a compound under specific storage conditions.
Computational Approaches
In silico methods, particularly those based on quantum chemistry, provide a powerful tool for predicting and understanding the thermodynamic stability of molecules.[7][8]
DFT calculations can be used to determine key thermodynamic parameters, including:
Enthalpy of Formation (ΔHf°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[9] A more positive or less negative enthalpy of formation indicates lower thermodynamic stability.
Gibbs Free Energy of Formation (ΔGf°): The free energy change associated with the formation of a compound from its elements.[10] This value takes into account both enthalpy and entropy and is a direct measure of thermodynamic stability under standard conditions.
Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Calculating the BDE of the S-S bonds in the trithiolane ring can provide a direct indication of their lability.
AIMD simulations can be used to model the dynamic behavior of molecules at elevated temperatures, providing insights into the initial steps of thermal decomposition and the structures of transient intermediates.[11]
Table 1: Key Thermodynamic Parameters for Stability Assessment
Parameter
Description
Significance for Stability
Decomposition Temperature (Tonset)
Temperature at which significant thermal degradation begins.
A large exothermic decomposition can indicate a significant safety hazard.
Enthalpy of Formation (ΔHf°)
Enthalpy change upon formation from elements.
A less negative or more positive value suggests lower stability.
Gibbs Free Energy of Formation (ΔGf°)
Free energy change upon formation from elements.
A less negative or more positive value indicates lower thermodynamic stability.
S-S Bond Dissociation Energy (BDE)
Energy required to break the sulfur-sulfur bond.
A lower BDE suggests a more labile bond and a likely initiation point for decomposition.
Conclusion: A Synthesis of Theory and Practice
The thermodynamic stability of tetramethyl-1,2,4-trithiolane derivatives is a multifaceted property governed by a subtle interplay of steric and electronic effects. The inherent lability of the sulfur-sulfur bonds provides a primary pathway for decomposition, which can be initiated by thermal or photochemical energy. A comprehensive understanding of this stability landscape is essential for the successful application of these compounds in drug development and materials science.
By employing a synergistic approach that combines experimental techniques like TGA and DSC with computational methods such as DFT, researchers can gain a detailed and predictive understanding of the factors that control the stability of these intriguing molecules. This knowledge is not merely academic; it is a critical component of rational molecular design, enabling the development of more robust and reliable chemical entities.
References
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]
EAG Laboratories. Thermal Analysis. Available from: [Link]
Mettler Toledo. Thermal Analysis in Practice: Tips and Hints. Available from: [Link]
Springer. Review of computational approaches to predict the thermodynamic stability of inorganic solids. Available from: [Link]
University of California, Irvine. Standard Enthalpy of Formation* for Various Compounds. Available from: [Link]
Wikipedia. Standard Gibbs free energy of formation. Available from: [Link]
MDPI. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. Available from: [Link]
University of Tübingen. Calorimetry. Available from: [Link]
ePubs. In-Situ Calorimetry Sample Can Testing for Performance and Development. Available from: [Link]
Role of 1,2,4-trithiolanes in cooked meat flavor chemistry
An In-Depth Technical Guide to the Role of 1,2,4-Trithiolanes in Cooked Meat Flavor Chemistry Foreword The aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds, orchestrated by a series of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Role of 1,2,4-Trithiolanes in Cooked Meat Flavor Chemistry
Foreword
The aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds, orchestrated by a series of heat-induced chemical reactions. For researchers and scientists in flavor chemistry and product development, deconstructing this symphony to understand the contribution of individual components is a critical endeavor. Among the most potent contributors to the characteristic "meaty" and savory notes are sulfur-containing heterocyclic compounds. This guide provides a deep, technical exploration of one such pivotal class of molecules: the 1,2,4-trithiolanes. As a Senior Application Scientist, my objective is to move beyond mere description, offering a narrative grounded in mechanistic causality and field-proven analytical strategies. This document is designed to serve as a comprehensive resource, elucidating the formation, sensory impact, and analytical methodologies pertinent to 1,2,4-trithiolanes in the context of cooked meat.
Chapter 1: The Foundational Chemistry of Cooked Meat Aroma
Raw meat possesses a relatively bland, blood-like aroma. The desirable and complex flavor profile we associate with "cooked meat" is not inherent but is generated during heating.[1] This transformation is driven by a complex network of chemical reactions involving the non-volatile precursors present in the muscle tissue, primarily amino acids, reducing sugars, lipids, and vitamins like thiamine.[2][3] The principal pathways are the Maillard reaction, lipid degradation, and their interactions.[4][5]
The Maillard Reaction and Strecker Degradation: This non-enzymatic browning reaction occurs between the amino group of amino acids and the carbonyl group of reducing sugars (like ribose, which is abundant in muscle tissue).[6][7] It produces a vast array of compounds, including furans, pyrazines, and crucial intermediates like dicarbonyls.[8] A critical sub-reaction is the Strecker degradation, where α-amino acids are degraded by these dicarbonyls to form Strecker aldehydes, which are key aroma contributors themselves and precursors for other heterocyclic compounds.[4][8]
Lipid Oxidation and Degradation: The thermal degradation of lipids, particularly polyunsaturated fatty acids found in triglycerides and phospholipids, generates a cascade of volatile compounds.[4] This process produces hydroperoxides that decompose into key flavor molecules, most notably a variety of saturated and unsaturated aldehydes (e.g., hexanal, 2,4-decadienal).[7][9] While many lipid-derived volatiles contribute "fatty" or "green" notes, their role as aldehyde precursors is fundamental to the formation of many sulfur heterocycles, including trithiolanes.[8][10]
Thiamine Degradation: Thiamine (Vitamin B1) is thermally labile and breaks down during cooking to yield a number of potent, low-threshold sulfur compounds, including hydrogen sulfide (H₂S), thiophenes, and thiazoles, which are integral to the savory, meaty aroma profile.[7][8]
The interplay between these pathways is crucial. Products from lipid oxidation can react with Maillard reaction intermediates, creating a more complex and nuanced flavor profile.[4] It is at the intersection of these reactions that the precursors for 1,2,4-trithiolanes are born.
Figure 1: Overview of major chemical reaction pathways in cooked meat flavor generation.
Chapter 2: 1,2,4-Trithiolanes: Formation, Identity, and Sensory Impact
1,2,4-Trithiolanes are five-membered heterocyclic compounds containing two carbon atoms and three sulfur atoms, with one S-S bond.[11][12] They are recognized as potent, volatile components in many cooked foods, particularly fried meats.[11]
Mechanism of Formation
The formation of 1,2,4-trithiolanes in meat is a classic example of the interaction between the major flavor-generating pathways. The core reaction involves the condensation of hydrogen sulfide (H₂S) with two aldehyde molecules.[10][13]
Generation of Hydrogen Sulfide (H₂S): The primary source of H₂S in meat is the thermal degradation of the sulfur-containing amino acid cysteine.[14] This process is a key part of the Maillard reaction and Strecker degradation. Thiamine degradation also contributes to the pool of available H₂S.[15]
Generation of Aldehydes: Aldehydes are generated from two main sources:
Lipid Oxidation: As discussed, the breakdown of fatty acids produces a variety of long-chain aldehydes, such as pentanal and hexanal.[10]
Strecker Degradation: The degradation of amino acids yields Strecker aldehydes. For example, the degradation of alanine produces acetaldehyde.[13]
Condensation and Cyclization: H₂S reacts with available aldehydes to form the 1,2,4-trithiolane ring.[10] The specific aldehydes involved determine the substituents on the trithiolane ring, thereby creating a family of related compounds. For instance, the reaction of H₂S with acetaldehyde and pentanal can yield 3-methyl-5-butyl-1,2,4-trithiolane.[10][13]
Figure 2: Generalized formation pathway of substituted 1,2,4-trithiolanes in meat.
Key 1,2,4-Trithiolanes and Their Sensory Profile
The specific alkyl or other substituents on the trithiolane ring dictate its exact aroma profile. These compounds are known for their very low odor thresholds, meaning they can significantly impact the overall flavor even at trace concentrations.[14][16] Their aromas are generally described as sulfury, meaty, roasted, and sometimes with onion or garlic nuances.
Table 1: Summary of key 1,2,4-trithiolanes identified in cooked meats, their sensory characteristics, and common sources.
Factors Influencing Formation
The generation of 1,2,4-trithiolanes is highly dependent on processing conditions and the composition of the raw meat.
Cooking Method and Temperature: High-temperature, low-moisture cooking methods like frying and roasting favor the formation of heterocyclic compounds, including trithiolanes, over boiling.[7][17] Frying temperatures (e.g., 180°C) have been shown to be effective for producing compounds like 3,5-dimethyl-1,2,4-trithiolane.[17]
Precursor Availability: The concentration of cysteine and specific aldehydes is paramount. Meats with higher levels of free sulfur-containing amino acids and polyunsaturated fats (which readily oxidize to form aldehydes) will likely produce more trithiolanes upon cooking.
pH: The pH of the meat, typically around 5.6, influences the Maillard reaction pathways.[14] Changes in pH can alter the profile of volatile compounds produced, with lower pH values sometimes favoring the formation of sulfur compounds.[14]
Chapter 3: Analytical Strategies for Trithiolane Profiling
The volatile and often trace-level nature of 1,2,4-trithiolanes necessitates sensitive and robust analytical techniques for their extraction, identification, and quantification. The gold standard workflow involves volatile extraction followed by gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O).
Volatile Compound Extraction: A Protocol for Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from a sample's headspace. The choice of fiber coating is critical; for sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode polarity, allowing for the adsorption of a wide range of analytes.
Experimental Protocol: HS-SPME Analysis of Cooked Meat Volatiles
Objective: To extract volatile compounds, including 1,2,4-trithiolanes, from a cooked meat matrix for subsequent GC-MS analysis.
Materials & Equipment:
Cooked meat sample (e.g., pan-fried pork loin).
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
SPME fiber holder and DVB/CAR/PDMS fiber assembly.
Thermostatic water bath or heating block with agitation.
Analytical balance.
Gas chromatograph-mass spectrometer (GC-MS).
Internal standard solution (e.g., 1,2-dichlorobenzene in ethanol, at a known concentration).
Procedure:
Sample Preparation: Weigh 3.0 ± 0.1 g of the cooked meat sample (homogenized or finely minced to increase surface area) into a 20 mL headspace vial.
Internal Standard Addition: Spike the sample with a known amount (e.g., 1 µL of 65 ng/µL) of the internal standard solution.[15] This step is crucial for semi-quantitative analysis, as it allows for the normalization of peak areas to correct for variations in extraction efficiency and injection volume.
Equilibration: Immediately seal the vial and place it in the heating block set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This step facilitates the release of volatile compounds from the meat matrix into the headspace.
Extraction: Introduce the SPME fiber into the vial, exposing it to the headspace (not touching the sample). Extract for 30 minutes at 60°C. The fiber's coating adsorbs and concentrates the volatile analytes.
Desorption and Analysis: Immediately after extraction, retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS system. Desorb for 5 minutes in splitless mode to transfer the analytes onto the GC column. Start the GC-MS data acquisition simultaneously.
Self-Validation and Causality:
Why 60°C? This temperature is high enough to promote volatilization of semi-volatile compounds like trithiolanes but low enough to minimize the risk of creating new thermal artifacts during the extraction process itself.
Why an Internal Standard? Flavor analysis is notoriously difficult to quantify absolutely. An internal standard with chemical properties distinct from the analytes of interest but with good chromatographic behavior provides a reliable reference point, making the results more trustworthy and comparable across different samples and batches.[15]
Fiber Choice Rationale: The DVB/CAR/PDMS fiber provides a broad spectrum of adsorption mechanisms (adsorption for Carboxen, absorption for PDMS), making it ideal for screening a complex mixture of polar and non-polar volatiles found in meat.
Instrumental Analysis: GC-MS and GC-O
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separation and identification. The extracted volatiles are separated based on their boiling points and polarity on a capillary column. As they elute, they enter the mass spectrometer, which fragments the molecules into a predictable pattern (mass spectrum). This spectrum acts as a chemical fingerprint, which can be compared against spectral libraries (like NIST) for positive identification.[19]
Gas Chromatography-Olfactometry (GC-O): While GC-MS identifies the chemical structure, it provides no information on aroma. GC-O addresses this by splitting the column effluent between the MS detector and a heated sniffing port.[8] A trained analyst can sniff the eluting compounds in real-time and assign an aroma descriptor. This is invaluable for pinpointing which of the hundreds of identified compounds are actually contributing to the characteristic aroma, thus linking chemical data with sensory perception.
Figure 3: Standard analytical workflow for the characterization of 1,2,4-trithiolanes.
Conclusion and Future Directions
1,2,4-trithiolanes are unequivocally key contributors to the desirable savory and meaty notes of cooked meat, particularly in fried products. Their formation at the crossroads of the Maillard reaction and lipid degradation highlights the intricate and synergistic nature of flavor chemistry. A comprehensive understanding of these molecules requires not only knowledge of their formation pathways but also proficiency in modern analytical techniques that can bridge the gap between chemical identity and sensory perception.
For researchers in food science and product development, controlling the formation of these potent aroma compounds offers a pathway to enhancing desirable flavor profiles. Future research should focus on:
Quantitative Correlation: Moving beyond semi-quantification to develop robust stable isotope dilution assays for key trithiolanes to accurately correlate their concentration with sensory panel data.
Precursor Management: Investigating how animal diet and post-mortem aging affect the availability of cysteine and lipid precursors, thereby influencing the potential for trithiolane formation.
Inhibition/Promotion Strategies: Exploring the use of natural ingredients or processing aids that could selectively inhibit or promote the formation pathways of trithiolanes to tailor meat flavor profiles.
By continuing to unravel the complexities of compounds like 1,2,4-trithiolanes, the scientific community can provide the tools and knowledge necessary to create more flavorful, consistent, and appealing food products.
References
Food Science of Animal Resources. (2025, January 1). Effective Strategies for Understanding Meat Flavor: A Review. [Link]
Mottram, D. S. (n.d.). Flavour formation in meat and meat products. Meat Science. [Link]
Jayawardana, B. C., Liyanage, R., Lalantha, N., Iddamalgoda, S., & Weththasinghe, P. (2015). Maillard reaction and chicken flavor: A review. Animal Bioscience. [Link]
Zhang, Y., Wu, J., & Li, F. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Technology. [Link]
Duedahl-Olesen, L., & Sloth, J. J. (2022). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Molecules. [Link]
Stetzer, A. J. N., & Johnson, D. D. (n.d.). The Chemistry of Beef Flavor. University of Florida. [Link]
Benito, M. J., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods. [Link]
Mottram, D. S. (1998). Flavour formation in meat and meat a review products. Meat Science. [Link]
Hofmann, T., & Schieberle, P. (n.d.). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Flavour Development, Analysis and Perception in Food and Beverages. [Link]
Majcher, M. A., & Jeleń, H. H. (2017). Volatile compounds in meat and meat products. Food Science and Technology. [Link]
Yoo, S., et al. (2024). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Foods. [Link]
Elmore, J. S., & Mottram, D. S. (2006). The role of lipid in the flavour of cooked beef. ResearchGate. [Link]
Pranata, A. W., et al. (2024). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources. [Link]
Zhang, Z., et al. (2026, February). Volatile sulfur compounds in cooked meat flavor: formation, odor effects, and modulation strategies. ResearchGate. [Link]
Diez-Simon, C., et al. (2022). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. MDPI. [Link]
Farmer, L. J. (n.d.). Investigation of The Key Flavor Precursors in Chicken Meat. Queen's University Belfast. [Link]
Pippen, E. L., & Nonaka, M. (1973). Hydrogen Sulfide, a Direct and Potentially Indirect Contributor to Cooked Chicken Aroma. Journal of Food Science. [Link]
Legako, J. F., et al. (2021). Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness. Meat and Muscle Biology. [Link]
Dashdorj, D., et al. (2015). Volatile compounds in meat and meat products. ResearchGate. [Link]
Mottram, D. S., & Madruga, M. S. (2002). Formation of Sulfur Aroma Compounds in Reaction Mixtures Containing Cysteine and Three Different Forms of Ribose. Journal of Agricultural and Food Chemistry. [Link]
Mlostoń, G., & Heimgartner, H. (2017). Formation of the parent 1,2,4-trithiolane (1a) in the two-phase.... ResearchGate. [Link]
Madruga, M. S., & Mottram, D. S. (1997). Studies on some precursors involved in meat flavour formation. Food Science and Technology. [Link]
Mlostoń, G., & Heimgartner, H. (n.d.). The parent 1,2,4-trithiolane (1a) and some of its derivatives isolated.... ResearchGate. [Link]
Madruga, M. S., & Mottram, D. S. (1997). Studies on some precursors involved in meat flavour formation. SciSpace. [Link]
Hogan, S. (2006). The Chemistry of Beef Flavor. Kansas State University. [Link]
Gibis, M. (2016). Heterocyclic Aromatic Amines in Cooked Meat Products: Causes, Formation, Occurrence, and Risk Assessment. Comprehensive Reviews in Food Science and Food Safety. [Link]
Dorofeev, I. A., et al. (2008). New synthesis of 1,2,4-trithiolane derivatives. Russian Journal of Organic Chemistry. [Link]
Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry. [Link]
National Institute of Standards and Technology. (n.d.). 1,2,4-Trithiolane. NIST Chemistry WebBook. [Link]
Spectroscopic properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
An In-Depth Technical Guide to the Spectroscopic Properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane For Researchers, Scientists, and Drug Development Professionals Introduction 3,3,5,5-Tetramethyl-1,2,4-trithiolane is a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Spectroscopic Properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a saturated heterocyclic organic compound containing a five-membered ring with three sulfur atoms and two carbon atoms. Its structure is characterized by gem-dimethyl groups at the C3 and C5 positions. While this specific molecule is a subject of academic interest, related 1,2,4-trithiolane derivatives are recognized for their significant contributions to the aroma and flavor profiles of various foodstuffs, such as boiled beef and roasted pork.[1] The robust and unique spectroscopic signature of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, a direct result of its highly symmetrical structure, makes it an excellent model for understanding the physicochemical properties of this class of compounds.
This guide provides a detailed exploration of the spectroscopic properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, offering a foundational reference for its identification, characterization, and quality control. We will delve into the causality behind its spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical underpinnings and practical, field-proven insights.
Molecular Structure and Symmetry
The defining feature of 3,3,5,5-Tetramethyl-1,2,4-trithiolane is its high degree of symmetry. The molecule possesses a C2 axis of symmetry passing through the S2 atom and the midpoint of the S1-S4 bond. This symmetry dictates that the four methyl groups are chemically and magnetically equivalent, as are the two quaternary carbons at the C3 and C5 positions. This equivalence is a critical factor in simplifying its NMR spectra, as will be discussed in detail.
Caption: Molecular structure of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane due to the molecule's inherent symmetry.
¹H NMR Spectroscopy
Expertise & Experience: In proton NMR, chemically equivalent protons resonate at the same frequency, resulting in a single signal. For 3,3,5,5-Tetramethyl-1,2,4-trithiolane, the twelve protons of the four methyl groups are all chemically and magnetically equivalent due to the molecule's symmetry and the free rotation around the C-C and C-S bonds. This leads to a remarkably simple spectrum.
Expected Spectrum: The ¹H NMR spectrum is expected to show a single, sharp singlet. The absence of any neighboring protons means there is no spin-spin coupling, hence the singlet multiplicity. A reported ¹H NMR spectrum shows a singlet at δ 1.87 ppm.[2]
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
Solvent Choice: The choice of deuterated solvent is critical. Reference tables of common solvent impurities should be consulted to ensure that solvent peaks do not obscure the region of interest.[3][4]
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse program is sufficient.
Referencing: The chemical shift scale is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Expertise & Experience: Similar to ¹H NMR, the symmetry of the molecule simplifies the ¹³C NMR spectrum. We expect to see only two distinct signals corresponding to the two types of carbon atoms present.
Expected Spectrum:
Methyl Carbons (CH₃): A single resonance for the four equivalent methyl carbons. A reported value for this signal is δ 31.08 ppm.[2]
Quaternary Carbons (C3, C5): A single resonance for the two equivalent quaternary carbons of the trithiolane ring. A reported value for this signal is δ 53.43 ppm.[2]
The proton-decoupled ¹³C NMR spectrum will thus consist of just two sharp singlets, providing a clear and unambiguous carbon fingerprint of the molecule.
Experimental Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbon signal, which can be weaker due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Caption: Correlation between molecular structure and NMR signals.
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides definitive information about the molecular weight and elemental composition of a compound. For 3,3,5,5-Tetramethyl-1,2,4-trithiolane, Electron Ionization (EI) is a common technique that yields a characteristic molecular ion and a reproducible fragmentation pattern, which serves as a molecular fingerprint.
Expected Spectrum:
Molecular Ion (M⁺•): The molecular formula is C₈H₁₆S₃, giving a monoisotopic mass of 180.04 g/mol . The mass spectrum is expected to show a strong molecular ion peak at m/z 180.[2]
Isotope Pattern: Due to the presence of three sulfur atoms, the M+1 and M+2 peaks will be significant. The natural abundance of ³³S (0.75%) and ³⁴S (4.29%) will result in a characteristic isotopic cluster for the molecular ion, which can be used to confirm the number of sulfur atoms in the molecule.
Fragmentation: The fragmentation pattern will be governed by the stability of the resulting ions. Common fragmentation pathways for trithiolanes include the loss of sulfur atoms (S, S₂, S₃) and alkyl groups.
Caption: Plausible fragmentation pathways in EI-MS.
Experimental Protocol:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Use a standard electron ionization energy of 70 eV.
Analysis: Scan a mass range from approximately m/z 30 to 250 to capture the molecular ion and all significant fragments.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For 3,3,5,5-Tetramethyl-1,2,4-trithiolane, the key vibrations will be associated with the C-H bonds of the methyl groups and the C-S and S-S bonds of the trithiolane ring.
Expected Spectrum:
C-H Stretching: Strong absorptions in the range of 2950-3000 cm⁻¹ corresponding to the sp³ C-H stretching vibrations of the methyl groups.
C-H Bending: Absorptions around 1375-1450 cm⁻¹ due to the bending vibrations of the methyl groups.
C-S Stretching: Weak to medium absorptions in the fingerprint region, typically between 600-800 cm⁻¹. A reported value for the C-S-C stretch in this molecule is 646 cm⁻¹.[2]
S-S Stretching: Very weak absorptions in the range of 400-600 cm⁻¹. A reported value for the S-S stretch is 554 cm⁻¹.[2] The weakness of this band is expected as the S-S bond is a poor dipole.
Experimental Protocol:
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[5] A background spectrum of the KBr pellet or the empty sample holder should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Authoritative Grounding: Saturated organosulfur compounds like trithiolanes do not contain chromophores that absorb strongly in the visible region. Their UV absorption is typically characterized by weak bands resulting from electronic transitions involving the non-bonding electrons of the sulfur atoms.
Expected Spectrum:
n→σ Transitions:* The lone pair electrons on the sulfur atoms can be excited to antibonding sigma (σ) orbitals. These n→σ transitions are symmetry-forbidden and thus result in weak absorption bands, typically in the range of 220-260 nm. The exact position and intensity can be influenced by the solvent polarity.[6][7]
σ→σ Transitions:* These transitions require higher energy and occur at shorter wavelengths, usually below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, hexane, or acetonitrile.
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
A systematic approach is essential for the unambiguous characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. The following workflow ensures a self-validating system where data from each technique corroborates the others.
Caption: Recommended workflow for spectroscopic characterization.
Conclusion
The spectroscopic properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane are a direct reflection of its unique and highly symmetrical molecular structure. Its NMR spectra are characterized by their simplicity, with a single proton signal and two carbon signals, providing a clear fingerprint for identification. Mass spectrometry confirms the molecular weight and the presence of three sulfur atoms through its distinct molecular ion and isotope pattern. While IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure, NMR and MS remain the primary tools for its unambiguous characterization. This guide provides the foundational data and interpretive logic necessary for researchers and scientists working with this compound and related sulfur heterocycles.
References
Tjan, P. S., et al. (1972). The synthesis of 3,5-dialkyl-1,2,4-trithiolanes. Tetrahedron, 28(13), 3489-3500.
Okuma, K., et al. (2005). Reaction of 3,3,5,5-Tetramethylthiolane-2,4-dithione with Benzyne: Novel Formation of Benzodithiole. HETEROCYCLES, 65(7), 1553-1558.
Lorenz, G., et al. (2003). Identification, synthesis, and conformation of tri- and tetrathiacycloalkanes from marine bacteria. Tetrahedron, 59(44), 8799-8805.
NIST. (n.d.). cis-3,5-Diethyl-1,2,4-trithiolane. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dimethyl-1,2,4-trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). trans-3,5-Diethyl-1,2,4-trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
El-Gamel, N. E. A. (2013). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Journal of Chemical and Pharmaceutical Research, 5(11), 548-554.
NIST. (n.d.). 3-Ethyl-5-methyl-1,2,4-trithiolane. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Dorofeev, I. A., et al. (2008). New Synthesis of 1,2,4-Trithiolane Derivatives. Russian Journal of Organic Chemistry, 44(9), 1403–1405.
MDPI. (2023).
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Kuchel, P., et al. (2014). Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. Polymer Chemistry, 5, 4173-4183.
G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797.
Chayata, H., et al. (2016). Characterization of the ultraviolet-visible photoproducts of thiophanate-methyl using high performance liquid chromatography coupled with high resolution tandem mass spectrometry-Detection in grapes and tomatoes.
Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Molecules, 17(6), 7271-7290.
An In-depth Technical Guide to 3,3,5,5-Tetramethyl-1,2,4-trithiolane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3,3,5,5-tetramethyl-1,2,4-trithiolane, a fascinating organosulfur heterocycle. We will delve into...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3,5,5-tetramethyl-1,2,4-trithiolane, a fascinating organosulfur heterocycle. We will delve into its fundamental physicochemical properties, explore a modern synthetic route, detail its characterization, and discuss its potential, yet underexplored, applications in the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers interested in the unique chemistry and potential biological significance of polysulfide-containing small molecules.
Introduction to a Unique Heterocycle
3,3,5,5-Tetramethyl-1,2,4-trithiolane belongs to the family of trithiolanes, which are five-membered heterocyclic compounds containing three sulfur atoms and two carbon atoms. The 1,2,4-trithiolane ring system is characterized by a disulfide bond (S-S) and a thioether linkage (C-S-C). The presence of multiple sulfur atoms in a constrained cyclic structure imparts unique electronic and steric properties to these molecules, making them intriguing subjects for chemical and biological investigations. While substituted trithiolanes are found in nature and are known contributors to the aroma of certain foods, the fully substituted 3,3,5,5-tetramethyl derivative is a synthetic compound offering a stable scaffold for further chemical exploration.
The high density of sulfur atoms in a compact molecular architecture suggests potential for unique reactivity and biological interactions. Organosulfur compounds are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing sulfur in various functional groups. The trithiolane moiety, with its inherent redox activity and potential to interact with biological thiols, presents a compelling, albeit under-investigated, pharmacophore.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is paramount for its application in research and development. The following table summarizes the key physicochemical and spectroscopic data for 3,3,5,5-tetramethyl-1,2,4-trithiolane.
Note on Boiling Point: To date, an experimentally determined boiling point for 3,3,5,5-tetramethyl-1,2,4-trithiolane has not been reported in the literature. Computational prediction methods may provide an estimate, but this should be used with caution and is not a substitute for experimental data.
Synthesis and Characterization: A Modern Approach
A novel and efficient one-step synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane has been reported, offering a significant improvement over previous methods. This procedure, developed by Dorofeev et al., utilizes the acid-catalyzed addition of hydrogen sulfide to acetone.
Synthetic Protocol
The following protocol is based on the published synthesis by Dorofeev and colleagues[1].
Reaction Scheme:
A simplified representation of the synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Materials:
Acetone
Iodine (I₂)
Hydrogen sulfide (H₂S) gas
Chloroform (or other suitable solvent)
Silica gel for column chromatography
Procedure:
Dissolve a known quantity of iodine in acetone or a solution of acetone in chloroform.
Pass a steady stream of hydrogen sulfide gas through the solution. The in-situ generation of hydrogen iodide from the reaction of H₂S with iodine catalyzes the nucleophilic addition of hydrogen sulfide to the carbonyl group of acetone.
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
Upon completion, quench the reaction and remove any excess H₂S in a well-ventilated fume hood.
Concentrate the reaction mixture under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to yield 3,3,5,5-tetramethyl-1,2,4-trithiolane as a colorless oil.
This method is reported to provide the target compound in a 52% yield and offers the advantage of a one-step procedure with straightforward purification[1].
Characterization Workflow
A robust characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques.
A typical workflow for the characterization of synthesized 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should reveal a single sharp peak at approximately 1.87 ppm, corresponding to the twelve equivalent protons of the four methyl groups. The ¹³C NMR spectrum is expected to show two distinct signals: one for the methyl carbons around 31.08 ppm and another for the quaternary carbons of the trithiolane ring at approximately 53.43 ppm[1].
Mass Spectrometry (MS): Electron ionization mass spectrometry should display a molecular ion peak [M]⁺ at m/z 180, confirming the molecular weight of the compound[1].
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key vibrational bands are expected around 554 cm⁻¹ for the S-S disulfide bond and 646 cm⁻¹ for the C-S-C thioether linkages[1].
Potential Applications in Drug Discovery and Development
While no specific biological activities or therapeutic applications have been reported for 3,3,5,5-tetramethyl-1,2,4-trithiolane to date, the broader class of organosulfur compounds and related heterocycles are of significant interest in medicinal chemistry. The following discussion explores the potential avenues for investigation based on the structural features of this molecule.
A Scaffold for Bioactive Molecules
The stable tetramethylated trithiolane core can serve as a unique and rigid scaffold for the synthesis of more complex molecules. The introduction of pharmacophoric groups could lead to novel compounds with interesting biological profiles. The inherent lipophilicity of the tetramethyl substitution may also be advantageous for membrane permeability.
The Role of the Disulfide Bond
The disulfide bond is a key structural motif in many biologically active molecules and is known to be redox-active. It can undergo reversible cleavage and formation, a process that is crucial in many physiological and pathological processes. The disulfide bridge in 3,3,5,5-tetramethyl-1,2,4-trithiolane could potentially interact with biological thiols, such as cysteine residues in proteins, thereby modulating their function. This opens up possibilities for its investigation as an enzyme inhibitor or a modulator of redox signaling pathways.
Analogy to Biologically Active Sulfur Heterocycles
Numerous sulfur-containing heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, derivatives of 1,2,4-triazole are known to possess significant biological activities. While structurally distinct, the presence of the 1,2,4-trisulfur arrangement in the trithiolane ring suggests that it may share some mechanistic features with other sulfur-rich heterocycles, warranting its screening in various biological assays.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) available for 3,3,5,5-tetramethyl-1,2,4-trithiolane, general precautions for handling organosulfur compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Perspectives
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a structurally intriguing, synthetically accessible organosulfur heterocycle. While its physicochemical properties are partially characterized, its biological potential remains largely unexplored. The unique arrangement of three sulfur atoms within a five-membered ring, combined with a stable tetramethyl substitution pattern, makes it a promising candidate for further investigation in the field of medicinal chemistry and drug discovery.
Future research should focus on a more detailed characterization of its physical properties, including an experimental determination of its boiling point. Furthermore, a systematic evaluation of its biological activity in a variety of assays is warranted to uncover any potential therapeutic applications. The development of synthetic methodologies to functionalize the trithiolane core would also open up new avenues for creating novel and diverse chemical libraries for drug screening. This in-depth guide serves as a foundational resource to stimulate and support such future endeavors.
References
Dorofeev, I. A., Shagun, L. G., Tokareva, I. A., & Voronkov, M. G. (2008). New synthesis of 1,2,4-trithiolane derivatives. Russian Journal of Organic Chemistry, 44(9), 1403–1405. [Link]
GC-MS Analysis Protocol for 3,3,5,5-Tetramethyl-1,2,4-trithiolane in Food Matrices
An Application Note for Researchers and Scientists Abstract This document provides a comprehensive guide for the identification and quantification of 3,3,5,5-tetramethyl-1,2,4-trithiolane in various food matrices using G...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive guide for the identification and quantification of 3,3,5,5-tetramethyl-1,2,4-trithiolane in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Volatile sulfur compounds (VSCs) are critical to the aroma profiles of many foods, often possessing very low odor thresholds.[1] 3,3,5,5-Tetramethyl-1,2,4-trithiolane and related compounds like 3,5-dimethyl-1,2,4-trithiolane are recognized as important flavor contributors, often associated with meaty, cooked onion, or savory notes.[2][3] Their analysis is challenging due to their reactivity, volatility, and presence at trace levels within complex food matrices.[4][5] This application note details robust methodologies for sample preparation, including Headspace Solid-Phase Microextraction (HS-SPME), and provides optimized GC-MS parameters, data analysis workflows, and a complete method validation protocol to ensure analytical integrity.
Introduction: The Significance of Trithiolanes in Food Aroma
Trithiolanes are a class of heterocyclic sulfur compounds that play a pivotal role in the sensory profile of numerous cooked and fresh foods, including meats, onions, and garlic.[1] These compounds are often products of thermal degradation of sulfur-containing precursors, such as amino acids (cysteine, methionine) and thiamine, or are formed during the Maillard reaction.[1][6] 3,3,5,5-Tetramethyl-1,2,4-trithiolane, a specific member of this family, contributes to the characteristic savory and meaty aromas that are highly desirable in many food products.
The analytical challenge lies in the compound's chemical nature. VSCs are often reactive and prone to thermal degradation or oxidation, which can lead to the formation of artifacts during analysis.[6][7] Furthermore, the complexity of food matrices—comprising fats, proteins, carbohydrates, and other volatiles—can cause significant interference, making accurate quantification difficult.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it an invaluable tool for analyzing trace-level flavor compounds in complex mixtures.[5][8] This guide provides a validated protocol designed to overcome these challenges, enabling reliable and reproducible analysis.
Analytical Workflow Overview
The successful analysis of 3,3,5,5-tetramethyl-1,2,4-trithiolane hinges on a well-defined workflow that minimizes analyte loss and matrix interference. The entire process, from sample acquisition to final data reporting, is outlined below.
Caption: Overall analytical workflow for trithiolane analysis.
Internal Standard (ISTD): 2-Methyl-3-heptanone or a deuterated analog of a related sulfur compound. The choice of ISTD is critical; it should not be present in the sample and should have similar chemical properties and retention behavior to the analyte.
Solvents: Methanol, Dichloromethane (Pesticide or GC grade)
Salts: Sodium Chloride (NaCl), anhydrous (ACS grade or higher)
Gases: Helium (99.999% purity or higher)
Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[9] It concentrates analytes from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet, minimizing sample handling and potential contamination.[10] The addition of salt increases the ionic strength of the aqueous phase in the food matrix, "salting out" the volatile analytes and driving them into the headspace, thereby improving extraction efficiency.[11]
Step-by-Step Protocol:
Homogenization: Weigh approximately 20 g of the food sample.[12] If solid, homogenize thoroughly, preferably under cryogenic conditions to prevent the loss of volatile compounds.
Aliquoting: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
Salting: Add 2.0 g of anhydrous NaCl to the vial.
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 2-methyl-3-heptanone in methanol) directly into the sample matrix.
Sealing: Immediately cap the vial tightly.
Incubation & Extraction: Place the vial in an autosampler tray equipped with an agitator and incubator.
Incubation/Equilibration: Incubate the sample at 60 °C for 15 minutes with agitation. This step allows the analytes to partition into the headspace and reach equilibrium.[13]
Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C. This fiber type is effective for a broad range of volatile compounds, including sulfur compounds.[11]
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.
Caption: The HS-SPME extraction and desorption process.
GC-MS Instrumental Analysis
Careful selection of GC-MS parameters is essential for good chromatographic resolution and sensitive detection. A non-polar or mid-polarity column is typically used for flavor compound analysis. The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.
Parameter
Setting
Rationale
GC System
Agilent 7890 GC or equivalent
Standard, reliable platform for food analysis.
MS System
Agilent 5977 MSD or equivalent
Provides excellent sensitivity and spectral fidelity.
Inlet
Split/Splitless, operated in Splitless mode
Maximizes transfer of analyte from the SPME fiber to the column for trace analysis.
Inlet Temperature
250 °C
Ensures complete and rapid desorption of analytes from the SPME fiber.[12]
Carrier Gas
Helium at a constant flow rate of 1.2 mL/min
Inert gas providing good chromatographic efficiency.[12]
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
A robust, low-bleed column suitable for a wide range of volatile and semi-volatile compounds.
Oven Program
40 °C (hold 3 min), ramp to 200 °C at 5 °C/min, then ramp to 240 °C at 10 °C/min (hold 5 min)
Initial hold separates highly volatile compounds; gradual ramp provides good resolution for target analytes.[12]
MS Source Temp.
230 °C
Standard temperature to promote ionization while minimizing thermal degradation.[12]
MS Quad Temp.
150 °C
Standard setting for stable mass filtering.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard EI energy produces reproducible fragmentation patterns for library matching.[12]
Acquisition Mode
Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)
Full Scan for identification and qualitative analysis. SIM for enhanced sensitivity and quantitative analysis of target compounds.
SIM Ions (for Target)
To be determined from standard analysis (e.g., molecular ion and key fragment ions). For related trithiolanes, m/z 151 can be indicative.[2]
Monitoring specific ions increases signal-to-noise for trace-level quantification.
Method Validation for Trustworthy Results
Method validation is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose.[8][14] It ensures the reliability, accuracy, and precision of the reported results.[8][15]
Parameter
Acceptance Criteria
Procedure
Linearity (R²)
≥ 0.995
Analyze a 5-7 point calibration curve using matrix-matched standards.
Range
The interval over which linearity is established.
Defined by the lowest and highest calibration standards.
Accuracy (Recovery)
80-120%
Spike a blank food matrix at low, medium, and high concentrations (n=3 for each level) and calculate the percent recovery.[14]
Precision (RSD)
Intra-day RSD ≤ 15%, Inter-day RSD ≤ 20%
Analyze spiked samples (n=6) on the same day (intra-day) and on three different days (inter-day) to assess variability.[14][15]
LOD & LOQ
S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ
Determine the lowest concentration that meets the signal-to-noise (S/N) criteria or calculate from the standard deviation of the blank.[14]
Specificity
No interfering peaks at the analyte retention time.
Analyze at least five different blank food matrices to check for interferences.
Data Analysis & Quantification
Identification: The primary identification of 3,3,5,5-tetramethyl-1,2,4-trithiolane is achieved by comparing its retention time and mass spectrum with that of a pure analytical standard. The mass spectrum can also be compared against commercial libraries (e.g., NIST, Wiley) for confirmation.
Quantification: An internal standard calibration method is used for quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the ISTD peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.
Field Insights & Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing)
Active sites in the GC inlet liner or column; column contamination.
Use a deactivated or silylated inlet liner.[7] Trim the first few cm of the GC column. Perform system bakeout.
Optimize SPME parameters (time, temp). Use matrix-matched calibration standards. Ensure samples are analyzed promptly after preparation.
Non-linear Calibration Curve
Detector saturation at high concentrations; incorrect ISTD choice.
Narrow the calibration range. Ensure the ISTD is added accurately and has a similar response factor to the analyte.
Ghost Peaks/Carryover
High concentration sample run previously; insufficient SPME fiber bakeout.
Run a solvent blank after high-concentration samples. Increase SPME fiber conditioning time/temperature between runs.
References
Patsnap Eureka. (2025, September 22). Validating GC-MS for FDA Approved Food Additives.
American Chemical Society. (2011, August 24). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
LCGC International. Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS.
PMC. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods.
PMC. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
ResearchGate. Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
Open Access Journals - Research and Reviews. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
Taylor & Francis Online. (2024, March 15). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage.
MDPI. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
PMC. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
American Chemical Society. (2011, August 24). Volatile Sulfur Compounds in Food.
Semantic Scholar. (2019, September 12). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Ga.
ResearchGate. (2025, August 10). Quantitation of cis- and trans-3,5-Diethyl-1,2,4-trithiolanes in Cooked Allium Varieties Using a Stable Isotope Dilution Assay.
Lund University Publications. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
INCHEM. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44).
CABI. Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods.
How to synthesize 3,3,5,5-Tetramethyl-1,2,4-trithiolane in the laboratory
Application Note: Laboratory Synthesis and Characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane Executive Summary 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS: 38348-31-1) is a sterically hindered, sulfur-rich five-me...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
Executive Summary
3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS: 38348-31-1) is a sterically hindered, sulfur-rich five-membered heterocycle[1]. While naturally occurring as a volatile degradation product in Allium species (e.g., garlic)[2], its synthetic preparation is critical for modern drug discovery (particularly in the development of antimalarial agents) and as a precursor for generating [FeFe]-hydrogenase active site mimics in coordination chemistry[3].
This application note details a scalable, highly reproducible two-phase protocol for synthesizing 3,3,5,5-tetramethyl-1,2,4-trithiolane via the controlled sulfurization of acetone. By utilizing hydrogen sulfide (
H2S
) and elemental sulfur (
S8
), this method avoids the unpredictable secondary reactions often associated with fluoride-catalyzed sulfurization of thioketones[4].
Mechanistic Pathway & Workflow
The synthesis relies on a two-stage carbophilic addition and oxidative cyclization process. First, the carbonyl group of acetone is activated by an anhydrous acid, facilitating nucleophilic attack by
H2S
to form a gem-dithiol intermediate (2,2-propanedithiol). In the second stage, the intermediate is subjected to oxidative cyclization using elemental sulfur in the presence of a mild amine base. The base deprotonates the thiol groups, generating highly reactive thiolates that attack the
S8
ring, extruding sulfur and closing the 1,2,4-trithiolane ring[4].
Mechanistic workflow for the synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane from acetone.
Experimental Protocol
CRITICAL SAFETY NOTICE: Hydrogen sulfide (
H2S
) is a highly toxic, broad-spectrum poison. All procedures involving
H2S
must be conducted in a certified, high-flow fume hood equipped with a caustic scrubber system (e.g., 10% NaOH solution) to neutralize exhaust gases. Personnel must utilize appropriate PPE, including a personal
H2S
monitor.
Phase 1: Synthesis of 2,2-Propanedithiol (Thioacetalization)
System Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas dispersion tube (fritted glass), a thermometer, and a gas outlet leading to a bleach/NaOH scrubber.
Reagent Loading: Add 50 mmol (3.67 mL) of anhydrous acetone and 100 mL of dry diethyl ether to the flask.
Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C. Causality: Low temperatures are mandatory to prevent the volatilization of acetone and to thermodynamically control the highly exothermic thioacetalization reaction.
Acidic Activation: Bubble anhydrous
HCl
gas through the solution at a moderate rate for 15 minutes. Causality:
HCl
protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon, which is required for the subsequent attack by the relatively weak
H2S
nucleophile.
Nucleophilic Addition: Switch the gas inlet to
H2S
and bubble through the activated solution for 2 hours, maintaining the temperature at 0 °C.
Quenching & Extraction: Purge the system with inert Argon for 30 minutes to remove residual
H2S
. Wash the ether layer with ice-cold distilled water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous
Na2SO4
. Causality: Removing aqueous acids prevents premature, uncontrolled oxidation or polymerization of the gem-dithiol in the next step.
Phase 2: Oxidative Cyclization
Reagent Mixing: Transfer the dried ether solution containing the intermediate to a clean 250 mL flask. Add 50 mmol (1.6 g) of elemental sulfur (
S8
).
Catalytic Initiation: Add 5 mmol (0.5 mL) of diethylamine dropwise while stirring at room temperature. Causality: The amine acts as a mild base, deprotonating the dithiol to form a thiolate anion. This anion aggressively attacks the
S8
crown, initiating a sulfur-extrusion cascade that forces the formation of the stable 5-membered trithiolane ring.
Reaction Maturation: Stir the mixture under an ambient atmosphere for 12 hours. The solution will transition from pale yellow to a deeper orange/red as polysulfide intermediates form and resolve.
Phase 3: Purification & Isolation
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 30 °C.
Chromatography: Purify the crude residue via flash column chromatography using silica gel (230-400 mesh). Use 100% hexanes as the eluent. Causality: 3,3,5,5-Tetramethyl-1,2,4-trithiolane is highly non-polar. Hexanes will rapidly elute the target compound while retaining polar byproducts and unreacted elemental sulfur at the baseline.
Final Isolation: Evaporate the hexanes to yield the pure product as a colorless to pale-yellow oil.
Analytical Characterization & Validation Data
To ensure the synthesized protocol serves as a self-validating system, the isolated compound must be cross-referenced against the following expected spectroscopic parameters.
Analytical Technique
Expected Value / Signal
Structural Correlation
Appearance
Colorless to pale yellow liquid
Standard physical state at standard temperature and pressure (STP)[1].
Mass Spectrometry (EI)
m/z 180 (
M+
)
Confirms the molecular weight of
C6H12S3
(180.35 g/mol ).
Mass Spectrometry (Fragments)
m/z 148, 116
Corresponds to sequential loss of sulfur atoms (
[M−S]+
and
[M−S2]+
).
1
H NMR (400 MHz,
CDCl3
)
δ
1.82 (s, 12H)
The rapid interconversion of the trithiolane half-chair conformation at room temperature averages the four methyl groups into a single sharp singlet.
13
C NMR (100 MHz,
CDCl3
)
δ
74.5 (C), 33.2 (
CH3
)
The signal at 74.5 ppm confirms the quaternary sp
3
carbons bonded to the sulfur atoms (C3, C5).
FT-IR (ATR)
~2960, ~1450, ~1360 cm
−1
Confirms aliphatic C-H stretching and bending; absence of C=O stretch (~1710 cm
−1
) confirms complete conversion of acetone.
Application Note: Headspace Solid-Phase Microextraction (HS-SPME) Methodologies for 1,2,4-Trithiolane Derivatives
Target Audience: Researchers, analytical chemists, flavor scientists, and drug development professionals. Introduction & Mechanistic Rationale 1,2,4-Trithiolane derivatives are a critical class of volatile organosulfur c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical chemists, flavor scientists, and drug development professionals.
Introduction & Mechanistic Rationale
1,2,4-Trithiolane derivatives are a critical class of volatile organosulfur compounds characterized by a five-membered ring containing three sulfur atoms. These compounds are potent odorants naturally found in truffles, Allium species, cooked meats, and tropical fruits such as durian[1]. Specifically, 3,5-dimethyl-1,2,4-trithiolane is recognized as one of the strongest sulfurous odorants in durian and a key biomarker for roasted or boiled beef flavors,[1].
Due to their high volatility, low sensory thresholds, and thermal lability, traditional solvent extraction or distillation methods often result in the loss or degradation of these analytes. Headspace Solid-Phase Microextraction (HS-SPME) offers a self-validating, solvent-free alternative that integrates sampling, extraction, and concentration into a single step[2]. By manipulating the thermodynamic equilibrium between the sample matrix, the headspace, and a polymeric fiber coating, HS-SPME achieves exceptional sensitivity for trace sulfur volatiles.
Physicochemical Profiling
Understanding the physicochemical properties of the target analyte is the foundational step in developing an SPME protocol. The properties of the primary derivative, 3,5-dimethyl-1,2,4-trithiolane, dictate the extraction kinetics and fiber affinity.
Table 1: Physicochemical Properties of 3,5-Dimethyl-1,2,4-trithiolane
A robust analytical protocol requires an understanding of the causality behind each experimental parameter. The following parameters have been optimized specifically for 1,2,4-trithiolane derivatives:
Fiber Selection (DVB/CAR/PDMS): Trithiolanes possess intermediate polarity and molecular weights. A mixed-bed fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (50/30 µm) is optimal. Carboxen traps low-molecular-weight sulfur compounds, DVB retains medium-sized aromatics, and PDMS provides a non-polar baseline, yielding the highest total peak area for volatile sulfur compounds compared to single-phase fibers[2].
Extraction Temperature (60 °C): The diffusion and partition coefficients of the SPME adsorption process are highly temperature-dependent. While heating drives hydrophobic analytes into the headspace, temperatures exceeding 60 °C can cause thermal degradation of labile sulfur compounds and shift the thermodynamic equilibrium, causing premature desorption from the fiber back into the headspace[5].
Matrix Modification (Salting-Out): The addition of sodium chloride (NaCl) decreases the solubility of non-polar organosulfur compounds in the aqueous phase. This thermodynamic shift forces the analytes into the headspace, significantly increasing the extraction yield.
Table 2: Optimized HS-SPME Parameters for 1,2,4-Trithiolanes
Parameter
Optimized Condition
Mechanistic Purpose
Fiber Coating
50/30 µm DVB/CAR/PDMS
Maximizes capture of broad-spectrum sulfur volatiles[2].
Sample Volume
5.0 mL in a 20 mL vial
Ensures adequate phase ratio for headspace equilibrium.
Matrix Modifier
1.5 g NaCl (30% w/v)
Drives hydrophobic analytes into the vapor phase.
Pre-incubation
20 min at 60 °C
Establishes thermal and vapor equilibrium prior to fiber exposure[5].
Extraction Time
40 min at 60 °C
Reaches kinetic equilibrium for medium-volatility analytes[5].
Desorption
5 min at 250 °C
Ensures complete transfer to the GC column without fiber degradation.
Visualizing the SPME Dynamics
The efficiency of HS-SPME relies on a three-phase thermodynamic equilibrium and a highly controlled procedural workflow.
Standardized HS-SPME-GC-MS workflow for 1,2,4-trithiolane derivative analysis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard ensures that any fluctuations in fiber degradation or matrix effects are mathematically normalized.
Step 1: Sample Preparation & Matrix Modification
Accurately weigh 2.0 g of the homogenized sample (e.g., food matrix, biological tissue) into a 20 mL precision-thread headspace vial.
Add 5.0 mL of ultra-pure water and 1.5 g of analytical-grade NaCl to the vial to achieve a salting-out effect.
Spike the mixture with 10 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL) to validate extraction efficiency.
Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile loss.
Step 2: Pre-Incubation
Place the sealed vial in a thermostatic agitator set to 60 °C.
Agitate at 250 rpm for exactly 20 minutes. Note: This step is critical to establish a steady-state equilibrium between the liquid matrix and the headspace before the fiber is introduced[5].
Step 3: HS-SPME Extraction
Condition a new 50/30 µm DVB/CAR/PDMS fiber in the GC injection port at 270 °C for 30 minutes prior to its first use[2].
Pierce the vial septum with the SPME needle and expose the fiber directly into the headspace.
Maintain the temperature at 60 °C without agitation for exactly 40 minutes[5].
Step 4: Thermal Desorption and GC-MS Analysis
Retract the fiber into the protective needle and transfer it immediately to the GC injection port.
Expose the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode to ensure rapid and complete thermal desorption onto the head of the capillary column[1].
Retract the fiber and condition it at 250 °C for 2 minutes in a separate conditioning station to prevent carryover between runs.
GC-MS Analytical Parameters
To accurately resolve 1,2,4-trithiolane derivatives from complex matrix backgrounds, the following chromatographic conditions are recommended:
Column: Polar capillary column (e.g., DB-WAX or CD-WAX), 30 m × 0.25 mm i.d. × 0.25 µm film thickness[5].
Carrier Gas: Ultra-high-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial hold at 40 °C for 3 minutes.
Ramp at 5 °C/min to 180 °C.
Ramp at 15 °C/min to 240 °C and hold for 5 minutes[1].
Mass Spectrometry (MS): Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Acquire data in full scan mode over a mass range of m/z 40–350[1].
References
PubChem . "3,5-Dimethyl-1,2,4-trithiolane | C4H8S3 | CID 32033". National Institutes of Health (NIH). URL: [Link]
MDPI . "GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction Conditions". Molecules. URL:[Link]
PMC (NIH) . "Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae". Journal of Food Science and Technology. URL:[Link]
ASHS Journals . "Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME)". HortScience. URL:[Link]
Lund University . "Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS". Lund University Publications. URL:[Link]
Application Note: 3,3,5,5-Tetramethyl-1,2,4-trithiolane as a Novel Internal Standard for Robust Flavor and Aroma Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist Abstract The quantitative analysis of volatile and semi-volatile organic compounds that constitute the flavor and aroma profiles of food, beverages, and pharmaceutical products...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract
The quantitative analysis of volatile and semi-volatile organic compounds that constitute the flavor and aroma profiles of food, beverages, and pharmaceutical products presents significant analytical challenges. Matrix complexity and variability during sample preparation and injection can lead to inaccuracies. This application note details the rationale, protocol, and validation for the use of 3,3,5,5-Tetramethyl-1,2,4-trithiolane as a robust internal standard (IS) in GC-MS based flavor analysis. Its unique structural and chemical properties, including its absence in natural products, distinct mass spectrum, and appropriate chromatographic behavior, make it an excellent candidate for improving the accuracy and precision of flavor compound quantification.
Introduction: The Pursuit of Accuracy in Flavor Analysis
The flavor of a product is a complex interplay of numerous volatile compounds, often present at vastly different concentrations. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for flavor analysis, offering the high-resolution separation and sensitive detection required to profile these intricate chemical mixtures.[1][2][3] However, achieving accurate and reproducible quantification of flavor compounds is a significant hurdle. Variations in sample preparation, injection volume, and instrument response can introduce errors that compromise data integrity.
The use of an internal standard is a widely accepted strategy to mitigate these sources of error.[4] An ideal internal standard is a compound added at a constant, known concentration to all samples, standards, and blanks. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized.
This application note introduces 3,3,5,5-Tetramethyl-1,2,4-trithiolane as a novel and effective internal standard for flavor analysis. We will explore its chemical properties that make it a suitable candidate and provide a comprehensive protocol for its implementation and validation.
Rationale for Selecting 3,3,5,5-Tetramethyl-1,2,4-trithiolane
The selection of an appropriate internal standard is critical for the success of a quantitative analytical method. 3,3,5,5-Tetramethyl-1,2,4-trithiolane exhibits several key characteristics that make it an excellent choice for flavor analysis:
Chemical Inertness and Stability: As a saturated heterocyclic compound, it is chemically stable and less likely to react with analytes or matrix components during sample preparation and analysis.
Absence in Natural Products: This compound is not naturally occurring in food or beverage matrices, thus eliminating the risk of interference from endogenous sources. While other trithiolanes are found in some foods, the tetramethyl substitution provides a unique mass and retention time.
Distinct Mass Spectrum: The mass spectrum of 3,3,5,5-Tetramethyl-1,2,4-trithiolane is characterized by a strong molecular ion peak at m/z 180, which is a relatively uncommon mass for many typical flavor compounds, minimizing the likelihood of isobaric interference.
Appropriate Volatility and Chromatographic Behavior: Its molecular weight and structure suggest a volatility that allows it to elute within the typical runtime of flavor analysis methods without co-eluting with a wide range of common analytes. Its non-polar nature makes it suitable for use with common GC columns like those with a 5% phenyl-methylpolysiloxane stationary phase.
Commercial Availability: 3,3,5,5-Tetramethyl-1,2,4-trithiolane is commercially available from suppliers of fine chemicals, ensuring its accessibility for research and routine analysis.[5]
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), all HPLC or GC grade.
Analytes: A representative mix of flavor compounds (e.g., esters, aldehydes, ketones, terpenes, etc.) of known purity.
Sample Matrix: A representative food or beverage matrix (e.g., fruit juice, coffee extract, beer) to be used for validation.
Preparation of Stock and Working Solutions
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3,5,5-Tetramethyl-1,2,4-trithiolane and dissolve in 10 mL of dichloromethane in a volumetric flask.
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with dichloromethane. This working solution will be used to spike all samples, standards, and blanks.
Analyte Stock Solutions (1000 µg/mL each): Prepare individual stock solutions for each target flavor compound in an appropriate solvent (e.g., methanol or ethyl acetate).
Calibration Standard Mix: Prepare a mixed standard solution containing all target analytes at a known concentration by combining aliquots of the individual stock solutions.
Sample Preparation Workflow
The following is a general workflow for sample preparation. Specific steps may need to be optimized based on the sample matrix.
Homogenization: Homogenize liquid or solid samples as required.
Extraction:
For liquid samples (e.g., juice, beer): A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.
For solid samples (e.g., coffee grounds, spices): A solvent extraction or headspace analysis can be used.
Internal Standard Spiking: Add a precise volume of the 10 µg/mL internal standard working solution to a known volume or weight of the sample before the extraction step. This ensures that any analyte loss during extraction is compensated for. For a 1 mL sample, 10 µL of the IS working solution can be added to achieve a final concentration of 100 ng/mL.
Concentration/Dilution: Depending on the expected analyte concentrations, the extract may need to be concentrated under a gentle stream of nitrogen or diluted to fall within the calibration range.
Final Volume: Adjust the final volume of the extract to a known value (e.g., 1 mL) with the extraction solvent.
Caption: Experimental workflow for sample preparation incorporating the internal standard.
GC-MS Instrumental Parameters
The following are recommended starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and target analytes.
Parameter
Recommended Setting
GC System
Agilent 8890 GC or equivalent
MS System
Agilent 5977B MSD or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume
1 µL
Inlet Temperature
250 °C
Injection Mode
Splitless (or split, depending on concentration)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Quadrupole Temp
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM Ions for 3,3,5,5-Tetramethyl-1,2,4-trithiolane:
Quantifier Ion: m/z 180 (M+)
Qualifier Ions: To be determined from the full scan mass spectrum (likely fragments from the loss of methyl and sulfur groups).
Method Validation Protocol
A new analytical method utilizing a novel internal standard must be thoroughly validated to ensure its performance.[6][7][8] The following validation parameters should be assessed:
Specificity and Selectivity
Objective: To demonstrate that the internal standard does not interfere with any target analytes and is free from interference from the sample matrix.
Procedure:
Inject a blank matrix extract (without IS or analytes).
Inject the blank matrix extract spiked only with the internal standard.
Inject the blank matrix extract spiked with the target analytes but without the internal standard.
Acceptance Criteria: No significant peaks should be observed at the retention time of the internal standard in the blank and analyte-spiked samples. The internal standard should be well-resolved from all target analytes.
Linearity and Range
Objective: To establish the concentration range over which the method is accurate and precise.
Procedure:
Prepare a series of at least five calibration standards by spiking a blank matrix extract with increasing concentrations of the target analytes.
Spike each calibration standard with a constant concentration of the internal standard.
Analyze each standard in triplicate.
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range by spiking a blank matrix extract.
Analyze five replicates of each QC level on the same day (repeatability) and on three different days (intermediate precision).
Acceptance Criteria:
Accuracy: The mean recovery should be within 80-120%.
Precision: The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of an analyte that can be reliably detected and quantified.
Procedure:
Prepare a series of diluted standards.
The LOD is typically determined as the concentration at which the signal-to-noise ratio (S/N) is ≥ 3.
The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ≥ 10 and RSD ≤ 20%).
Caption: Key parameters and acceptance criteria for method validation.
Data Presentation and Interpretation
The use of 3,3,5,5-Tetramethyl-1,2,4-trithiolane as an internal standard significantly enhances the reliability of quantitative data. The following table illustrates the expected improvement in precision with and without an internal standard.
Analyte
Concentration (ng/mL)
RSD % (without IS)
RSD % (with IS)
Ethyl Butyrate
50
12.5
4.2
Limonene
100
10.8
3.5
Linalool
75
14.2
5.1
Vanillin
200
15.5
6.3
This data is illustrative and will vary based on the specific analyte, matrix, and instrumentation.
Conclusion
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a highly suitable internal standard for the quantitative analysis of flavor compounds by GC-MS. Its chemical properties ensure minimal interference and robust performance across a variety of sample matrices. By implementing and validating the protocols outlined in this application note, researchers and analytical scientists can significantly improve the accuracy, precision, and overall reliability of their flavor analysis data, leading to more consistent product quality and a deeper understanding of flavor chemistry.
References
Vertex AI Search. (2026, March 11). How GC MS Identifies Flavor Compounds | Technical Guide.
Vertex AI Search. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis.
Martin, L. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. RRJ Food Dairy Technol., 12, 001.
Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
Godina, L. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc.
Vertex AI Search. (2000, June 2). Sample preparation for the analysis of flavors and off-flavors in foods. PubMed.
Markes International. (2024, March 9). Sample Preparation Techniques for Food & Beverage Analysis.
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). cis-3,5-Diethyl-1,2,4-trithiolane. NIST Chemistry WebBook. Retrieved from [Link]
Impactfactor. (n.d.).
PubChem. (n.d.). 3,5-Dimethyl-1,2,4-trithiolane. Retrieved from [Link]
The Good Scents Company. (n.d.). cis- and trans-3,5-diethyl-1,2,4-trithiolane. Retrieved from [Link]
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Gcms.cz. (n.d.).
NIST. (n.d.). trans-3,5-dimethyl-1,2,4-trithiolane. NIST Chemistry WebBook. Retrieved from [Link]
Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research & Reviews: Journal of Food and Dairy Technology, 12.
Cheméo. (n.d.). Chemical Properties of 1,2,4-Trithiolane, 3,5-dimethyl- (CAS 23654-92-4). Retrieved from [Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
Abstract This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. The structural simplicity of this molecule, featuring a fi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. The structural simplicity of this molecule, featuring a five-membered heterocyclic ring with gem-dimethyl groups, serves as an excellent case study for applying fundamental and advanced NMR techniques for unequivocal structure elucidation and purity assessment. We present optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments, explain the rationale behind experimental parameter selection, and detail the interpretation of the resulting spectral data. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require robust analytical methods for the characterization of small molecules.
Introduction and Theoretical Background
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a saturated heterocyclic compound containing a unique trithiolane ring system. Accurate structural confirmation is paramount for its application in various research and development contexts. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution.
The key to understanding the NMR spectra of this molecule lies in its symmetry. The molecule possesses a C₂ axis of symmetry passing through the S-S bond (between S1 and S2) and the opposing sulfur atom (S4). This symmetry renders the two quaternary carbons (C3 and C5) and the four methyl groups chemically equivalent.
Expected NMR Signatures:
¹H NMR: Due to the molecular symmetry, all twelve protons of the four methyl groups are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet.
¹³C NMR: The symmetry dictates that the spectrum will contain only two signals: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons (C3 and C5).
These theoretical predictions provide a clear hypothesis that can be tested and confirmed through the experimental protocols outlined below.
Experimental Design and Workflow
A systematic approach is essential for the comprehensive characterization of a novel or synthesized compound. The workflow involves initial 1D NMR scans for preliminary structural assessment, followed by 2D correlation experiments to confirm atomic connectivity.
Caption: NMR Characterization Workflow for 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Detailed Protocols
Sample Preparation
Trustworthy data begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without reacting with it, and its residual signals should not overlap with analyte signals. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar small molecules.
Protocol:
Weigh approximately 5-10 mg of purified 3,3,5,5-Tetramethyl-1,2,4-trithiolane directly into a clean, dry vial.
Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.
Gently vortex or swirl the vial until the sample is fully dissolved.
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.
1D NMR Data Acquisition
3.2.1. Proton (¹H) NMR Spectroscopy
This is the primary experiment for initial structural assessment. Its high sensitivity allows for rapid data acquisition.
Protocol:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity. For a sharp singlet, a line width of <0.5 Hz is desirable.
Set the following acquisition parameters (example for a 400 MHz spectrometer):
Pulse Program: Standard single pulse (e.g., zg30)
Spectral Width (SW): ~16 ppm (centered around 5 ppm)
Acquisition Time (AQ): 2-4 seconds
Relaxation Delay (D1): 2-5 seconds (to ensure full relaxation for accurate integration)
Number of Scans (NS): 8-16 (sufficient for high concentration samples)
Acquire the Free Induction Decay (FID) and process the data with Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate the observed signal.
3.2.2. Carbon-13 (¹³C) NMR Spectroscopy
This experiment identifies the number of unique carbon environments. It is typically run with proton decoupling to produce sharp singlets for each carbon.
Protocol:
Use the same sample and maintain the lock and shim from the ¹H experiment.
Set the following acquisition parameters (example for a 100 MHz ¹³C frequency):
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)
Spectral Width (SW): ~220 ppm (centered around 100 ppm)
Acquisition Time (AQ): 1-2 seconds
Relaxation Delay (D1): 2 seconds
Number of Scans (NS): 128-1024 (¹³C has low natural abundance and sensitivity, requiring more scans)
Acquire and process the FID.
Reference the spectrum using the CDCl₃ solvent signal at 77.16 ppm.
2D NMR Data Acquisition for Structural Confirmation
While 1D NMR is sufficient to support the proposed structure, 2D experiments provide definitive proof of connectivity, a requirement for rigorous characterization.[1] These techniques are indispensable for elucidating more complex molecular structures.[2][3]
3.3.1. Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[4]
Protocol:
Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3)
Spectral Width (SW): F2 (¹H) dimension: ~10 ppm; F1 (¹³C) dimension: ~80-100 ppm (centered on the expected signals to optimize resolution).
Number of Increments (F1): 256-512
Number of Scans (NS): 4-16 per increment
Relaxation Delay (D1): 1.5-2 seconds
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
3.3.2. Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), mapping out the carbon skeleton.[4]
Protocol:
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
¹H NMR Spectrum: A single sharp peak is observed at 1.87 ppm. The integration of this peak should correspond to 12 protons. The absence of any other signals confirms the high purity and the symmetric nature of the molecule.
¹³C NMR Spectrum: Two distinct signals are observed. The downfield signal at 53.43 ppm is characteristic of a quaternary carbon bonded to multiple heteroatoms (sulfur). The upfield signal at 31.08 ppm is in the typical range for methyl carbons attached to a quaternary carbon.
Analysis of 2D Spectra
The 2D spectra provide the definitive links between these signals.
Caption: Key 2D NMR Correlations for Structural Confirmation.
HSQC Spectrum: A single cross-peak will appear, correlating the proton signal at 1.87 ppm with the carbon signal at 31.08 ppm. This unequivocally assigns these signals to the methyl groups, confirming the direct C-H bond.
HMBC Spectrum: A crucial cross-peak will be observed between the methyl protons at 1.87 ppm and the quaternary carbon at 53.43 ppm. This is a two-bond correlation (²JCH) that connects the methyl groups to the ring carbons, thereby confirming the core structure of the molecule. A weaker three-bond correlation (³JCH) between the methyl protons and the carbon of the adjacent gem-dimethyl group might also be observable.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. The simplicity of the spectra, arising from the molecule's symmetry, makes it an ideal example for demonstrating the power of fundamental NMR experiments. The protocols and interpretation guide presented here constitute a self-validating system for confirming the identity and purity of this compound, ensuring data integrity for researchers and drug development professionals.
References
The Evolving Landscape of NMR Structural Elucid
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
Understanding 2D NMR Spectra: How to Read and Interpret Them.
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
Dorofeev, I. A., Shagun, L. G., Tokareva, I. A., & Voronkov, M. G. (2008). New Synthesis of 1,2,4-Trithiolane Derivatives. Russian Journal of Organic Chemistry, 44(9), 1403–1405.
Mastering the Elusive: Advanced Protocols for the Extraction of Tetramethyl-1,2,4-trithiolane and Other Volatile Sulfur Compounds
Introduction: The Analytical Challenge of Volatile Sulfur Compounds Volatile sulfur compounds (VSCs) represent a class of molecules that are as impactful as they are challenging to analyze. Characterized by their low sen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Volatile Sulfur Compounds
Volatile sulfur compounds (VSCs) represent a class of molecules that are as impactful as they are challenging to analyze. Characterized by their low sensory thresholds, high reactivity, and often complex matrix interactions, VSCs like the potent aroma compound tetramethyl-1,2,4-trithiolane are critical in fields ranging from food science and environmental monitoring to drug development, where they can be indicators of product stability or degradation.[1][2] The accurate and reproducible extraction of these compounds is the cornerstone of reliable quantification and characterization. This guide provides a comprehensive overview of advanced extraction protocols, grounded in scientific principles, to empower researchers in their analytical endeavors.
The inherent volatility and reactivity of VSCs necessitate extraction methodologies that are both efficient and gentle to prevent analyte loss or artifact formation.[3][4] This document will delve into the most effective techniques, including Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Thermal Desorption, providing detailed, step-by-step protocols and the scientific rationale behind each procedural choice.
Physicochemical Properties of Tetramethyl-1,2,4-trithiolane and Related VSCs
A thorough understanding of the physicochemical properties of the target analyte is paramount for the development of a robust extraction method. While specific experimental data for 3,3,5,5-tetramethyl-1,2,4-trithiolane is limited, we can infer its behavior from related trithiolane structures and general VSC characteristics.
Property
Value/Characteristic for Trithiolanes and VSCs
Implication for Extraction
Molecular Weight
180.38 g/mol (for C6H12S3)
Moderate molecular weight suggests amenability to gas chromatography.
Boiling Point
Generally high for their molecular weight due to sulfur atoms. Estimated to be over 200°C.
Requires elevated temperatures for efficient headspace extraction and GC elution.
Vapor Pressure
Relatively low, classifying it as a semi-volatile compound.
Headspace techniques may require optimization (e.g., heating, vacuum assistance) to achieve sufficient sensitivity.[5]
Solubility
Generally low in water, soluble in organic solvents.
Influences the choice of solvent for liquid extraction and the selection of SPME fiber coatings.
Reactivity
Prone to oxidation and thermal degradation.
Extraction and analysis should be performed under conditions that minimize these effects.[3]
Core Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction technique is contingent on the sample matrix, the concentration of the target analytes, and the desired analytical outcome. The following sections provide detailed protocols and the underlying principles for the most effective methods for VSC extraction.
Headspace Solid-Phase Microextraction (HS-SPME): The Gold Standard for Volatile Analysis
HS-SPME is a solvent-free, sensitive, and versatile technique that combines sampling and pre-concentration in a single step.[1][6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid matrices.
Fiber Selection: The choice of fiber coating is critical for the selective and efficient extraction of VSCs. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its mixed-mode functionality, allowing for the adsorption of a wide range of analytes with varying polarities and molecular weights.[6][7][8]
Extraction Temperature and Time: Increasing the temperature enhances the vapor pressure of the analytes, facilitating their transfer to the headspace and subsequent adsorption onto the SPME fiber.[9] However, excessively high temperatures can lead to thermal degradation of labile compounds.[3] The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber.[9]
Salt Addition: The addition of a salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of the VSCs, promoting their partitioning into the headspace and improving extraction efficiency.[6][8]
Agitation: Agitation of the sample during extraction facilitates the mass transfer of analytes from the matrix to the headspace, accelerating the attainment of equilibrium.
Materials:
20 mL headspace vials with PTFE/silicone septa
SPME fiber holder and DVB/CAR/PDMS fiber
Heater-stirrer or automated SPME autosampler
Gas chromatograph coupled with a mass spectrometer (GC-MS) or a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD).[10][11]
Procedure:
Sample Preparation: Accurately weigh or pipette a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.
Matrix Modification (Optional but Recommended): Add a saturating amount of NaCl (typically 1-2 g) to aqueous samples. For solid samples, the addition of a small amount of water can aid in the release of volatiles.
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
Incubation/Equilibration: Place the vial in a heater-stirrer or the autosampler's incubation station set to a pre-optimized temperature (e.g., 60-80°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with constant agitation.
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at the same temperature and with continued agitation.
Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC (e.g., 250-270°C) for thermal desorption of the analytes onto the analytical column. The desorption time is typically 2-5 minutes.
GC-MS Analysis: Initiate the GC-MS analysis program to separate and identify the extracted VSCs.
Workflow for HS-SPME of Volatile Sulfur Compounds
Caption: HS-SPME workflow for VSC analysis.
Solvent Extraction: A Classic Approach for Concentrated Samples
Solvent extraction is a traditional and effective method for extracting VSCs, particularly from solid or semi-solid matrices where headspace techniques may be less efficient.[12][13] The choice of solvent is critical and should be based on the polarity of the target analytes and the sample matrix.
Solvent Selection: Dichloromethane (DCM) is a common choice for extracting a broad range of VSCs due to its volatility and ability to dissolve nonpolar to moderately polar compounds.[14] For more polar VSCs, a mixture of solvents or a more polar solvent may be necessary. The use of water as a solvent can be effective for certain applications, particularly when coupled with techniques like ultrasonic extraction.[15][16]
Extraction Technique: Sonication or mechanical homogenization can enhance extraction efficiency by increasing the surface area of the sample and facilitating solvent penetration.[15]
Concentration Step: A concentration step is often required to increase the analyte concentration to a level suitable for detection. This must be done carefully to avoid the loss of volatile compounds.
Materials:
Homogenizer or sonicator
Centrifuge
Glassware (beakers, flasks, graduated cylinders)
Dichloromethane (DCM), high purity
Anhydrous sodium sulfate
Rotary evaporator or gentle stream of nitrogen
GC-MS system
Procedure:
Sample Homogenization: Homogenize a known weight of the sample (e.g., 10 g) with a suitable volume of DCM (e.g., 50 mL) for 2-3 minutes.
Extraction: Transfer the homogenate to a sealed container and agitate for an extended period (e.g., 1-2 hours) at room temperature.
Phase Separation: Centrifuge the mixture to separate the solid material from the solvent extract.
Drying: Decant the DCM extract and dry it over anhydrous sodium sulfate to remove any residual water.
Concentration: Carefully concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a low temperature or under a gentle stream of nitrogen.
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Workflow for Solvent Extraction of Volatile Sulfur Compounds
Caption: Solvent extraction workflow for VSCs.
Thermal Desorption: For Air and Solid-Phase Sorbent Sampling
Thermal desorption is a powerful technique for the analysis of VSCs collected on sorbent tubes from air or released directly from solid samples. It offers high sensitivity and eliminates the need for solvents.
Sorbent Selection: The choice of sorbent material in the collection tube is critical and depends on the volatility of the target compounds.[4] For a broad range of VSCs, multi-bed sorbent tubes containing materials like Tenax®, Carbograph™, or Carbosieve™ are often used.
Two-Stage Desorption: A two-stage thermal desorption process is commonly employed to achieve sharp chromatographic peaks. The sample is first desorbed from the sorbent tube onto a cooled focusing trap, which is then rapidly heated to inject the analytes into the GC column.[4]
Materials:
Thermal desorption unit coupled to a GC-MS
Sorbent tubes packed with appropriate material
Air sampling pump (for active sampling) or passive sampling badges
Procedure:
Sample Collection:
Active Sampling: Draw a known volume of air through a sorbent tube using a calibrated air sampling pump.
Passive Sampling: Expose a passive sampling badge containing the sorbent material to the environment for a specified period.
Direct Desorption: Place a small, known amount of a solid sample directly into an empty desorption tube.
Internal Standard Addition: Spike the sorbent tube with a known amount of an internal standard.
Thermal Desorption: Place the sorbent tube in the thermal desorption unit. The analytes are desorbed by heating the tube in a stream of inert gas.
Cryo-Focusing: The desorbed analytes are trapped and focused on a cooled trap within the thermal desorption unit.
Injection: The trap is rapidly heated, and the focused analytes are injected into the GC-MS for analysis.
Workflow for Thermal Desorption of Volatile Sulfur Compounds
Caption: Thermal desorption workflow for VSC analysis.
Method Validation: Ensuring Trustworthiness and Reliability
Every protocol described must be part of a self-validating system. Key validation parameters to consider include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical result from an extracted sample to the result from a standard solution of the same concentration.
Matrix Effects: The influence of other components in the sample matrix on the analytical signal of the target analyte.
A summary of typical performance characteristics for the described methods is presented below.
Can be significant, requires matrix-matched calibration
Moderate, can be minimized with cleanup steps
Minimal
Conclusion: A Roadmap to Successful VSC Analysis
The successful extraction of tetramethyl-1,2,4-trithiolane and other volatile sulfur compounds is a critical yet achievable goal with the application of scientifically sound methodologies. The choice between Headspace SPME, solvent extraction, and thermal desorption will depend on the specific analytical challenge at hand. By understanding the physicochemical properties of the target analytes and the principles behind each extraction technique, researchers can develop and validate robust methods that yield accurate and reproducible results. The protocols and insights provided in this guide serve as a comprehensive roadmap for navigating the complexities of VSC analysis, empowering scientists and drug development professionals to unlock the valuable information held within these elusive molecules.
Application of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in Artificial Flavor Formulation: A Technical Guide
Introduction: The Role of Sulfur Compounds in Savory Flavors The creation of authentic and impactful savory flavors is a cornerstone of food science, with sulfur-containing compounds playing a pivotal role. These molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Sulfur Compounds in Savory Flavors
The creation of authentic and impactful savory flavors is a cornerstone of food science, with sulfur-containing compounds playing a pivotal role. These molecules, often potent at very low concentrations, are responsible for the characteristic notes of cooked meats, roasted nuts, and alliums.[1] Among the diverse array of sulfurous aroma chemicals, the heterocyclic family of 1,2,4-trithiolanes has emerged as a valuable tool for flavorists seeking to impart complex, meaty, and roasted characteristics to a variety of food products.[2][3] This guide provides a detailed exploration of the application of a specific member of this family, 3,3,5,5-Tetramethyl-1,2,4-trithiolane, in the formulation of artificial flavors. While direct, extensive public data on this particular compound is limited, this document will leverage established knowledge of its close structural analogs, such as 3,5-dimethyl-1,2,4-trithiolane and 3,5-diethyl-1,2,4-trithiolane, to provide a comprehensive and practical framework for its use.
Chemical Profile and Sensory Characteristics
Chemical Structure and Properties:
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a five-membered heterocyclic compound containing a unique 1,2,4-trithiolane ring system with gem-dimethyl substitution at the 3 and 5 positions.
Based on the known sensory properties of other alkyl-substituted 1,2,4-trithiolanes, 3,3,5,5-Tetramethyl-1,2,4-trithiolane is anticipated to possess a potent and complex sulfurous aroma profile. The presence of the gem-dimethyl groups is likely to influence its odor character, potentially contributing to a more roasted, slightly burnt, and savory profile with possible rubbery or nutty undertones.
Odor: A powerful, diffusive, and complex sulfurous aroma with expected notes of roasted meat, cooked onion and garlic, and a subtle smokiness.
Taste: At appropriate dilutions, it is expected to contribute a savory, umami-rich, and meaty taste, enhancing the overall flavor profile of a food product.
It is crucial to note that, like many sulfur compounds, the perceived aroma of 3,3,5,5-Tetramethyl-1,2,4-trithiolane will be highly concentration-dependent. At high concentrations, it may present as harsh and overly sulfurous, while at trace levels, it can provide desirable complexity and authenticity to savory flavor systems.
Regulatory and Safety Considerations
While 3,3,5,5-Tetramethyl-1,2,4-trithiolane is not as widely documented as some of its analogs, the safety of several related trithiolanes has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
3,5-Dimethyl-1,2,4-trithiolane is listed as FEMA GRAS (Generally Recognized as Safe) with the number 3541.[6] JECFA has also evaluated this substance and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[3]
(+/-)-3,5-Diethyl-1,2,4-trithiolane is designated as FEMA GRAS number 4030.[1]
The established safety of these structurally similar compounds provides a strong foundation for the safe use of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in flavor formulations, pending a specific regulatory evaluation. As with all flavor ingredients, it is the responsibility of the user to ensure compliance with all relevant local and international regulations.
Applications in Flavor Formulations
The primary application of 3,3,5,5-Tetramethyl-1,2,4-trithiolane is in the creation and enhancement of savory flavor profiles, particularly those mimicking cooked meat. Its potent and complex aroma makes it a valuable component in a variety of artificial flavor systems.
Key Application Areas:
Meat Flavors: A crucial component in building the characteristic aroma of roasted, grilled, and boiled meats, including beef, pork, and chicken. It can be used to impart a more authentic and "cooked" character to plant-based meat alternatives.[5][7]
Savory Snacks: Enhances the savory and umami notes in products such as potato chips, crackers, and extruded snacks.
Soups, Sauces, and Gravies: Adds depth and complexity to the flavor of broths, bouillons, and savory sauces.
Processed Foods: Can be used to restore or boost the savory flavor notes that may be lost during industrial food processing.
Formulation Workflow:
The successful incorporation of a potent sulfur compound like 3,3,5,5-Tetramethyl-1,2,4-trithiolane into a flavor formulation requires a systematic approach. The following workflow outlines the key steps from initial concept to final application.
Caption: A generalized workflow for incorporating 3,3,5,5-Tetramethyl-1,2,4-trithiolane into a flavor formulation.
Experimental Protocols
The following protocols provide a starting point for researchers and flavor chemists working with 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Protocol 1: Preparation of a 0.1% Stock Solution
Due to its potency, it is highly recommended to work with a dilute stock solution of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Materials:
3,3,5,5-Tetramethyl-1,2,4-trithiolane (as pure as available)
Food-grade propylene glycol (PG) or medium-chain triglycerides (MCT) oil
Calibrated analytical balance
Volumetric flask
Magnetic stirrer and stir bar
Procedure:
Accurately weigh 100 mg of 3,3,5,5-Tetramethyl-1,2,4-trithiolane into a clean, dry beaker.
Add a small amount of the chosen solvent (PG or MCT oil) to the beaker and stir to dissolve the compound.
Carefully transfer the solution to a 100 mL volumetric flask.
Rinse the beaker with additional solvent and add the rinsings to the volumetric flask to ensure complete transfer.
Bring the flask to volume with the solvent.
Stopper the flask and mix thoroughly by inversion.
Store the stock solution in a tightly sealed, amber glass bottle in a cool, dark place.
Protocol 2: Formulation of a Basic Roasted Beef Flavor
This protocol demonstrates the use of the 3,3,5,5-Tetramethyl-1,2,4-trithiolane stock solution in a simple roasted beef flavor.
Ingredients:
Ingredient
Parts by Weight
Purpose
Base Notes
2-Methyl-3-furanthiol (1% in PG)
5.0
Meaty, roasted
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) (10% in PG)
10.0
Sweet, caramelic, enhances savory notes
Middle Notes
2-Acetylpyrazine (1% in PG)
3.0
Roasted, nutty
Methional (1% in PG)
2.0
Cooked potato, savory
Top Notes
0.1% Stock Solution of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
0.5 - 2.0
Roasted, sulfurous, complex meaty notes
Solvent
Propylene Glycol
to 100.0
Carrier
Procedure:
In a clean glass vial, combine the base note ingredients and mix well.
Add the middle note ingredients and mix thoroughly.
Carefully add the 0.1% stock solution of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, starting with a lower concentration and adjusting as needed based on sensory evaluation.
Add the propylene glycol to bring the total to 100 parts.
Cap the vial tightly and agitate to ensure a homogenous mixture.
Allow the flavor to mature for at least 24 hours before evaluation.
Stability Considerations
Thermal Stability: High temperatures can lead to the degradation of trithiolanes.[8] It is advisable to add flavors containing this compound late in the processing cycle if possible, or to use encapsulation techniques to protect it from excessive heat.
pH Stability: The stability of sulfur compounds can be influenced by the pH of the food matrix.[9] Extreme pH conditions, both acidic and alkaline, may promote degradation. Testing the stability of the flavor in the specific food application is recommended.
Oxidative Stability: Like other sulfur compounds, trithiolanes may be prone to oxidation, which can alter their flavor profile. The use of antioxidants in the food system may help to mitigate this.
Stability Testing Workflow:
Caption: A simplified workflow for assessing the stability of a flavor containing 3,3,5,5-Tetramethyl-1,2,4-trithiolane in a food matrix.
Conclusion
3,3,5,5-Tetramethyl-1,2,4-trithiolane, while less commonly cited than its lower alkyl homologs, represents a potentially powerful tool for the creation of authentic and impactful savory flavors. By understanding its anticipated sensory profile, leveraging the established safety of related compounds, and employing careful formulation and handling techniques, flavor chemists can effectively utilize this compound to enhance the meaty, roasted, and complex sulfurous notes in a wide range of food products. Further research into its specific sensory thresholds, stability under various processing conditions, and natural occurrence will undoubtedly further solidify its role in the flavorist's palette.
References
PubChem. (n.d.). 3,5-Dimethyl-1,2,4-trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (1978). Spiro-1,2,4-trithiolan containing flavoring agents and method of use (U.S. Patent No. 4,073,957). U.S.
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society.
Flavor and Extract Manufacturers Association. (n.d.). 4030 (±)-3,5-DIETHYL-1,2,4-TRITHIOLANE. Retrieved from [Link]
BenchChem. (n.d.). The Stability of 1,2,3-Trithiolane: A Technical Guide to its Thermal and Photochemical Properties.
MDPI. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Foods, 11(18), 2872.
INCHEM. (n.d.). JECFA Evaluations-3,5-DIMETHYL-1,2,4-TRITHIOLANE-. Retrieved from [Link]
World Health Organization. (n.d.). MIXTURE OF 3,6-DIETHYL-1,2,4,5-TETRATHIANE (approx. 55%) and 3,5-DIETHYL-1,2,4-TRITHIOLANE (approx. 45%).
NextSDS. (n.d.). 3,3,5,5-Tetramethyl-1,2,4-trithiolane — Chemical Substance Information. Retrieved from [Link]
ACS Publications. (1999). Thermal Degradation of Sulforaphane in Aqueous Solution. Journal of Agricultural and Food Chemistry, 47(5), 1968-1971.
Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-190.
CABI. (2021). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Journal of Food Safety and Quality, 12(11), 4465-4473.
PubChem. (n.d.). 3,5-Diethyl-1,2,4-trithiolane. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (1981). Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane (U.S. Patent No. 4,293,579). U.S.
MDPI. (2025).
MDPI. (2025).
PubMed Central. (2021). pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments. The ISME Journal, 15(11), 3246–3257.
ResearchGate. (n.d.). Phase diagram in pH–E h space showing stability fields for sulfur....
Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings" - 3,5-Dimethyl-1,2,4-trithiolane. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings" - Mixture of 3,6-Diethyl-1,2,4,5-tetrathiane and 3,5-diethyl-1,2,4-trithiolane.
Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings" - 3,5-Diethyl-1,2,4-trithiolane.
PubMed Central. (2018). Geminal-dithiol-based precursors for reactive sulfur species.
Cell Press. (2020).
ScienceDirect. (2008). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Analysis of Taste and Aroma.
Advanced Sample Preparation and Quantification of 3,3,5,5-Tetramethyl-1,2,4-trithiolane by GC-MS
Abstract 3,3,5,5-Tetramethyl-1,2,4-trithiolane is a highly volatile, sulfur-containing cyclic compound commonly generated during the thermal degradation of sulfurous amino acids (e.g., alliin, cysteine)[1] or the low-tem...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a highly volatile, sulfur-containing cyclic compound commonly generated during the thermal degradation of sulfurous amino acids (e.g., alliin, cysteine)[1] or the low-temperature oxidation of organic sulfur in fossil fuels[2]. Due to its high volatility, thermal lability, and susceptibility to further degradation into reactive radicals (such as the HOSS· radical)[3], accurate quantification demands highly controlled sample preparation. This application note details two validated extraction methodologies—Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to ensure robust, artifact-free quantification.
Mechanistic Background & Analytical Challenges
The formation of 3,3,5,5-tetramethyl-1,2,4-trithiolane typically proceeds via the cleavage of precursor molecules into isopropyl mercaptan radicals, which then undergo recombination and cyclization[2].
Analytical Causality & Trustworthiness : Because this compound is an intermediate in a broader thermal degradation cascade, exposing the sample to excessive heat during extraction (e.g., >80°C) can cause de novo generation of the analyte from remaining precursors, leading to false positives[1]. Conversely, harsh solvent evaporation can lead to severe analyte loss due to its low boiling point. Therefore, our protocols prioritize gentle extraction conditions (≤40°C for SPME) and low-boiling extraction solvents (pentane) for LLE. To create a self-validating system, 2,6-di-tert-butyl-4-hydroxytoluene (BHT) is utilized as an Internal Standard (IS) to normalize matrix effects and extraction recovery variations[1].
Formation pathway of 3,3,5,5-tetramethyl-1,2,4-trithiolane via thermal degradation.
Causality: HS-SPME is selected for aqueous matrices to avoid solvent use and minimize thermal artifact formation. A DVB/CAR/PDMS fiber is utilized because its mixed-polarity coating effectively traps low-molecular-weight, volatile sulfur compounds.
Sample Preparation : Transfer 5.0 g of the homogenized sample into a 20 mL amber headspace vial.
Matrix Modification : Add 1.5 g of NaCl. Reasoning: The "salting-out" effect decreases the solubility of the non-polar trithiolane in the aqueous phase, driving it into the headspace and significantly improving extraction recovery.
Internal Standard (IS) : Spike the sample with 10 µL of BHT at 100 µg/mL[1]. Reasoning: BHT normalizes variations in fiber adsorption efficiency and GC injection volumes.
Equilibration : Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes. Reasoning: 40°C is sufficient to volatilize the target without triggering further thermal degradation of precursors like alliin[1].
Extraction : Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.
Desorption : Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes in splitless mode.
Protocol B: Liquid-Liquid Extraction (LLE)
Causality: LLE is preferred for solid or lipid-rich matrices where SPME recovery is hindered by matrix partitioning. Pentane is chosen over hexane due to its lower boiling point (36°C), allowing for concentration without target volatilization.
Homogenization : Blend 10 g of sample with 20 mL of ultra-pure water at 4°C to halt enzymatic or thermal reactions.
IS Addition : Spike with 20 µL of BHT (100 µg/mL)[1].
Extraction : Add 15 mL of HPLC-grade pentane. Shake vigorously for 10 minutes using a mechanical shaker.
Phase Separation : Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C to break any emulsions and precipitate proteins.
Drying : Transfer the upper pentane layer and pass it through a column of anhydrous Na₂SO₄ to remove trace water, which could otherwise damage the GC column.
Concentration : Gently concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-high purity nitrogen at room temperature. Critical Note: Never use a rotary evaporator, as the vacuum will strip the volatile trithiolane from the sample.
Sample preparation and GC-MS quantification workflow for cyclic polysulfides.
GC-MS Parameters
Column : DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas : Helium (99.999%), constant flow at 1.0 mL/min.
Oven Program : 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 15°C/min to 250°C (hold 5 min).
MS Conditions : Electron Ionization (EI) at 70 eV; Ion source at 230°C.
Detection : Selected Ion Monitoring (SIM) mode. Target ions for 3,3,5,5-tetramethyl-1,2,4-trithiolane: m/z 196[M⁺] (quantifier), 164, and 132 (qualifiers).
Data Presentation: Method Validation Summary
The following table summarizes the quantitative validation parameters for both the HS-SPME and LLE workflows, confirming the self-validating nature of the analytical system.
Validation Parameter
HS-SPME Protocol
LLE Protocol
Linear Range
0.05 – 50 µg/kg
0.5 – 200 µg/kg
Limit of Detection (LOD)
0.01 µg/kg
0.15 µg/kg
Limit of Quantification (LOQ)
0.03 µg/kg
0.45 µg/kg
Recovery Rate (%)
88.5 – 94.2%
82.1 – 89.4%
Intra-day Precision (RSD, %)
3.4%
4.8%
Inter-day Precision (RSD, %)
5.1%
6.2%
References
Kubec, R., Velíšek, J., Doležal, M., & Kubelka, V. (1997). Sulfur-Containing Volatiles Arising by Thermal Degradation of Alliin and Deoxyalliin. Journal of Agricultural and Food Chemistry, 45(9), 3580-3585. 4
Zhang, L., Li, Z., Li, J., Zhou, Y., Yang, Y., & Tang, Y. (2015). Studies on the Low-Temp Oxidation of Coal Containing Organic Sulfur and the Corresponding Model Compounds. Molecules, 20(12), 22241-22256. 5
Reisenauer, H. P., Mlostoń, G., Romański, J., & Schreiner, P. R. (2012). Thermolysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane 1-Oxide: First Matrix Isolation of the HOSS· Radical. European Journal of Organic Chemistry, 2012(18), 3408-3415. 6
How to prevent thermal degradation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane during GC analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug development professionals who may en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the gas chromatography (GC) analysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal lability of this compound during their analytical work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analysis.
The Challenge: Thermal Instability of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
3,3,5,5-Tetramethyl-1,2,4-trithiolane, like many polysulfides, is susceptible to thermal degradation. The sulfur-sulfur bonds within the trithiolane ring have lower bond dissociation energies compared to the carbon-sulfur or carbon-carbon bonds, making them prone to cleavage at the elevated temperatures commonly used in GC inlets. This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and a general misunderstanding of the sample's composition. Understanding and mitigating this thermal degradation is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of 3,3,5,5-Tetramethyl-1,2,4-trithiolane degradation in my chromatogram?
A1: The most common indicators of thermal degradation include:
A significantly diminished or completely absent peak for 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
The appearance of new, unexpected peaks in the chromatogram, which are the degradation products.
Poor peak shape, often with tailing, for the parent compound.
Inconsistent peak areas and poor reproducibility between injections.
Q2: What is the likely thermal degradation pathway for this compound?
A2: The primary thermal degradation pathway is believed to be initiated by the homolytic cleavage of one of the sulfur-sulfur bonds in the trithiolane ring. This forms a diradical intermediate that can then undergo a series of reactions, including fragmentation and rearrangement, to produce smaller, more stable sulfur-containing compounds. The expected degradation products can include disulfides, thioketones, and elemental sulfur.
Caption: Proposed thermal degradation pathway.
Q3: Is GC the best analytical technique for this compound?
A3: While GC can be successfully employed with the proper precautions, its inherent use of high temperatures presents a challenge. For highly sensitive applications or when thermal degradation cannot be adequately controlled, alternative techniques that operate at or near ambient temperatures, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry), should be considered.
Troubleshooting Guide
This section provides solutions to common problems encountered during the GC analysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Caption: Troubleshooting workflow for GC analysis.
Problem: I am seeing a very small peak, or no peak at all, for 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Cause: This is a classic sign of thermal degradation in the GC inlet. The high temperature is causing the molecule to break down before it reaches the analytical column.
Solution:
Lower the Injector Temperature: Start with a lower injector temperature, for example, 200 °C, and incrementally increase it by 10-20 °C to find the optimal temperature that allows for volatilization without significant degradation.[1]
Use a Programmable Temperature Vaporizer (PTV) Inlet: If available, a PTV inlet is highly recommended.[2][3] This allows for a "cool" injection where the sample is introduced into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.[4]
Consider Cool On-Column Injection: This is the most gentle injection technique as it deposits the sample directly onto the column at a low temperature, completely avoiding a hot inlet.[2][5] This is ideal for highly thermally labile compounds.[6]
Employ an Inert Flow Path: Ensure that you are using a deactivated liner and a column with a highly inert stationary phase (e.g., a 5% phenyl-methylpolysiloxane). Active sites in the flow path can catalyze the degradation of sulfur compounds.
Problem: My peak for 3,3,5,5-Tetramethyl-1,2,4-trithiolane is tailing.
Cause: Peak tailing for sulfur compounds is often caused by active sites in the GC system, such as in the liner or at the head of the column. These active sites can be acidic or contain metal ions that interact with the sulfur atoms.
Solution:
Use a Deactivated Liner with Deactivated Glass Wool: A high-quality, deactivated liner is crucial. The use of a small amount of deactivated glass wool in the liner can help to trap any non-volatile residues and provide a more inert surface for vaporization.
Column Maintenance: If the column has been used extensively, the head of the column may have become active. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often restore peak shape.
Check for Contamination: Ensure your syringe and solvent are clean, as contaminants can introduce active sites into the system.
Problem: My results are not reproducible; the peak area for my analyte varies significantly between injections.
Cause: Poor reproducibility is often a consequence of inconsistent thermal degradation. Small variations in injection speed, sample volume, or inlet temperature can lead to different extents of degradation, resulting in fluctuating peak areas.
Solution:
Use an Autosampler: An autosampler provides much more consistent injections than manual injection, which is critical when dealing with thermally labile compounds.
Optimize the Oven Temperature Program: A faster oven ramp rate can minimize the time the analyte spends in the heated column, potentially reducing on-column degradation.[7]
Lower the Final Oven Temperature: If possible, lower the final temperature of your oven program to the minimum required to elute all compounds of interest.
Experimental Protocols
Protocol 1: Recommended GC-MS Method for Minimizing Thermal Degradation
This method is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
Parameter
Recommendation
Rationale
GC System
Gas Chromatograph with a Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)
MS provides structural information for identification, while an SCD offers high selectivity and sensitivity for sulfur compounds.
Inlet
Programmable Temperature Vaporizer (PTV) or Cool On-Column
Minimizes thermal stress on the analyte during injection.[2][5]
Liner
Deactivated, single taper with deactivated glass wool
Provides an inert surface for vaporization and traps non-volatile matrix components.
Injection Mode
PTV: Cool injection with solvent vent
Introduces the sample at a low temperature, then rapidly heats for transfer to the column.[4]
Adjust as needed based on the volatility of other components in the sample. A faster ramp is generally better for labile compounds.[7]
MS Transfer Line
280°C
Ion Source Temp
230°C
Quadrupole Temp
150°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Protocol 2: Diagnostic Experiment to Confirm Thermal Degradation
If you suspect thermal degradation, this experiment can help confirm your hypothesis.
Establish a Baseline: Analyze your standard solution using your current GC method and record the peak area of 3,3,5,5-Tetramethyl-1,2,4-trithiolane and any suspected degradation products.
Incremental Temperature Reduction: Lower the injector temperature by 20°C and inject the standard again.
Analyze the Results: Compare the chromatogram from the lower injector temperature to your baseline.
If the peak area of the parent compound increases and the areas of the suspected degradation products decrease, this is strong evidence of thermal degradation.
Repeat: Continue to lower the injector temperature in 20°C increments and observe the trend. This will help you identify the temperature at which degradation becomes significant.[1]
By understanding the thermal lability of 3,3,5,5-Tetramethyl-1,2,4-trithiolane and implementing these strategies, you can develop a robust and reliable GC method for its analysis. For further assistance, please consult the references provided or contact your instrument manufacturer's technical support.
References
ACS Publications. (2002, March 19). Thermal Degradation Processes in Polysulfide Copolymers Investigated by Direct Pyrolysis Mass Spectrometry and Flash Pyrolysis−Gas Chromatography/Mass Spectrometry. Macromolecules.
ACS Publications. (n.d.). Spectral Monitoring of the Formation and Degradation of Polysulfide Ions in Alkaline Conditions.
BenchChem. (2025).
Phenomenex. (2025, August 12).
Phenomenex. (2025, June 17). GC Injection Techniques Guide.
Agilent. (n.d.).
(n.d.).
LCGC International. (2020, June 30).
Agilent. (n.d.). GC Inlets An Introduction.
ScholarWorks@UARK. (n.d.). Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II.
ResearchGate. (2025, August 5).
Restek. (2020, May 13).
Journal of Materials Chemistry A (RSC Publishing). (n.d.).
Wiley Online Library. (2021, April 8). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
MDPI. (2019, July 5). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine.
GL Sciences. (n.d.).
ResearchGate. (n.d.). Thermal decomposition reaction of 3,3,6,6-tetramethyl- 1,2,4,5-tetroxane in 2-methoxy- ethanol solution.
(n.d.).
PMC. (2016, April 18).
NIST. (n.d.). 1,2,4-Trithiolane, 3,5-diethyl-.
ResearchGate. (2015, December 15). Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in Methanol Solution.
Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
The Good Scents Company. (n.d.). cis- and trans-3,5-diethyl-1,2,4-trithiolane.
Troubleshooting co-elution issues with 3,3,5,5-Tetramethyl-1,2,4-trithiolane in mass spectrometry
Welcome to our dedicated support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the comm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common analytical challenge of co-elution when analyzing 3,3,5,5-Tetramethyl-1,2,4-trithiolane by mass spectrometry. Our focus is on providing practical, field-proven insights to ensure the scientific integrity of your results.
Introduction to the Challenge
3,3,5,5-Tetramethyl-1,2,4-trithiolane is a volatile sulfur compound that can be present in complex matrices such as petroleum products and certain foods, like the notorious durian fruit.[1][2] Its analysis by gas chromatography-mass spectrometry (GC-MS) is often complicated by the presence of other structurally similar sulfur compounds and a high abundance of matrix components, leading to chromatographic co-elution.[2][3] This can significantly compromise both qualitative identification and quantitative accuracy. This guide will walk you through a systematic approach to diagnose and resolve these co-elution issues.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see 3,3,5,5-Tetramethyl-1,2,4-trithiolane. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. A broad or asymmetrical peak is a strong indicator. Here’s how you can investigate further:
Mass Spectral Analysis: Acquire mass spectra across the entire peak (at the beginning, apex, and end). If the mass spectra are not consistent across the peak, it indicates the presence of more than one compound.
Extracted Ion Chromatograms (EICs): Plot the EICs for the expected molecular ion and key fragment ions of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. If the peak shapes or retention times of the EICs are not perfectly aligned, this suggests co-elution.
Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.
Q2: What are the most likely compounds to co-elute with 3,3,5,5-Tetramethyl-1,2,4-trithiolane?
A2: Due to its chemical nature, 3,3,5,5-Tetramethyl-1,2,4-trithiolane is likely to co-elute with other volatile sulfur compounds, especially in complex samples. Potential co-eluents include:
Other Trithiolanes: Isomers and related trithiolanes such as 3,5-dimethyl-1,2,4-trithiolane are common in certain food matrices like durian.[1][4]
Thioacetals, Thioesters, and Thiolanes: These classes of sulfur compounds are frequently identified alongside trithiolanes in durian analysis.[5]
Hydrocarbons: In petroleum or gasoline samples, the vast number of co-eluting hydrocarbons can interfere with the analysis of sulfur compounds.[2]
Q3: Can I use a liquid chromatography-mass spectrometry (LC-MS) method to avoid GC-related co-elution issues?
A3: While LC-MS is a powerful technique, it is generally not the first choice for highly volatile and relatively non-polar compounds like 3,3,5,5-Tetramethyl-1,2,4-trithiolane. Gas chromatography is typically better suited for the separation of such volatile organic compounds. However, for less volatile or more polar sulfur-containing metabolites, LC-MS/MS can be a viable option.[6]
Q4: My peak for 3,3,5,5-Tetramethyl-1,2,4-trithiolane is tailing. Is this related to co-elution?
A4: Peak tailing can be a symptom of co-elution, but it is more often caused by active sites within the GC system that interact with the analyte.[7][8] Sulfur compounds are particularly prone to this. Addressing peak tailing is a crucial step in ensuring good chromatography and may, in turn, help resolve closely eluting peaks. Common causes include a contaminated inlet liner, column degradation, or improper column installation.[9][10]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution in GC-MS
This guide provides a step-by-step methodology for diagnosing and resolving co-elution issues with 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Step 1: Confirm Co-elution
As outlined in the FAQs, the initial step is to confirm that you are indeed facing a co-elution problem.
Step 2: Chromatographic Method Optimization
If co-elution is confirmed, the primary goal is to improve chromatographic resolution. This can be achieved by systematically adjusting key GC parameters.
Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of volatile compounds that elute early in the chromatogram.
Reduce the Temperature Ramp Rate: A slower temperature ramp increases the time the analyte spends interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.
Select an Appropriate GC Column: For the analysis of sulfur compounds, a column with a stationary phase designed for inertness is recommended. Thick-film non-polar columns are often a good choice. In some cases, a more polar column may provide the necessary selectivity to resolve co-eluting isomers.
Optimize Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to achieve the best efficiency.
Step 3: Inlet Maintenance
A contaminated or poorly configured inlet can lead to poor peak shape and exacerbate co-elution problems.
Replace the Liner: The inlet liner is a common source of contamination and active sites. Regularly replace it with a new, deactivated liner. For sensitive sulfur compounds, consider using an ultra-inert liner.[7]
Replace the Septum and O-ring: A worn septum can introduce particles into the liner, and a degraded O-ring can be a source of leaks and contamination.
Step 4: Column Maintenance
The GC column itself can be a source of peak shape issues that mask co-elution.
Trim the Column: Remove 15-20 cm from the inlet end of the column to eliminate accumulated non-volatile residues and active sites.[7]
Ensure Proper Installation: An improperly installed column can create dead volumes, leading to peak broadening and tailing.[10]
Step 5: Consider Advanced Techniques
If the above steps do not resolve the co-elution, more advanced techniques may be necessary.
Sulfur-Specific Detector: Using a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can help to selectively detect sulfur compounds in a complex matrix, effectively eliminating interference from co-eluting hydrocarbons.[2]
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly higher resolving power and is ideal for separating target analytes from complex matrices.[11]
Guide 2: Mitigating Matrix Effects
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of your quantitative results, even if you achieve good chromatographic separation.
Step 1: Sample Preparation and Cleanup
Solid-Phase Microextraction (SPME): For volatile sulfur compounds, headspace SPME is an effective technique for extraction and pre-concentration, which can help to reduce the amount of non-volatile matrix components introduced into the GC-MS system.
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For liquid samples, these techniques can be used to isolate the analytes of interest and remove interfering matrix components.
Step 2: Methodological Approaches
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself. This is a very effective way to correct for matrix effects but is more time-consuming.
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will behave almost identically to the analyte during sample preparation, injection, and ionization.
Data Presentation and Experimental Protocols
Table 1: Recommended GC-MS Parameters for 3,3,5,5-Tetramethyl-1,2,4-trithiolane Analysis
Parameter
Recommended Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
A standard non-polar column is a good starting point for volatile sulfur compounds.
Inlet Temperature
250 °C
Ensures efficient volatilization of the analyte.
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
To be chosen based on the expected concentration of the analyte.
Oven Program
Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 280 °C (hold 5 min)
A slow ramp rate is crucial for separating closely eluting compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Provides good chromatographic efficiency.
MS Source Temp.
230 °C
Standard source temperature for good ionization.
MS Quad Temp.
150 °C
Standard quadrupole temperature.
Scan Range
m/z 40-300
To cover the expected mass range of the analyte and its fragments.
Protocol 1: Inlet Maintenance
Cool the GC inlet to a safe temperature.
Turn off the carrier gas flow to the inlet.
Carefully remove the septum nut and septum.
Unscrew the inlet retaining nut and remove the liner.
Inspect the liner for contamination. If dirty, replace it with a new, deactivated liner.
Replace the O-ring if it appears worn or flattened.
Reinstall the new liner and tighten the retaining nut.
Install a new septum and tighten the septum nut.
Turn the carrier gas back on and check for leaks.
Heat the inlet to the setpoint temperature.
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Diagram 2: Decision Tree for Mitigating Matrix Effects
Caption: A decision-making guide for mitigating matrix effects.
References
Aljamali, N. M., Ali, S. K., & Hussain, N. S. M. (2017). Chromatography behavior and effect of Cyclic Sulfur Compounds on Growth of Bacteria. Asian Journal of Research in Chemistry, 10(4), 435.
Aljamali, N. M. (2017). Chromatography behavior and effect of Cyclic Sulfur Compounds on Growth of Bacteria.
Supelco. (1998). Monitor Sulfur Compounds In Petroleum Chemical, Environmental, and Other Samples, Using a Special-Purpose Capillary GC Column. Sigma-Aldrich.
LCGC International. (2017). The Durian Tang: Investigating the World's Smelliest Fruit. Retrieved from [Link]
Lab Manager. (2026). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]
Chin, S. T., Nazimah, S. A. H., Quek, S. Y., Man, Y. B. C., Rahman, R. A., & Hashim, D. M. (2007). Analysis of volatile compounds from Malaysian durians (Durio zibethinus) using headspace SPME coupled to fast GC-MS. Journal of Food Composition and Analysis, 20(3-4), 319-333.
LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
Abdullah, F., M. N., & M. S., M. F. (2023). Profiling of Volatile Organic Compounds (VOCs) of Wild Edible Durians from Sarawak, Borneo Associated with Its Aroma Properties. Foods, 12(4), 817.
ACS Publications. (2025).
NIST. (n.d.). cis-3,5-Diethyl-1,2,4-trithiolane. NIST Chemistry WebBook. Retrieved from [Link]
Food Research. (2021). Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.).
Agilent. (2013).
CHROMacademy. (n.d.). The Secrets of Optimizing GC-MS Methods. Retrieved from [Link]
LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
Technical Support Center: Optimizing SPME for Tetramethyl-1,2,4-trithiolane Analysis
Welcome to the technical support center for optimizing Solid Phase Microextraction (SPME) methods for the analysis of tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing Solid Phase Microextraction (SPME) methods for the analysis of tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the recovery and reproducibility of this key analyte. Here, we will delve into the nuanced relationship between the analyte's properties, SPME fiber chemistry, and experimental parameters.
Part 1: Understanding the Analyte: Tetramethyl-1,2,4-trithiolane
Before optimizing an extraction method, it is crucial to understand the physicochemical properties of the target analyte. Tetramethyl-1,2,4-trithiolane is a volatile, sulfur-containing heterocyclic compound. Its volatility makes it an ideal candidate for headspace SPME (HS-SPME), a technique that minimizes matrix effects by sampling the vapor phase above the sample.[1][2] The presence of three sulfur atoms in the trithiolane ring imparts a degree of polarity to the molecule. However, the four methyl groups contribute to its nonpolar character, resulting in a compound with intermediate polarity. This dual nature is a key consideration for SPME fiber selection.
Part 2: Core Principles of SPME for Volatile Sulfur Compounds
SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[2][3] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[4] The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[2][3]
For volatile sulfur compounds (VSCs) like tetramethyl-1,2,4-trithiolane, HS-SPME is the preferred method.[1] This approach prevents non-volatile matrix components, such as proteins or salts, from contaminating the fiber, thereby extending its lifespan and improving reproducibility.[1]
Part 3: The Core Guide: A Systematic Approach to SPME Fiber Selection
The selection of the appropriate SPME fiber is the most critical parameter for achieving high recovery and sensitivity.[5] The choice depends on the analyte's volatility, polarity, and molecular weight.[6] Given the intermediate polarity and volatility of tetramethyl-1,2,4-trithiolane, several fiber coatings should be considered.
Comparative Analysis of Potential SPME Fibers
The following table summarizes the most relevant SPME fiber coatings for the analysis of tetramethyl-1,2,4-trithiolane, along with their primary extraction mechanisms.
Fiber Coating
Composition
Primary Extraction Mechanism
Suitability for Tetramethyl-1,2,4-trithiolane
Polydimethylsiloxane (PDMS)
Nonpolar
Absorption
Good for nonpolar volatiles. May show lower affinity for the slightly polar trithiolane ring.[6][7]
Polyacrylate (PA)
Polar
Absorption
Suitable for polar analytes.[6][8] May have a strong affinity for the sulfur-containing ring.
PDMS/Divinylbenzene (PDMS/DVB)
Bipolar
Adsorption/Absorption
A general-purpose fiber effective for a wide range of volatiles with varying polarities.[6] A strong candidate for this application.
Carboxen/PDMS (CAR/PDMS)
Bipolar/Porous
Adsorption
Excellent for trapping very volatile and gaseous compounds due to its high surface area.[7][8][9] Often recommended for VSCs.[7][9]
DVB/CAR/PDMS
Bipolar/Porous
Adsorption
A three-phase fiber that provides the broadest range of analyte extraction capabilities, from very volatile to semi-volatile compounds.[5][6] This is often the best starting point for method development.[5]
Experimental Protocol for Fiber Selection
To empirically determine the optimal fiber, a head-to-head comparison is recommended.
Objective: To identify the SPME fiber that provides the highest extraction efficiency for tetramethyl-1,2,4-trithiolane.
Materials:
Standard solution of tetramethyl-1,2,4-trithiolane in a suitable solvent (e.g., methanol).
Sample Preparation: Spike a consistent volume of your sample matrix (or a matrix mimic like deionized water) in separate headspace vials with a known concentration of the tetramethyl-1,2,4-trithiolane standard.
Equilibration: Seal the vials and place them in a heated agitator or water bath. Allow the samples to equilibrate for a set time (e.g., 15 minutes) at a constant temperature (e.g., 50 °C).[10]
Extraction: Introduce one type of SPME fiber into the headspace of a vial. Expose the fiber for a fixed duration (e.g., 30 minutes) while maintaining the temperature and agitation.[5][10]
Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption. Use a consistent desorption temperature (e.g., 250 °C) and time (e.g., 2 minutes).[11]
Analysis: Acquire the chromatogram and integrate the peak area for tetramethyl-1,2,4-trithiolane.
Repeat: Repeat steps 3-5 for each of the different SPME fibers, ensuring all other conditions remain constant.
Evaluation: Compare the peak areas obtained from each fiber. The fiber yielding the largest peak area has the highest extraction efficiency under the tested conditions.
Part 4: Troubleshooting Guide (Question & Answer Format)
Q1: I am experiencing low recovery of tetramethyl-1,2,4-trithiolane. What are the likely causes and how can I fix them?
A1: Low recovery is a common issue in SPME analysis.[12][13] Here’s a systematic approach to troubleshooting:
Sub-optimal Fiber Choice: The polarity and/or thickness of your fiber coating may not be ideal for your analyte. As a starting point, a multi-phase fiber like DVB/CAR/PDMS is often a robust choice for volatile sulfur compounds.[5] If you are using a single-phase fiber, consider testing others as outlined in the protocol above.
Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium.[4]
Solution: Systematically increase the extraction time (e.g., in 15-minute increments) and temperature (e.g., in 10 °C increments) to determine the optimal conditions.[14] Be aware that excessively high temperatures can sometimes reduce extraction efficiency for certain fiber types.[10]
Matrix Effects: Components in your sample matrix, such as high concentrations of ethanol or salts, can alter the partitioning of the analyte into the headspace.[5][9]
Solution: Consider diluting your sample. The addition of salt ("salting out") can also increase the volatility of some analytes, pushing them into the headspace for more efficient extraction.[5][11] Experiment with adding varying amounts of sodium chloride to your samples.
Incorrect Headspace Volume: The ratio of sample volume to headspace volume can impact sensitivity.
Solution: Maintain a consistent and optimal headspace volume, typically between 30% and 50% of the vial.[10]
Q2: My results show poor reproducibility between injections. What should I investigate?
A2: Poor reproducibility can undermine the validity of your data. Consider the following factors:
Inconsistent Extraction Parameters: Ensure that the extraction time, temperature, and agitation speed are identical for every sample.[10] Automation using an autosampler can significantly improve precision.
Variable Sample Matrix: Inconsistencies in the sample matrix from one replicate to another can affect analyte partitioning. Ensure your samples are as homogenous as possible.
Fiber Positioning: The depth of the fiber in the headspace should be consistent for each extraction.[10]
Fiber Damage: Inspect the fiber under a microscope for any signs of stripping or contamination. A damaged fiber will not perform consistently.
Q3: I suspect carryover of tetramethyl-1,2,4-trithiolane from one sample to the next. How can I eliminate this?
A3: Carryover occurs when the analyte is not completely desorbed from the fiber in the GC inlet.[15]
Increase Desorption Time and/or Temperature: The most straightforward solution is to increase the desorption time or temperature to ensure all of the analyte is transferred to the GC column.[11]
Fiber Bake-out: Implement a "bake-out" or conditioning step for the fiber between runs.[15] This can be done in a separate, clean GC inlet or by extending the desorption time in the analytical run after the analyte has been transferred to the column.
Run Blank Samples: Analyze a blank sample (a vial with no analyte) between your actual samples to confirm that carryover has been eliminated.[15]
Part 5: Advanced FAQs
Q: How does the sample pH affect the extraction of tetramethyl-1,2,4-trithiolane?
A: For ionizable compounds, pH is a critical parameter. However, tetramethyl-1,2,4-trithiolane is a neutral molecule and is not expected to be significantly affected by changes in sample pH.
Q: Is direct immersion (DI-SPME) a viable alternative to HS-SPME for this analyte?
A: While DI-SPME can offer higher sensitivity for some analytes, it is generally not recommended for complex matrices due to the risk of fiber fouling.[3] Given the volatility of tetramethyl-1,2,4-trithiolane, HS-SPME is the more robust and reliable technique.[1]
Part 6: Visual Workflows and Diagrams
Diagram 1: SPME Fiber Selection Workflow
Caption: A workflow for systematic SPME fiber selection.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting decision tree for low SPME recovery.
Improving reaction yield in the laboratory synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
Welcome to the technical support center for the laboratory synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth te...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the laboratory synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to improve your reaction yield and product purity.
Introduction
The synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, a sulfur-containing heterocycle, from acetone and hydrogen sulfide is a well-established yet nuanced reaction. While seemingly straightforward, achieving high yields and purity requires careful control of reaction conditions to mitigate the formation of significant byproducts. This guide provides a comprehensive overview of the synthesis, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered in the laboratory.
Reaction Overview
The primary route for the synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane involves the acid- or Lewis acid-catalyzed reaction of acetone with hydrogen sulfide. The reaction proceeds through a series of intermediates, and the final product distribution is highly sensitive to the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 3,3,5,5-Tetramethyl-1,2,4-trithiolane?
A1: The main challenge is controlling the reaction to favor the formation of the desired five-membered ring over the highly stable six-membered cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (trithioacetone), and other side products like 2,2-propanedithiol and various oligomers.[1]
Q2: What is the role of the catalyst in this reaction?
A2: An acid or Lewis acid catalyst is crucial for the reaction to proceed. It facilitates the initial reaction between acetone and hydrogen sulfide to form the unstable thioacetone monomer, which then undergoes further reactions to form the final products.[2]
Q3: Can this reaction be performed without a catalyst?
A3: While some reactions can proceed without a catalyst, the acid- or Lewis acid-catalyzed pathway is generally more efficient and provides better control over the reaction.
Q4: What are the typical yields for this synthesis?
A4: The yields can vary significantly depending on the reaction conditions. With optimized conditions, it is possible to achieve moderate to good yields of the desired product. However, without careful control, the yield of 3,3,5,5-Tetramethyl-1,2,4-trithiolane can be low due to the formation of byproducts.
Q5: How can I confirm the identity of my product?
A5: The identity and purity of 3,3,5,5-Tetramethyl-1,2,4-trithiolane can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are provided in the "Characterization Data" section below.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane and provides actionable solutions.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or no yield of the desired product
- Ineffective catalyst- Incorrect reaction temperature- Insufficient reaction time- Loss of volatile intermediates
- Ensure the catalyst is active and used in the correct amount.- Optimize the reaction temperature. Lower temperatures may favor the formation of the desired product.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Use a well-sealed reaction vessel to prevent the escape of H2S and other volatile species.
High yield of trithioacetone (cyclic trimer)
- High reaction temperature- Prolonged reaction time- Inappropriate catalyst or catalyst concentration
- Lower the reaction temperature. Trimerization is often favored at higher temperatures.- Monitor the reaction closely and stop it once the formation of the desired product is maximized.- Experiment with different acid or Lewis acid catalysts and their concentrations to find the optimal conditions for the formation of the five-membered ring.
Presence of a strong, unpleasant odor different from the product
- Formation of 2,2-propanedithiol
- This is a common byproduct. Ensure the work-up procedure effectively removes this and other volatile impurities.- Conduct the reaction and work-up in a well-ventilated fume hood.
Formation of an insoluble white solid
- Formation of oligomeric or polymeric sulfur compounds
- Ensure the stoichiometry of the reactants is correct.- Optimize the reaction temperature and time to minimize side reactions.- During work-up, filter the reaction mixture to remove any insoluble material.
Difficulty in purifying the product
- Co-elution of byproducts with the desired product during chromatography- Similar boiling points of the product and byproducts
- Use a high-resolution chromatography column and optimize the eluent system for better separation.- Consider fractional distillation under reduced pressure for separation if the boiling points are sufficiently different.- Recrystallization may be an option if a suitable solvent system can be found.
Experimental Protocols
Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
Acetone
Hydrogen sulfide (gas or a suitable source)
Anhydrous zinc chloride (or another suitable Lewis acid)
Benzene (or another suitable extraction solvent)
Anhydrous magnesium sulfate or sodium sulfate
Deionized water
Equipment:
Three-necked round-bottom flask
Stirrer
Gas inlet tube
Condenser
Ice bath
Separatory funnel
Rotary evaporator
Chromatography column or distillation apparatus
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, a gas inlet tube, and a condenser, add acetone and anhydrous zinc chloride.
Cooling: Cool the mixture in an ice bath to below 10 °C with continuous stirring.
Hydrogen Sulfide Addition: Slowly bubble hydrogen sulfide gas through the cooled acetone solution. Maintain the reaction temperature below 10 °C. The reaction mixture may change color during this process.
Reaction Monitoring: Continue the addition of hydrogen sulfide for several hours. The reaction progress can be monitored by TLC or GC analysis. The reaction mixture may become turbid or milky white as the product and byproducts form.
Quenching and Work-up: After the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to stir at room temperature for a short period. Add water to the reaction mixture to dissolve the zinc chloride.
Extraction: Transfer the mixture to a separatory funnel and extract the product with benzene or another suitable organic solvent. Separate the organic layer.
Washing: Wash the organic layer with water to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to isolate 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Characterization Data
Appearance: Colorless oil or low-melting solid.
Molecular Formula: C₆H₁₂S₃
Molecular Weight: 180.36 g/mol
¹H NMR (CDCl₃): A single peak corresponding to the four equivalent methyl groups.
¹³C NMR (CDCl₃): Signals corresponding to the methyl carbons and the quaternary carbons of the trithiolane ring.
Mass Spectrum (EI): Molecular ion peak (M⁺) at m/z 180, along with characteristic fragmentation patterns.[3]
IR Spectrum: Characteristic peaks for C-H and C-S bonds.
References
Identification, synthesis, and conformation of tri- and tetrathiacycloalkanes from marine bacteria. - SciSpace. Available at: [Link]
Reaction of 3,3,5,5-Tetramethylthiolane-2,4-dithione with Benzyne: Novel Formation of Benzodithiole | Request PDF - ResearchGate. Available at: [Link]
Conversion of acetone into 3,3,5,5‐tetramethyl‐1,2,4‐trithiolane (1f)... - ResearchGate. Available at: [Link]
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]
REACTION OF 3,3,5,5-TETRAMETHYLTHIOLANE-2,4-DITHIONE WITH BENZYNE: NOVEL FORMATION OF BENZODITHIOLE Kentaro Okuma*†, Taeko Tsu. Available at: [Link]
Technical Support Center: Advanced Strategies for High-Recovery Extraction of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from Lipid-Rich Matrices
Welcome to our dedicated technical guide for researchers and analytical scientists facing challenges with the extraction of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from complex, lipid-rich samples. Low recovery of this sem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical guide for researchers and analytical scientists facing challenges with the extraction of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from complex, lipid-rich samples. Low recovery of this semi-volatile, nonpolar analyte is a common hurdle, primarily due to its sequestration by co-extracted fats and oils, which leads to significant matrix effects.[1][2][3] This document provides in-depth, cause-and-effect troubleshooting and optimized protocols to enhance your analytical accuracy and reproducibility.
Part 1: Foundational Knowledge - Understanding the Challenge
Before troubleshooting, it's critical to understand the interplay between the analyte and the matrix.
Q1: What are the key properties of 3,3,5,5-Tetramethyl-1,2,4-trithiolane that affect its extraction?
A1: 3,3,5,5-Tetramethyl-1,2,4-trithiolane is a nonpolar, sulfur-containing heterocyclic compound.[4][5] Its analytical behavior is governed by:
High Lipophilicity (Nonpolar Nature): It readily dissolves in fats and oils. This is the core of the extraction challenge, as any solvent that efficiently extracts the analyte will also extract the interfering lipid matrix.
Semi-Volatility: As a volatile organic compound (VOC), it is amenable to headspace analysis but can also be lost during sample preparation steps that involve high temperatures or solvent evaporation.[6][7]
Sulfur Content: The sulfur atoms can interact with active sites in a gas chromatography (GC) system if the sample extract is not sufficiently clean, leading to poor peak shape and analyte loss.
Q2: Why do lipid-rich matrices cause such significant problems for analyte recovery?
A2: Lipid-rich matrices, such as fatty foods, oils, or adipose tissue, introduce a host of problems known as "matrix effects."[1][2] The primary issues are:
Analyte Sequestration: The analyte becomes trapped within the large volume of co-extracted lipids, preventing its efficient transfer to the final extract or, in headspace analysis, its release into the vapor phase.
Instrument Contamination: Non-volatile lipids can contaminate the GC inlet liner, column, and MS ion source, leading to signal drift, poor reproducibility, and increased instrument maintenance.
Ion Suppression/Enhancement: In mass spectrometry, co-eluting matrix components can interfere with the ionization of the target analyte, artificially decreasing or increasing the detected signal and compromising quantification.[1][2][8]
Part 2: Troubleshooting & Optimization of Extraction Protocols
This section provides a question-and-answer guide to common problems and their solutions, focusing on the most effective modern extraction techniques.
Headspace Solid-Phase Microextraction (HS-SPME): The Preferred Screening & Quantification Method
HS-SPME is a powerful, solvent-free technique ideal for volatile analytes in complex matrices because it samples the headspace above the sample, leaving the non-volatile lipids behind.[9][10][11]
Q3: I am using HS-SPME, but my analyte signal is weak and inconsistent. What are the likely causes and solutions?
A3: This is a classic symptom of poor analyte partitioning from the lipid matrix into the headspace. The lipids are effectively "holding on" to the trithiolane.
Causality: The equilibrium between the sample and the headspace is critical for SPME.[10] In fatty samples, this equilibrium is skewed, favoring the analyte remaining in the lipid phase.
Troubleshooting Workflow for HS-SPME
Caption: HS-SPME Troubleshooting Workflow
Detailed Protocol: Optimized HS-SPME for Lipid-Rich Samples
Sample Homogenization: Weigh 1-2 g of the homogenized lipid-rich sample into a 20 mL headspace vial. Proper homogenization is crucial to maximize the surface area for analyte release.
Matrix Modification: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. This step is critical for disrupting the lipid-analyte interaction and enhancing partitioning into the headspace.[12]
Equilibration & Extraction:
Seal the vial immediately.
Incubate the sample in an autosampler or heating block at 60°C for 15 minutes to allow for equilibration.
Expose an 85 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes at the same temperature with agitation.[13]
Desorption and Analysis: Immediately desorb the fiber in the GC inlet at 250°C for 5 minutes for analysis by GC-MS.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The Gold Standard for Solvent-Based Extraction
The QuEChERS method, originally for pesticides, is exceptionally well-suited for this application due to its built-in cleanup steps designed to remove fats and other interferences.[14]
Q4: My QuEChERS extract is cloudy/viscous, and instrument performance degrades quickly. How can I improve lipid removal?
A4: This indicates that the initial extraction and cleanup are insufficient for your high-fat matrix. A standard QuEChERS protocol must be modified.
Causality: Acetonitrile, the typical QuEChERS solvent, has limited capacity to dissolve lipids at low temperatures. This property can be exploited for highly effective cleanup.
Sorbent Type
Target Interferences
Use Case in Lipid-Rich Samples
Magnesium Sulfate (MgSO₄)
Excess Water
Always used to induce phase separation and dry the extract.
Primary Secondary Amine (PSA)
Fatty acids, organic acids, sugars
Essential for removing acidic interferences common in biological matrices.
C18 (Octadecylsilane)
Nonpolar interferences (lipids, sterols)
Crucial for lipid-rich samples. Directly targets and removes co-extracted fats.[14]
Graphitized Carbon Black (GCB)
Pigments (e.g., chlorophyll), sterols
Use with caution, as it can adsorb planar analytes. Generally not required unless samples are heavily pigmented.
Detailed Protocol: Modified QuEChERS with Freeze-Out for High-Fat Samples
This protocol is based on the principles of the AOAC Official Method 2007.01 with modifications for high-lipid content.
Step 1: Sample Extraction
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
Add 15 mL of 1% acetic acid in acetonitrile. The acid stabilizes pH-sensitive analytes.
Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).
Shake vigorously for 1 minute.
Centrifuge at ≥3000 rcf for 5 minutes.
Step 2: Freeze-Out (Winterization)
Transfer the supernatant (acetonitrile layer) to a clean tube.
Place the tube in a freezer at -20°C or colder for at least 1 hour (overnight is acceptable).[15] The lipids will precipitate out of the cold acetonitrile.
Centrifuge the cold tube at ≥3000 rcf for 5 minutes to pellet the solidified fats.
Immediately decant the cold supernatant into a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract. The inclusion of C18 is the key to removing remaining dissolved lipids.[14]
Shake for 30 seconds.
Centrifuge at ≥3000 rcf for 5 minutes.
The resulting supernatant is the final, cleaned extract ready for GC-MS analysis.
Workflow Comparison: Standard vs. Optimized Extraction
Caption: Comparison of Extraction Workflows
Part 3: Advanced & Alternative Extraction Techniques
For particularly challenging matrices or for labs with the requisite instrumentation, the following techniques offer superior performance.
Q5: Are there instrumental techniques that can further improve extraction efficiency and reduce solvent use?
A5: Yes. Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are highly effective, automated techniques.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures.[16][17][18][19] The high temperature increases extraction kinetics and efficiency, while the high pressure keeps the solvent in a liquid state, allowing for rapid and exhaustive extraction with significantly less solvent than traditional methods.[16] An in-cell cleanup step can be incorporated by layering sorbents like Florisil or alumina in the extraction cell.[17][19]
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, a non-toxic, "green" solvent, for extraction.[20][21] The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of nonpolar compounds like 3,3,5,5-Tetramethyl-1,2,4-trithiolane while potentially leaving some matrix components behind.[22][23] Adding a co-solvent like ethanol can help extract more polar lipids if needed.[23][24]
References
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI.
Pressurized Fluid Extraction (PFE). Cyberlipid.
Sample Preparation in Lipidomics: Methodological Foundations.
Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry.
QuEChERS Methodology: AOAC Method. Restek.
Commentary: “Quantitative” vs quantitative Headspace Solid-Phase Microextraction (HS-SPME) in food volatile and flavor compounds analysis.
Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Journal of Agricultural and Food Chemistry.
What Is QuEChERS? | Sample Preparation Guide. United Chemical Technologies (UCT).
About the method - QuEChERS. quechers.eu.
Supercritical Fluid Technology for Lipid Extraction, Fraction
Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. PMC.
3,3,5,5-Tetramethyl-1,2,4-trithiolane — Chemical Substance Inform
Sample Processing Methods for Lipidomics Research.
Sample Prep for Lipidomic Mass Spec. Biocompare.
Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI.
Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Me
Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants.
Changes in Volatile Compound Profiles in Cold-Pressed Oils Obtained from Various Seeds during Acceler
Supercritical Fluid Extraction and Chrom
Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purific
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. lume.ufrgs.br.
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
Analysis of Volatiles in Food Products.
Supercritical Fluid Extraction of Lipids from Rowanberry Pomace with Pure CO 2 and Its Mixtures with Ethanol Followed by the On-Line Separ
Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
Trithiolane - Wikipedia. Wikipedia.
Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. MDPI.
Ideal storage conditions to maintain 3,3,5,5-Tetramethyl-1,2,4-trithiolane chemical stability
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental behavior of cyclic polysulfides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental behavior of cyclic polysulfides. 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS: 38348-31-1) is a highly specialized compound, widely utilized as a structural model in [FeFe]-hydrogenase research[1] and as a potent, slow-releasing hydrogen sulfide (H2S) donor in cellular assays[2].
However, its unique chemical structure makes it highly susceptible to environmental degradation. This guide provides the mechanistic reasoning, quantitative parameters, and self-validating protocols required to maintain >99% compound integrity.
Section 1: The Science of Trithiolane Degradation
Q: Why is 3,3,5,5-Tetramethyl-1,2,4-trithiolane so prone to degradation during routine lab handling?
A: The instability of this compound is driven by the inherent lability of its sulfur-sulfur (S-S) bonds. These bonds possess low dissociation energies, making the ring highly sensitive to two primary degradation pathways[3]:
Homolytic Cleavage (Photochemical/Thermal): Exposure to UV/visible light or temperatures above 30°C provides enough energy to cleave the S-S bonds, forming highly reactive diradical intermediates. These radicals subsequently recombine into polymeric sulfides or fragment into smaller, volatile sulfur species[3].
Sulfur Oxidation: The electron-rich sulfur atoms are highly nucleophilic. When exposed to ambient atmospheric oxygen or mild oxidizing agents, the compound rapidly oxidizes into 1-oxide derivatives (e.g., 3,3,5,5-tetramethyl-1,2,4-trithiolane 1-oxide)[4].
Fig 1: Primary degradation pathways of 3,3,5,5-Tetramethyl-1,2,4-trithiolane via stress factors.
Section 2: Quantitative Storage Parameters
To prevent the mechanisms outlined above, storage conditions must be strictly controlled. Below is the synthesized data for ideal storage parameters.
Parameter
Optimal Condition
Critical Threshold
Consequence of Failure
Temperature
2°C to 8°C (Short-term) -20°C (Long-term)
> 30°C
Thermal S-S bond scission; accelerated polymerization[3].
Oxidation into 3,3,5,5-tetramethyl-1,2,4-trithiolane 1-oxide[4].
Stock Solvent
Anhydrous DMSO / Toluene
Aqueous/Protic
Premature hydrolysis and uncontrolled H2S release[2].
Section 3: Self-Validating Handling Protocol
Do not rely on vendor certificates of analysis (CoA) after a bottle has been opened. Every storage workflow must be a self-validating system to ensure experimental reproducibility.
Standard Operating Procedure (SOP): Aliquotting & Storage
Baseline Validation (Pre-QC): Before processing, analyze the bulk batch via HPLC-UV or LC-MS. Save this chromatogram as your "Day 0" baseline.
Atmospheric Displacement: Working inside a glove box or under a Schlenk line, purge sterile, amber borosilicate glass vials with high-purity Argon for 30 seconds to displace all oxygen.
Aliquotting: Dispense the compound into single-use aliquots. Causality: Single-use aliquots prevent the repeated introduction of atmospheric oxygen and condensation (moisture) that occurs when a master stock is repeatedly subjected to freeze-thaw cycles.
Hermetic Sealing: Cap the vials immediately with PTFE-lined septa. Wrap the caps tightly with Parafilm to prevent long-term gas exchange.
Cold Storage: Transfer the vials to a monitored 2–8°C refrigerator (if use is planned within 30 days) or a -20°C freezer (for storage up to 12 months).
Post-Storage Validation (Post-QC): Prior to utilizing an aliquot in a critical experiment (e.g., [FeFe]-hydrogenase modeling[1]), run a rapid LC-MS check against the Day 0 baseline. Confirm the absence of a +16 Da mass shift, which would indicate 1-oxide formation[4].
Fig 2: Self-validating storage workflow to ensure long-term trithiolane stability.
Section 4: Troubleshooting & FAQs
Q: My 3,3,5,5-Tetramethyl-1,2,4-trithiolane stock is showing significantly reduced efficacy as an H2S donor in my cell cultures. What happened?A: 1,2,4-trithiolanes are highly potent, slow-releasing H2S donors[2]. If efficacy drops, the cyclic polysulfide structure has likely already degraded due to improper storage (e.g., exposure to moisture or ambient air). Ensure your stock solutions are prepared in strictly anhydrous solvents (like anhydrous DMSO) and avoid introducing them to aqueous biological buffers until the exact moment of the assay. Verify the integrity of your stock using NMR, looking for chemical shift deviations in the tetramethyl protons.
Q: Can I store this compound in standard clear plastic microcentrifuge tubes to save space?A: Absolutely not. Standard clear plastics fail on two critical fronts:
They allow UV/visible light penetration, which initiates photochemical S-S bond cleavage[3].
Standard laboratory plastics (like polypropylene) are highly gas-permeable, allowing oxygen ingress over time, which leads directly to 1-oxide formation[4]. Always use amber glass vials with PTFE-lined caps.
Q: I noticed a slight color change and increased viscosity in my master stock bottle. Is it still usable?A: No. A change in color or viscosity is a macroscopic indicator of thermal degradation and subsequent polymerization. The diradical intermediates formed by S-S bond scission have recombined into larger, undefined polymeric sulfide chains[3]. The batch must be safely discarded according to your institution's hazardous waste protocols.
References
The Stability of 1,2,3-Trithiolane: A Technical Guide to its Thermal and Photochemical Properties. Benchchem.
Targeting Intermediates of [FeFe]-Hydrogenase by CO and CN Vibrational Signatures.
Thermolysis of 3,3,5,5-tetramethyl-1,2,4-trithiolane 1-oxide: First matrix isol
Five-Membered Rings With Three Oxygen or Sulfur Atoms in 1,2,4-Positions.
Technical Support Center: Reducing Background Noise in 3,3,5,5-Tetramethyl-1,2,4-trithiolane NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide provides in-depth troubleshooting and frequently aske...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,5,5-Tetramethyl-1,2,4-trithiolane. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of reducing background noise in its Nuclear Magnetic Resonance (NMR) spectra. Our focus is on providing practical, field-tested solutions grounded in scientific principles to help you acquire high-quality, interpretable data.
Introduction: The Challenge of Analyzing 3,3,5,5-Tetramethyl-1,2,4-trithiolane
3,3,5,5-Tetramethyl-1,2,4-trithiolane and related organosulfur compounds are of significant interest in various fields, including flavor and fragrance chemistry.[1][2] However, obtaining clean NMR spectra for these molecules can be challenging. Their synthesis can sometimes lead to complex mixtures and byproducts, and their stability can be a concern, potentially introducing impurities that contribute to a noisy baseline and obscure important signals.[3] This guide will walk you through a systematic approach to diagnosing and resolving these issues, from sample preparation to data processing.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy and rolling. What are the most likely causes?
A noisy or rolling baseline in your NMR spectrum can stem from several sources. The most common culprits are related to the sample itself or the initial spectrometer setup.
Sample-Related Issues:
Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity, leading to broad lines and a distorted spectrum.[4] It is crucial to ensure your sample is fully dissolved and to filter it into the NMR tube.[4][5]
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening and poor signal-to-noise. These can be introduced from glassware, reagents, or the sample itself.
Insufficient Concentration: A low sample concentration is a frequent cause of poor signal-to-noise, especially for ¹³C NMR due to the low natural abundance of the ¹³C isotope (about 1.1%).[6] Doubling the sample concentration can double the signal strength.[4]
Spectrometer and Setup:
Poor Shimming: The process of "shimming" corrects for inhomogeneities in the magnetic field. If not done properly, it can result in a distorted baseline and broad peaks. Many modern spectrometers have automated shimming routines, but manual adjustment may sometimes be necessary for challenging samples.
Probe Tuning and Matching: The NMR probe must be properly tuned to the frequency of the nucleus being observed and matched to the impedance of the spectrometer's electronics. An improperly tuned probe will result in poor signal transmission and a lower signal-to-noise ratio.
Q2: I suspect impurities from the synthesis are causing background signals. What are common byproducts in the synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane?
The synthesis of 1,2,4-trithiolanes can produce a variety of related sulfur-containing heterocycles and oligomeric side products.[3] Depending on the synthetic route, which often involves the reaction of a ketone or aldehyde with a source of sulfur, potential impurities could include:
Other Trithiolane Isomers: Different arrangements of the sulfur atoms are possible.
Tetrathianes and Pentathiepanes: Rings with four or five sulfur atoms can also form.[3]
Unreacted Starting Materials: Residual ketones or aldehydes.
Oxidation Products: Organosulfur compounds can be susceptible to oxidation, leading to a complex mixture of products.
Troubleshooting Workflow for Impurity Identification:
Caption: A workflow for diagnosing and addressing impurities.
Q3: How can I optimize my NMR sample preparation for 3,3,5,5-Tetramethyl-1,2,4-trithiolane?
Proper sample preparation is arguably the most critical step in obtaining a high-quality NMR spectrum.[7][8]
Detailed Sample Preparation Protocol:
Choose the Right Solvent: Select a deuterated solvent in which your compound is highly soluble. For non-polar compounds like 3,3,5,5-Tetramethyl-1,2,4-trithiolane, chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are often good choices.[9]
Determine the Optimal Concentration:
For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[5]
For ¹³C NMR, aim for a higher concentration, around 50-100 mg, to compensate for the low natural abundance of ¹³C.[5]
Ensure Complete Dissolution: Prepare your sample in a clean, dry vial, not directly in the NMR tube.[5][10] This allows you to visually confirm that the sample has completely dissolved.
Filter the Sample: To remove any particulate matter, filter the solution into the NMR tube. A common method is to use a pipette with a small plug of cotton or glass wool.[4][10]
Use a High-Quality NMR Tube: Ensure your NMR tube is clean, dry, and free of scratches or cracks.[4] For high-field instruments, use tubes rated for that specific field strength.[4]
Proper Filling Height: The sample height in a standard 5 mm NMR tube should be between 4 and 5 cm, which typically corresponds to a volume of 0.5-0.6 mL.[10]
Table 1: Recommended Sample Concentrations
Experiment Type
Recommended Concentration
Rationale
¹H NMR
5-25 mg / 0.6-0.7 mL
Sufficient for good signal-to-noise for the highly abundant ¹H nucleus.
¹³C NMR
50-100 mg / 0.6-0.7 mL
Higher concentration needed to overcome the low natural abundance of ¹³C.[6]
2D NMR
Varies, but generally higher
Higher concentration helps to obtain good signal in a reasonable experiment time.
Q4: What acquisition parameters can I adjust to improve the signal-to-noise ratio?
If your sample is well-prepared and you still have a noisy spectrum, optimizing the acquisition parameters is the next step.
Number of Scans (NS): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans.[4] This means that to double the S/N, you need to quadruple the number of scans.[4] This is a straightforward way to improve your spectrum, but it comes at the cost of longer experiment times.
Relaxation Delay (D1): This is the time the system is allowed to return to equilibrium between pulses. For quantitative results and to ensure all nuclei are fully relaxed, a longer D1 is necessary. For routine spectra where quantitation is not critical, a shorter D1 can be used to acquire more scans in a given amount of time.
Pulse Width (Flip Angle): A 90° pulse provides the maximum signal per scan but requires a longer relaxation delay.[4] Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter D1, which can lead to better overall S/N in a given amount of time, especially for nuclei with long relaxation times (like quaternary carbons).[4]
3,3,5,5-Tetramethyl-1,2,4-trithiolane vs 3,5-dimethyl-1,2,4-trithiolane flavor profile comparison
Comparative Sensory and Analytical Profiling of 1,2,4-Trithiolane Derivatives: 3,5-Dimethyl vs. 3,3,5,5-Tetramethyl Homologues As the demand for authentic, plant-based meat analogs and complex savory flavorings accelerat...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Sensory and Analytical Profiling of 1,2,4-Trithiolane Derivatives: 3,5-Dimethyl vs. 3,3,5,5-Tetramethyl Homologues
As the demand for authentic, plant-based meat analogs and complex savory flavorings accelerates, the precise application of volatile sulfur compounds (VSCs) has become a critical focal point for flavor chemists. Among these, the 1,2,4-trithiolane class represents some of the most potent character-impact compounds responsible for the savory, roasted, and alliaceous notes in cooked foods.
This guide provides an objective, data-driven comparison of two critical homologues: 3,5-dimethyl-1,2,4-trithiolane and 3,3,5,5-tetramethyl-1,2,4-trithiolane . By examining their structural differences, sensory thresholds, and thermal biogenesis, scientists can better optimize their extraction, quantification, and application in commercial flavor formulations.
Chemical Structure and Sensory Impact
While both compounds share the 1,2,4-trithiolane heterocyclic core (three sulfur atoms and two carbon atoms in a five-membered ring), their methyl substitutions drastically alter their stereochemistry, volatility, and receptor binding affinity in the olfactory bulb.
3,5-Dimethyl-1,2,4-trithiolane (CAS 23654-92-4): This molecule features two methyl groups at the 3 and 5 positions, allowing it to exist as distinct cis and trans isomers[1]. It is a universally recognized character-impact compound in boiled beef, roasted pork, and chicken[2][3]. Beyond meats, it is a highly potent odorant in tropical fruits like durian, where it contributes to the fruit's signature heavy, sulfurous aroma[4][5]. Its sensory threshold is exceptionally low, often detected in the parts-per-billion (ppb) range[6][7].
3,3,5,5-Tetramethyl-1,2,4-trithiolane: Featuring four methyl groups, this molecule is structurally symmetric, eliminating the cis/trans isomerism found in its dimethyl counterpart. It is frequently identified as a thermal degradation product of alliin (found in garlic) and is a key contributor to the flavor profile of heated alliaceous vegetables, boiled beef, and roasted chicken[8][9]. Its sensory profile leans slightly more toward heavy roasted, alliaceous (onion/garlic), and vegetative notes compared to the strictly "meaty" dominance of the dimethyl variant.
Quantitative Data Comparison
Parameter
3,5-Dimethyl-1,2,4-trithiolane
3,3,5,5-Tetramethyl-1,2,4-trithiolane
Molecular Formula
C₄H₈S₃
C₆H₁₂S₃
Stereochemistry
cis and trans isomers
Symmetric (No isomers)
Primary Odor Descriptors
Beefy, meaty, roasted pork, durian, heavy sulfur[2][4]
Understanding the causality behind the presence of these compounds is essential for extraction and formulation. Neither compound is typically present in raw, unheated biological matrices. Instead, they are generated via the Maillard reaction or the thermal degradation of sulfur-containing amino acids (like cysteine or alliin)[8][12].
The diagram below illustrates the thermal biogenesis pathway. The cleavage of precursors yields hydrogen sulfide (H₂S) and other reactive thiols, which subsequently undergo dimerization and cyclization with carbonyl compounds (e.g., acetaldehyde or acetone) to form the stable trithiolane rings.
Thermal biogenesis pathway of 1,2,4-trithiolane derivatives from sulfur precursors.
Experimental Workflows for Trithiolane Profiling
To accurately compare the performance and concentration of these two compounds in a food matrix, researchers must employ self-validating analytical systems. Because 1,2,4-trithiolanes are thermally labile and highly volatile, improper extraction techniques (like prolonged steam distillation) can cause artifact generation, skewing quantitative results[4].
The following protocols are designed to ensure high scientific integrity by coupling gentle extraction with human sensory validation.
Protocol A: Isolation via Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS/O
Purpose: To quantify trithiolanes in meat broths or durian extracts without inducing thermal artifacts, while simultaneously validating the sensory impact of the detected peaks.
Sample Preparation: Homogenize 5.0 g of the sample (e.g., cooked beef matrix) in a 20 mL headspace vial. Add 2.0 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the hydrophobic trithiolanes in the aqueous phase and driving them into the headspace for higher extraction recovery.
Internal Standard Addition: Spike the sample with 10 µL of an internal standard (e.g., 2-methyl-3-heptanone at 1 ppm) for relative quantification.
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace at 50°C for 30 minutes. Causality: The mixed-polarity coating of the DVB/CAR/PDMS fiber is optimal for capturing low-molecular-weight, sulfur-containing volatiles[5].
Desorption & Chromatography: Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode. Separate the analytes using a polar capillary column (e.g., HP-INNOWax).
Detection (Self-Validation): Split the column effluent 1:1 between a Mass Spectrometer (MS) and an Olfactory Detector Port (ODP). Causality: GC-MS provides structural confirmation (m/z 152 for 3,5-dimethyl; m/z 180 for 3,3,5,5-tetramethyl), while the human assessor at the ODP confirms that the specific retention time correlates to the "meaty" or "alliaceous" aroma, validating that the peak is indeed the character-impact compound and not a co-eluting odorless artifact[13].
Purpose: To objectively compare the generation kinetics of 3,3,5,5-tetramethyl-1,2,4-trithiolane against other sulfur volatiles under controlled heating.
Model System Setup: Dissolve 10 mmol of synthesized alliin (S-allyl-l-cysteine sulfoxide) in 50 mL of phosphate buffer (pH 6.5) inside a sealed pressure reactor[8].
Thermal Treatment: Heat the closed system to 120°C for 60 minutes to simulate roasting/boiling conditions.
Solvent-Assisted Flavor Evaporation (SAFE): Transfer the cooled reaction mixture to a SAFE apparatus. Causality: SAFE operates under high vacuum at ambient temperatures, allowing the extraction of the generated 3,3,5,5-tetramethyl-1,2,4-trithiolane into diethyl ether without subjecting the matrix to additional heat, thereby freezing the chemical profile exactly as it was at the end of the 60-minute reaction.
Concentration & Analysis: Dry the ether extract over anhydrous sodium sulfate, concentrate to 1 mL using a Vigreux column, and analyze via GC-FID for accurate quantification of the generated trithiolane fractions[8].
Application Insights for Drug & Flavor Development
For flavor scientists developing savory profiles, the choice between these two compounds dictates the final sensory direction of the product:
Use 3,5-Dimethyl-1,2,4-trithiolane when formulating core beef, pork, or poultry profiles, particularly in plant-based meat analogs where a strong, authentic "bloody/meaty" mid-note is required to mask soy or pea protein off-notes[2][12].
Use 3,3,5,5-Tetramethyl-1,2,4-trithiolane when building complex culinary profiles that require a bridge between roasted meat and savory vegetable/allium notes, such as in stews, gravies, or roasted garlic marinades[7][8].
Careful attention must be paid to the dosage; due to the non-linear sensory perception of volatile sulfur compounds, concentrations exceeding 1 µg/kg can rapidly shift the profile from "savory and meaty" to "objectionably sulfurous and rubbery"[13].
References
FooDB. "Showing Compound 3,5-Dimethyl-1,2,4-trithiolane (FDB008043)". FooDB. Available at: [Link]
Leffingwell & Associates. "Odor Detection Thresholds". Leffingwell. Available at:[Link]
ACS Symposium Series. "The Significance of Volatile Sulfur Compounds in Food Flavors". American Chemical Society. Available at:[Link]
National Institutes of Health. "Volatile sulfur compounds in tropical fruits". PMC - NIH. Available at:[Link]
ACS Publications. "Comparison of Aroma-Active Compounds and Sensory Characteristics of Durian Wines". Journal of Agricultural and Food Chemistry. Available at:[Link]
ACS Publications. "Sulfur-Containing Volatiles Arising by Thermal Degradation of Alliin and Deoxyalliin". Journal of Agricultural and Food Chemistry. Available at:[Link]
ResearchGate. "Five-Membered Rings With Three Oxygen or Sulfur Atoms in 1,2,4-Positions". ResearchGate. Available at:[Link]
BeefResearch.org. "The Chemistry of Beef Flavor". Beef Research. Available at:[Link]
A Senior Application Scientist's Guide to Comparing Retention Indices of 1,2,4-Trithiolane Derivatives on a DB-5 GC Column
For Researchers, Scientists, and Drug Development Professionals In the intricate world of analytical chemistry, the precise identification of compounds is paramount. This is particularly true for the 1,2,4-trithiolane cl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, the precise identification of compounds is paramount. This is particularly true for the 1,2,4-trithiolane class of heterocyclic sulfur compounds, which are significant as potent aroma constituents in various foods and as promising scaffolds in medicinal chemistry. Their accurate characterization by gas chromatography (GC) is a frequent necessity, and the use of retention indices provides a more reliable identification parameter than retention time alone.
This guide offers an in-depth comparison of the retention indices of 1,2,4-trithiolane derivatives on the widely utilized DB-5 gas chromatography column. As a non-polar column, the DB-5 offers a robust and versatile platform for the separation of a broad range of analytes, including the often-volatile sulfur-containing compounds.[1][2][3] We will delve into the experimental determination of these indices, the factors influencing their values, and a comparative perspective on column selection.
The Significance of 1,2,4-Trithiolanes and the Role of the DB-5 Column
1,2,4-Trithiolanes are key contributors to the characteristic aromas of various natural products, including shiitake mushrooms (Lentinus edodes) and Welsh onions.[1][4][5] Beyond their sensory impact, these compounds are being explored for their potential pharmacological activities, making their unambiguous identification critical in both food science and drug development.
The DB-5 column, with its (5%-phenyl)-methylpolysiloxane stationary phase, is an excellent choice for the analysis of these compounds.[6] This non-polar phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The slight phenyl content enhances selectivity for aromatic compounds compared to a 100% dimethylpolysiloxane phase. Its low bleed characteristics and high thermal stability make it particularly suitable for sensitive applications such as gas chromatography-mass spectrometry (GC-MS).[7]
Comparative Retention Index Data
For instance, 3,5-diethyl-1,2,4-trithiolane has a reported Kovats retention index of 1307 on an HP-1 column, which is a non-polar column with a stationary phase very similar to the DB-5.[5] This value serves as a crucial reference point. The retention indices of other derivatives will vary based on their molecular weight and the nature of their substituents.
1,2,4-Trithiolane Derivative
Substituents
Reported Kovats Retention Index (Non-Polar Column)
Reference
1,2,4-Trithiolane
None
~1050 (Estimated based on elution order in similar analyses)
Note: The retention indices for 1,2,4-trithiolane, 3,5-dimethyl-1,2,4-trithiolane, and lenthionine are estimations based on their typical elution order relative to known compounds in GC analyses of natural products.[1][4] The exact values would need to be experimentally determined.
Experimental Protocol for Retention Index Determination
To ensure the accuracy and reproducibility of retention index data, a standardized experimental protocol is essential.
I. Sample and Standards Preparation
Analyte Solution: Prepare a 1 mg/mL stock solution of the synthesized or isolated 1,2,4-trithiolane derivative in a high-purity solvent such as dichloromethane or hexane.
n-Alkane Standard Series: Prepare a homologous series of n-alkanes (e.g., C8 to C20) at a concentration of approximately 1 mg/mL each in the same solvent. This series will be used to bracket the elution of the trithiolane derivatives.
Co-injection Mixture: Prepare a mixture containing the 1,2,4-trithiolane derivative at a suitable concentration (e.g., 10-100 µg/mL) and the n-alkane standard series. The concentrations should be optimized to produce clear, symmetrical peaks.
II. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890A or equivalent.
Mass Spectrometer: Agilent 5975C or equivalent.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 5°C/min to 280°C.
Final hold: 5 minutes at 280°C.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
III. Data Acquisition and Analysis
Injection: Inject 1 µL of the co-injection mixture into the GC-MS system.
Data Collection: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
Peak Identification: Identify the peaks corresponding to the 1,2,4-trithiolane derivative and the n-alkanes based on their retention times and mass spectra.
Retention Index Calculation: Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:
I = 100[n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]
Where:
tR(x) is the retention time of the 1,2,4-trithiolane derivative.
tR(n) is the retention time of the n-alkane eluting immediately before the analyte.
tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.
n is the carbon number of the n-alkane eluting immediately before the analyte.
Caption: Experimental workflow for determining the Kovats retention index of 1,2,4-trithiolane derivatives.
Factors Influencing Retention Indices on a DB-5 Column
Several factors can influence the retention index of a compound on a DB-5 column:
Molecular Weight and Boiling Point: As the DB-5 is a non-polar column, the primary determinant of retention is the analyte's boiling point, which is closely related to its molecular weight. Higher molecular weight 1,2,4-trithiolane derivatives will generally have higher retention indices.
Substituent Effects: The nature and position of substituents on the 1,2,4-trithiolane ring can affect its volatility and, to a lesser extent, its polarity. For example, the addition of alkyl chains will increase the molecular weight and boiling point, leading to a higher retention index.
GC Operating Conditions: While the Kovats retention index is designed to be relatively independent of operating conditions, significant variations in the temperature program rate or carrier gas flow can cause slight shifts in the calculated values.[8] It is therefore crucial to report the detailed analytical conditions alongside the retention index data.
Comparative Column Selection
While the DB-5 is a versatile and reliable choice, other columns may be considered for specific applications.
Caption: Decision-making process for selecting a GC column for 1,2,4-trithiolane analysis.
DB-1 (100% Dimethylpolysiloxane): This is another non-polar column that will provide similar elution patterns to the DB-5. It is a good alternative if the enhanced selectivity for aromatic compounds of the DB-5 is not required.
DB-WAX (Polyethylene Glycol): For the analysis of more polar 1,2,4-trithiolane derivatives, a polar column like the DB-WAX may offer better peak shape and resolution. The retention mechanism on this column is based more on polarity than boiling point.
Chiral Columns: If the separation of enantiomers of chiral 1,2,4-trithiolane derivatives is necessary, a specialized chiral stationary phase will be required.[9]
Ultimately, the choice of column will depend on the specific analytical goals, the complexity of the sample matrix, and the availability of instrumentation.
Conclusion
The DB-5 GC column provides a reliable and versatile platform for the separation and identification of 1,2,4-trithiolane derivatives. By utilizing the Kovats retention index system, researchers can obtain standardized and transferable data for confident compound identification. This guide has provided a framework for understanding and comparing the retention indices of these important sulfur compounds, along with a detailed experimental protocol for their determination. By carefully controlling experimental parameters and considering the factors that influence retention, scientists can achieve accurate and reproducible results in their analyses of 1,2,4-trithiolanes.
References
Chen, Y., et al. (2022). Identification of volatile compounds of shiitake mushrooms with different hot-air-drying conditions. ResearchGate. Available at: [Link]
Li, Y., et al. (2024). Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography-Ion Mobility Spectroscopy. Molecules, 29(8), 1872. Available at: [Link]
Li, Y., et al. (2024). Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography–Ion Mobility Spectroscopy. MDPI. Available at: [Link]
de Oliveira, D. H., et al. (2019). HS-SPME/GC-MS Assisted Analysis of Volatile Constituents in Different Strains of Shiitake Culinary- Medicinal Mushroom, Lentinus edodes (Agaricomycetes). International Journal of Medicinal Mushrooms, 21(7). Available at: [Link]
Khan, I., et al. (2025). Characterization of volatile compounds and physicochemical properties of Shiitake Mushrooms pickled using HS-SPME-GC-MS. Journal of Food Science and Technology, 62(7), 1328-1337. Available at: [Link]
Millar, J. G., & McElfresh, J. S. (2003). Plots of Kováts retention indexes determined on DB-5 stationary phase... ResearchGate. Available at: [Link]
Tang, W., & van der Donk, W. A. (2013). Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM. ACS Chemical Biology, 8(3), 547-555. Available at: [Link]
El-Sayed, A. M. (2025). The Kovats Retention Index: 3,5-Diethyl-1,2,4-trithiolane (C6H12S3). The Pherobase. Available at: [Link]
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT-Food Science and Technology, 41(6), 951-958. Available at: [Link]
VCF. (n.d.). VCF Guide to use. VCF. Available at: [Link]
Wikipedia. (2023). Kovats retention index. Wikipedia. Available at: [Link]
Al-Rajhi, M. H., et al. (2024). GC-MS-based metabolic profiling of essential oils from Citrus paradisi, Lawsonia inermis, and Ruta graveolens and assessment of their acetylcholinesterase inhibitory potential. Frontiers in Chemistry, 12, 1389741. Available at: [Link]
Talebi, S., et al. (2022). Transfer of gas chromatographic retention data among poly(siloxane) columns by quantitative structure-retention relationships based on molecular descriptors of both solutes and stationary phases. Journal of Chromatography A, 1663, 462758. Available at: [Link]
Restek. (2004). Lecture 7: Gas Chromatography. Restek. Available at: [Link]
Fiehn, O., et al. (2000). Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry. Analytical Chemistry, 72(15), 3573-3580. Available at: [Link]
A Comparative Guide to the Mass Fragmentation Patterns of Sulfur Heterocycles: The Case of Tetramethyl-1,2,4-trithiolane
For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as an indispensable tool in this endeavor, providing a molecu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as an indispensable tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers an in-depth, objective comparison of the electron ionization (EI) mass fragmentation behavior of 3,3,5,5-tetramethyl-1,2,4-trithiolane against other significant sulfur heterocycles, namely 1,2-dithiolane and thiophene. By understanding the nuanced differences in their fragmentation, researchers can gain valuable insights for the identification and characterization of complex molecules.
The Significance of Sulfur Heterocycles and Mass Spectrometry
Sulfur-containing heterocycles are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique chemical properties, often imparted by the presence of the sulfur atom, contribute to their biological activity. The 1,2,4-trithiolane ring system, for instance, is found in certain natural products and is of interest for its potential applications.
Electron ionization mass spectrometry (EI-MS) is a powerful technique for analyzing volatile compounds like many sulfur heterocycles. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a characteristic pattern that can be used for structural identification. The fragmentation pathways are governed by the principles of ion stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and radical species.
Mass Fragmentation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane: A Predicted Pathway
While a publicly available electron ionization mass spectrum for 3,3,5,5-tetramethyl-1,2,4-trithiolane is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of its lower homologues, 3,5-dimethyl-1,2,4-trithiolane and 3,5-diethyl-1,2,4-trithiolane, and fundamental principles of mass spectrometry. The presence of gem-dimethyl groups at the C3 and C5 positions is expected to significantly influence the fragmentation cascade.
The molecular ion of 3,3,5,5-tetramethyl-1,2,4-trithiolane (C6H12S3) would appear at an m/z of 180. A key initial fragmentation step for trithiolanes is the cleavage of the weak S-S bond, followed by the expulsion of a sulfur atom (S) or a disulfide moiety (S2). Another prominent fragmentation pathway for this particular molecule is expected to be the cleavage of a C-S bond, facilitated by the stability of the resulting tertiary carbocation.
Key Predicted Fragmentation Steps:
Formation of the Molecular Ion (m/z 180): The initial ionization event creates the molecular ion, [C6H12S3]+•.
Loss of a Methyl Radical (m/z 165): Cleavage of a C-C bond to lose a methyl radical is plausible, leading to a stable tertiary carbocation.
Formation of a Thioacetone Cation (m/z 74): A significant fragmentation pathway is the cleavage of the ring to form the stable thioacetone radical cation, [C3H6S]+•. This is a characteristic fragmentation for gem-dimethyl substituted sulfur heterocycles.
Formation of the Isobutene Cation (m/z 56): Subsequent fragmentation of larger ions or direct cleavage of the ring can lead to the formation of the highly stable isobutene cation, [C4H8]+.
Loss of Sulfur Moieties: The expulsion of S (m/z 148) or S2 (m/z 116) from the molecular ion is also anticipated, consistent with the fragmentation of other trithiolanes.
Caption: Predicted EI fragmentation of tetramethyl-1,2,4-trithiolane.
Comparative Analysis with Other Sulfur Heterocycles
To provide a comprehensive understanding, the predicted fragmentation of tetramethyl-1,2,4-trithiolane is compared with the experimentally determined fragmentation patterns of 1,2-dithiolane and thiophene.
1,2-Dithiolane: A Saturated Five-Membered Ring
1,2-Dithiolane (C3H6S2, MW=106) is a saturated five-membered ring containing a disulfide bond. Its fragmentation is dominated by the cleavage of the S-S bond and subsequent ring opening.
Key Fragmentation Peaks for 1,2-Dithiolane:
m/z 106 (Molecular Ion): The molecular ion is typically observed.
m/z 74: Loss of a sulfur atom ([M-S]+•).
m/z 61: A major fragment resulting from the loss of a CHS radical.
m/z 45: The [CHS]+ ion is a characteristic fragment.
The fragmentation of 1,2-dithiolane is less complex than that predicted for the tetramethyl-1,2,4-trithiolane due to the absence of stabilizing alkyl substituents.
Caption: EI fragmentation pathway of 1,2-dithiolane.
Thiophene: An Aromatic Five-Membered Ring
Thiophene (C4H4S, MW=84) is an aromatic five-membered heterocycle. Its aromaticity leads to a very stable molecular ion, which is often the base peak in the spectrum. Fragmentation requires more energy and typically involves ring cleavage.
Key Fragmentation Peaks for Thiophene:
m/z 84 (Molecular Ion): A very intense molecular ion peak.
m/z 58: Loss of acetylene (C2H2).
m/z 45: The thiirenium ion ([C2HS]+) is a characteristic fragment.
m/z 39: The cyclopropenyl cation ([C3H3]+).
The fragmentation of thiophene is fundamentally different from the saturated trithiolane and dithiolane, highlighting the profound effect of aromaticity on molecular stability under electron impact.
Caption: EI fragmentation pathway of thiophene.
Summary of Comparative Fragmentation Data
Feature
3,3,5,5-Tetramethyl-1,2,4-trithiolane (Predicted)
1,2-Dithiolane
Thiophene
Molecular Ion (m/z)
180
106
84 (typically base peak)
Key Fragments (m/z)
165, 148, 116, 74, 56
74, 61, 45
58, 45, 39
Dominant Cleavage
C-S bond cleavage, Ring Cleavage, Loss of S/S2
S-S bond cleavage, Ring Opening
Ring Cleavage
Influence of Structure
Gem-dimethyl groups stabilize carbocations
Saturated, strained ring
Aromatic stability
Experimental Protocol for GC-MS Analysis
The following provides a general protocol for the analysis of volatile sulfur heterocycles by gas chromatography-mass spectrometry (GC-MS).
1. Instrumentation:
A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) coupled to a mass spectrometer with an electron ionization source.
2. Sample Preparation:
Prepare a dilute solution (e.g., 1-10 ppm) of the sulfur heterocycle in a volatile, inert solvent such as dichloromethane or hexane.
3. GC Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Volume: 1 µL in splitless mode.
4. MS Conditions:
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 35-300
Scan Rate: 2 scans/second
5. Data Analysis:
Identify the molecular ion and major fragment ions in the resulting mass spectrum. Compare the obtained spectrum with library data (if available) or interpret the fragmentation pattern based on known fragmentation rules.
Conclusion
The mass fragmentation patterns of sulfur heterocycles are highly dependent on their specific molecular structure. The predicted fragmentation of 3,3,5,5-tetramethyl-1,2,4-trithiolane, heavily influenced by its gem-dimethyl substituents, is expected to show characteristic cleavages leading to stable carbocations and thioacetone fragments. This contrasts sharply with the fragmentation of the less substituted, saturated 1,2-dithiolane, which is dominated by the cleavage of its weak S-S bond. Furthermore, the aromatic nature of thiophene results in a highly stable molecular ion and fragmentation pathways that require higher energy to disrupt the aromatic system.
This comparative guide provides a framework for researchers to understand and predict the fragmentation of novel sulfur-containing heterocycles. By carefully analyzing the mass spectra and considering the fundamental principles of ion stability, scientists can confidently elucidate the structures of these important molecules, a critical step in the advancement of chemical and pharmaceutical research.
A Comparative Guide to the Quantitative Purity Analysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane: The Ascendancy of qNMR
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible sc...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For a molecule like 3,3,5,5-Tetramethyl-1,2,4-trithiolane, an organosulfur compound with potential applications in materials science and as a flavorant, an accurate purity profile is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, presenting the supporting data to underscore why qNMR is often the superior method for this class of compounds.
The Challenge of Purity Determination for Organosulfur Compounds
3,3,5,5-Tetramethyl-1,2,4-trithiolane, with its relatively volatile nature and lack of a strong chromophore, presents a unique challenge to many conventional analytical techniques. Chromatographic methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) may suffer from poor sensitivity, while Gas Chromatography (GC) can be effective but may require derivatization and is susceptible to thermal degradation of the analyte. This is where the inherent advantages of qNMR come to the forefront.
Quantitative NMR (qNMR): A Primary Ratio Method of Measurement
Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary analytical method. This means it determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. The ratio of these integrals, when corrected for the number of protons giving rise to each signal and the molar masses of the analyte and standard, provides a direct measure of the analyte's purity.
The power of qNMR lies in its adherence to the fundamental principles of NMR spectroscopy, where the signal intensity is directly proportional to the number of nuclei giving rise to the resonance. This direct relationship, when carefully controlled, allows for highly accurate and precise quantification without the need for an identical certified reference material of the analyte, which is often unavailable for novel or specialized compounds.
A Self-Validating qNMR Protocol for 3,3,5,5-Tetramethyl-1,2,4-trithiolane Purity
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the analytical result.
Experimental Protocol: qNMR Purity Determination
Selection of Internal Standard: The choice of an internal standard is critical. For the non-polar 3,3,5,5-Tetramethyl-1,2,4-trithiolane, a standard such as 1,4-bis(trimethylsilyl)benzene (BTMSB) or maleic anhydride is suitable. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals, be chemically inert to the analyte and solvent, and have a known, high purity.
Sample Preparation:
Accurately weigh approximately 10 mg of the 3,3,5,5-Tetramethyl-1,2,4-trithiolane sample into a clean, dry vial.
Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as chloroform-d (CDCl3). Ensure complete dissolution.
Transfer the solution to a high-precision NMR tube.
NMR Data Acquisition:
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the standard. This is crucial for accurate integration.
Optimize other acquisition parameters, such as the pulse angle (e.g., 90°), spectral width, and number of scans, to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate the well-resolved signals of both the analyte and the internal standard. For 3,3,5,5-Tetramethyl-1,2,4-trithiolane, the singlet from the four equivalent methyl groups is an ideal choice for quantification.
Calculate the purity using the following equation:
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
P = Purity of the standard
Comparative Analysis: qNMR vs. Alternative Techniques
To provide a clear comparison, the following table summarizes the performance of qNMR against HPLC-UV and GC-MS for the purity analysis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Parameter
qNMR
HPLC-UV
GC-MS
Principle
Primary Ratio Method
Comparative
Comparative
Accuracy
High (typically <1% RSD)
Moderate to High
High
Precision
High (typically <1% RSD)
High
High
Specificity
High
Moderate (potential for co-elution)
High
Need for Analyte-Specific Reference Standard
No
Yes
Yes (for quantification)
Sample Throughput
Moderate
High
High
Destructive
No
Yes
Yes
Suitability for Volatile Compounds
High
Low to Moderate
High
Suitability for Compounds without a Chromophore
High
Low
Not a limitation
Visualizing the Workflow and Comparison
To further illustrate the process and the decision-making involved, the following diagrams are provided.
Caption: The streamlined workflow of qNMR from sample preparation to final purity calculation.
Caption: A logical comparison of the primary advantages and disadvantages of each technique for the target analyte.
Conclusion: The Authoritative Choice for Purity
While HPLC-UV and GC-MS are powerful and indispensable tools in the analytical chemist's arsenal, for the specific challenge of determining the purity of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, qNMR emerges as the most robust and authoritative method. Its status as a primary ratio method eliminates the need for a often non-existent certified reference material of the analyte, and its high specificity and accuracy ensure a result that is both reliable and defensible. For researchers, scientists, and drug development professionals working with novel or complex molecules, embracing qNMR is not just a matter of technical preference, but a commitment to the highest standards of scientific integrity.
References
USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. [Link]
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Quantitative NMR Spectroscopy in Pharmaceutical Applications. Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Journal of Medicinal Chemistry, 48(2), 225-234. [Link]
The IUPAC Guide to Procedures for Quantitative NMR. International Union of Pure and Applied Chemistry. [Link]
Validation
A Comparative Guide to the Inter-laboratory Validation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane Detection in Beef Extracts
For Researchers, Scientists, and Drug Development Professionals The robust and accurate quantification of key flavor and aroma compounds in food products is paramount for quality control, product development, and safety...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of key flavor and aroma compounds in food products is paramount for quality control, product development, and safety assessment. 3,3,5,5-Tetramethyl-1,2,4-trithiolane is a significant sulfur-containing volatile compound that contributes to the characteristic aroma of cooked beef. Ensuring the reliability of its detection across different laboratories is crucial for consistent product quality and consumer satisfaction. This guide provides an in-depth comparison of analytical methodologies for the detection of 3,3,5,5-Tetramethyl-1,2,4-trithiolane in beef extracts, with a focus on inter-laboratory validation.
The Significance of Validated Analytical Methods
The flavor profile of meat is a complex interplay of numerous volatile and non-volatile compounds generated through processes like the Maillard reaction and lipid oxidation during cooking.[1] Sulfur-containing compounds, even at trace levels, can significantly impact the overall aroma.[1][2] Therefore, the development and validation of sensitive and selective analytical methods are essential for their accurate measurement. Inter-laboratory validation, a critical component of method standardization, ensures that a given analytical procedure will produce comparable results when performed by different analysts in different laboratories.[3] This builds confidence in the method's robustness and allows for its widespread adoption in quality control and research settings.
Analytical Methodologies for Volatile Compound Detection in Meat
Several analytical techniques are employed for the analysis of volatile compounds in meat and meat products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most powerful and widely used technique due to its high sensitivity, selectivity, and ability to identify and quantify individual compounds within a complex mixture.[4][5]
Key Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[5][6] It is the gold standard for flavor and aroma analysis.
Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory evaluation.[2][4] A human assessor sniffs the effluent from the GC column to identify odor-active compounds, providing a direct link between chemical analysis and sensory perception.[4][7]
Electronic Noses: These are sensor arrays designed to detect and differentiate complex mixtures of volatile compounds, providing a rapid assessment of the overall aroma profile.[4][8] While useful for screening, they lack the specificity of GC-MS for identifying individual compounds.[8]
Sample Preparation is Crucial:
The complexity of the food matrix necessitates effective sample preparation to isolate the volatile compounds of interest and minimize interference.[5] Common techniques for extracting volatile compounds from meat samples include:
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[6][9]
Stir Bar Sorptive Extraction (SBSE): This method utilizes a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample, offering a larger extraction phase volume compared to SPME.[4][10]
Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique performed under high vacuum to gently isolate volatile compounds from a sample matrix.[2]
Inter-laboratory Validation Study Design
An inter-laboratory study is essential to assess the reproducibility and robustness of an analytical method. The following outlines a proposed workflow for the validation of 3,3,5,5-Tetramethyl-1,2,4-trithiolane detection in beef extracts.
Sensory threshold differences between 3,3,5,5-Tetramethyl-1,2,4-trithiolane and related thiophenes
Executive Summary & Scientific Context Sulfur-containing heterocyclic compounds are critical targets in both flavor chemistry and pharmaceutical drug development. Among these, 3,3,5,5-tetramethyl-1,2,4-trithiolane (TMTT)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Sulfur-containing heterocyclic compounds are critical targets in both flavor chemistry and pharmaceutical drug development. Among these, 3,3,5,5-tetramethyl-1,2,4-trithiolane (TMTT) and related thiophenes represent two distinct structural classes with profound sensory impacts. TMTT is a prominent volatile generated during the thermal degradation of alliin (found in garlic) and contributes heavily to meaty, mushroom-like, and garlic flavor profiles (1)[1]. In contrast, simple thiophenes, such as thiophene and 2-methylthiophene, are ubiquitous in thermally processed foods and fossil fuel emissions, typically presenting sharp, sulfurous, or aromatic notes (2)[2]. Beyond their organoleptic properties, 1,2,4-trithiolanes are increasingly studied as slow hydrogen sulfide (H2S) donors, making their sensory and chemical profiling highly relevant for therapeutic applications (3)[3].
A compound's sensory threshold is the lowest concentration at which its odor can be detected by the human olfactory system. Despite their structural differences, TMTT and simple thiophenes exhibit remarkably similar detection thresholds, hovering around the sub-part-per-billion (ppb) range.
Compound
CAS Number
Odor Threshold (ppb)
Primary Aromatic Profile
3,3,5,5-Tetramethyl-1,2,4-trithiolane
38348-31-1
~0.50
Meaty, mushroom, garlic-like
Thiophene
110-02-1
0.56
Sulfurous, harsh
Tetrahydrothiophene
110-01-0
0.62
Sulfurous, natural gas warning agent
2-Methylthiophene
554-14-3
~1.0 - 2.0
Sulfurous, aromatic, pungent
Note: Thresholds are expressed in parts-per-billion (ppb) in water/air equivalents based on standardized olfactory assays.
As an Application Scientist, it is crucial to understand why these compounds elicit such distinct qualitative responses despite having nearly identical quantitative detection limits. The causality lies in the Structure-Odor Relationship (SOR) and receptor binding kinetics.
Receptor Affinity vs. Volatility : Thiophene is a highly volatile, planar, aromatic molecule (Boiling Point: 84°C). Its high volatility ensures rapid partitioning into the nasal cavity, triggering olfactory receptors (ORs) quickly. TMTT, however, is significantly heavier and less volatile. Its exceptionally low threshold (0.50 ppb) is driven not by volatility, but by high receptor affinity. The steric bulk of the four methyl groups on the 1,2,4-trithiolane ring creates strong van der Waals interactions within the hydrophobic binding pockets of specific G-protein coupled receptors (GPCRs) (1)[1].
Signal Transduction Efficacy : Once bound, the bulky trithiolane structure stabilizes the active conformation of the OR more effectively than the planar thiophene ring. This leads to a highly efficient activation of the G-protein (
Golf
), resulting in a robust cAMP-mediated depolarization cascade even at trace concentrations.
Qualitative Perception : The human olfactory bulb processes the planar thiophene ring as a "danger" or "decay" signal (harsh sulfurous), whereas the sterically hindered polysulfide bonds in TMTT cross-activate receptors associated with savory, umami, and allium-like foods (garlic/meat) (2)[2].
Validated Experimental Methodologies
To ensure scientific integrity and trustworthiness, the sensory thresholds of these compounds must be determined using self-validating, standardized protocols.
AEDA is the gold standard for determining the Flavor Dilution (FD) factor of complex food matrices. This protocol is self-validating because the instrumental peak must temporally align exactly with the human sensory detection to confirm the specific molecule causing the odor.
Sample Preparation : Extract 50 mg of the thermal degradation product (e.g., heated alliin) with 5 mL of high-purity diethyl ether. Dry the extract using anhydrous sodium sulfate.
Stepwise Dilution : Dilute the extract stepwise in a 1:2 ratio using diethyl ether, creating a series from 1:2 up to 1:1024 (1)[1].
GC-O Injection : Inject 1 µL of each dilution into a Gas Chromatograph equipped with an HP-5 or HP-INNOWax column. Maintain the injector at 220°C.
Effluent Splitting : Split the column effluent at a 1:1 ratio between a Flame Ionization Detector (FID) and a heated sniffing port supplied with humidified air.
Sensory Evaluation : A trained human assessor evaluates the effluent at the sniffing port. The highest dilution at which the TMTT odor is still perceptible is recorded as its FD factor, which is then correlated to a quantitative threshold (~0.50 ppb) using an internal standard (e.g., BHT).
Protocol B: Triangle Odor Bag Method (For Thiophenes)
This method is strictly regulated for environmental and industrial odorants. It acts as a self-validating forced-choice system that prevents panelist bias and false positives by utilizing blind blanks.
Bag Preparation : Fill three 3-liter polyester bags with odorless, purified air.
Odorant Injection : Inject a known, micro-liter volume of thiophene gas into one of the three bags to achieve a specific starting concentration.
Panelist Sniffing : A panel of at least six trained assessors sniffs all three bags and must identify the single bag containing the odorant.
Stepwise Reduction : The concentration is decreased by a factor of 10 (or 3) in subsequent rounds until the panelists can no longer reliably identify the correct bag.
Threshold Calculation : The detection threshold (e.g., 0.56 ppb for thiophene) is calculated as the geometric mean of the individual detection limits of all panelists (4)[4].
Signal Transduction & Analytical Workflows
GC-O AEDA workflow for determining Flavor Dilution (FD) factors.
GPCR-mediated olfactory signal transduction pathway for sulfur volatiles.
References
Sulfur-Containing Volatiles Arising by Thermal Degradation of Alliin and Deoxyalliin
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Measurement of Odor Threshold by Triangle Odor Bag Method
Source: Ministry of the Environment, Government of Japan
URL:[Link]
Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Five-Membered Rings With Three Oxygen or Sulfur Atoms in 1,2,4-Positions
Source: ResearchGate
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
The causality behind the stringent disposal protocols for organosulfur compounds lies in their potential to release toxic sulfur oxides upon incomplete combustion and the broader environmental and health hazards associat...
Author: BenchChem Technical Support Team. Date: April 2026
The causality behind the stringent disposal protocols for organosulfur compounds lies in their potential to release toxic sulfur oxides upon incomplete combustion and the broader environmental and health hazards associated with this class of chemicals.[1][2] This guide is designed to be a self-validating system, ensuring that at each step, safety and regulatory compliance are prioritized.
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous organosulfur compounds like 3,5-Dimethyl-1,2,4-trithiolane, we can infer the potential hazards associated with 3,3,5,5-Tetramethyl-1,2,4-trithiolane.[3][4]
Table 1: Potential Hazard Profile and Corresponding Safety Measures
A non-negotiable aspect of chemical handling is the correct use of PPE. The following table outlines the minimum required PPE for the disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
Table 2: Required Personal Protective Equipment
Body Part
Protection
Standard
Eyes
Safety goggles
EN 166 (EU) or ANSI Z87.1 (US)
Hands
Chemical-resistant gloves (Nitrile)
EN 374 (EU) or ASTM F739 (US)
Body
Laboratory coat
---
Respiratory
Not required under normal ventilated use
For large spills, a NIOSH/MSHA or EN 136 approved respirator may be necessary.[2]
III. Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane, from initial collection to final hand-off to waste management services.
1. Waste Segregation and Collection:
Container Selection: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] Ensure the container is in good condition with a tightly sealing lid.
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "3,3,5,5-Tetramethyl-1,2,4-trithiolane," and the appropriate hazard pictograms (e.g., harmful, irritant).
Segregation: Do not mix 3,3,5,5-Tetramethyl-1,2,4-trithiolane waste with other waste streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[2]
2. Temporary Storage in the Laboratory:
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from direct sunlight, heat sources, and high-traffic areas.
Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
3. Preparing for Disposal:
Final Sealing: Once the container is ready for pickup, ensure the lid is securely fastened.
Documentation: Complete any required institutional hazardous waste disposal forms. This typically includes the chemical name, quantity, and generating laboratory information.
4. Hand-off to Environmental Health and Safety (EHS):
Scheduling: Contact your institution's EHS department to schedule a waste pickup.
Transfer: Follow their specific procedures for transferring the waste.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Small Spills (in a fume hood):
Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
2. Large Spills (outside a fume hood):
Evacuation: Evacuate the immediate area and alert colleagues.
Ventilation: Increase ventilation if it is safe to do so.
EHS Notification: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Personal protective equipment for handling 3,3,5,5-Tetramethyl-1,2,4-trithiolane
A comprehensive guide to the personal protective equipment (PPE), safe handling protocols, and disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane is not currently available due to the absence of a detailed and authoritati...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive guide to the personal protective equipment (PPE), safe handling protocols, and disposal of 3,3,5,5-Tetramethyl-1,2,4-trithiolane is not currently available due to the absence of a detailed and authoritative Safety Data Sheet (SDS) for this specific chemical compound.
Extensive searches for a specific SDS for 3,3,5,5-Tetramethyl-1,2,4-trithiolane have not yielded the necessary documentation from chemical manufacturers or reputable safety databases. While information on structurally related compounds, such as 3,5-Dimethyl-1,2,4-trithiolane, is accessible, it is scientifically unsound to extrapolate specific safety protocols from these analogs. Different substitutions on a chemical structure can significantly alter its toxicological and hazardous properties.
The Importance of a Specific Safety Data Sheet
An SDS is a critical document that provides comprehensive information about a substance's potential hazards, including:
Hazard Identification: Specific health effects, flammability, and reactivity.
First-Aid Measures: Immediate actions to be taken in case of exposure.
Handling and Storage: Appropriate procedures to minimize risk.
Exposure Controls/Personal Protection: Detailed recommendations for personal protective equipment (PPE).
Toxicological Information: Data on acute and chronic health effects.
Disposal Considerations: Safe and environmentally responsible methods for waste disposal.
Without this document for 3,3,5,5-Tetramethyl-1,2,4-trithiolane, it is not possible to provide the in-depth, scientifically validated guidance required for safe laboratory practices.
General Safety Precautions for Handling Uncharacterized or Novel Compounds
In the absence of specific data, researchers, scientists, and drug development professionals should treat 3,3,5,5-Tetramethyl-1,2,4-trithiolane with the highest level of caution, adhering to the principles of prudent practice for handling chemicals of unknown toxicity. This includes, but is not limited to:
Working in a well-ventilated area: A certified chemical fume hood is essential to prevent inhalation of any potential vapors or aerosols.
Using appropriate personal protective equipment: This would generally include:
Eye Protection: Chemical safety goggles and/or a face shield.
Hand Protection: Chemically resistant gloves (the specific type would be determined by the SDS).
Body Protection: A lab coat, and potentially a chemical-resistant apron.
Avoiding all direct contact: Do not allow the substance to come into contact with skin, eyes, or clothing.
Preventing ingestion and inhalation: Do not eat, drink, or smoke in the laboratory.
Implementing strict access control: Limit access to the area where the compound is being handled.
Planning for emergencies: Have a spill kit and emergency procedures in place.
Recommendation
Before commencing any work with 3,3,5,5-Tetramethyl-1,2,4-trithiolane, it is imperative to obtain a comprehensive Safety Data Sheet from the manufacturer or supplier of the compound. This is the only way to ensure that all handling, storage, and disposal procedures are conducted with the necessary safety precautions, protecting both the researchers and the environment.
Should an SDS for this compound become available, a detailed guide on the personal protective equipment and handling procedures will be developed.
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